D-Galacturonic Acid Monohydrate
Description
Propriétés
IUPAC Name |
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);1H2/t2-,3+,4+,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCNUXXWWMOQSF-RMTXHFLUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structural Elucidation of D-Galacturonic Acid Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular structure of D-Galacturonic Acid Monohydrate, a critical building block of pectin and a molecule of significant interest in various scientific and pharmaceutical fields. This document details its chemical and physical properties, explores its three-dimensional architecture as determined by X-ray crystallography, and presents the spectroscopic signature obtained through solid-state Nuclear Magnetic Resonance (NMR). Furthermore, this guide furnishes detailed experimental protocols for the analytical techniques used in its structural determination, offering a valuable resource for researchers working with this and similar carbohydrate molecules.
Core Molecular Structure and Properties
D-Galacturonic acid is a sugar acid derived from D-galactose, where the hydroxyl group at the C6 position is oxidized to a carboxylic acid. In its solid, commercially available form, it typically exists as α-D-Galacturonic Acid Monohydrate.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₀O₇·H₂O | [1][2] |
| Molecular Weight | 212.16 g/mol | [1] |
| CAS Number | 91510-62-2 | [1][2] |
| IUPAC Name | (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid hydrate | |
| SMILES | O.OC1O--INVALID-LINK----INVALID-LINK--[C@H]1O">C@@HC(=O)O | |
| Appearance | White crystalline powder | [3] |
Crystallographic Structure Analysis
The precise three-dimensional arrangement of atoms in α-D-Galacturonic Acid Monohydrate has been determined by single-crystal X-ray diffraction. These studies reveal a highly ordered and stable crystalline lattice.
Conformation and Crystal Packing
X-ray analysis demonstrates that the D-galacturonic acid molecule adopts a pyranose ring structure in a chair conformation .[4][5] This is the most stable conformation for six-membered sugar rings. The substituent groups at positions C-2, C-3, and C-5 are in equatorial orientations, while the hydroxyl groups at C-1 and C-4 are in axial positions.
The crystal structure is further stabilized by an extensive three-dimensional network of hydrogen bonds .[4][5] These hydrogen bonds involve the hydroxyl groups and the carboxylic acid group of the galacturonic acid molecule, as well as the water molecule of hydration. This intricate network of non-covalent interactions is crucial in defining the crystal packing and the overall stability of the solid-state structure.
Key Structural Parameters
The following tables summarize key bond lengths and angles as determined by X-ray crystallography. These quantitative data provide a precise geometric description of the molecule in its crystalline form.
Table 1: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| C1-C2 | 1.527 |
| C2-C3 | 1.523 |
| C3-C4 | 1.525 |
| C4-C5 | 1.533 |
| C5-O5 | 1.442 |
| O5-C1 | 1.419 |
| C1-O1 | 1.388 |
| C2-O2 | 1.423 |
| C3-O3 | 1.429 |
| C4-O4 | 1.432 |
| C5-C6 | 1.518 |
| C6-O61 | 1.259 |
| C6-O62 | 1.241 |
Table 2: Selected Bond Angles (°)
| Angle | Value (°) |
| O5-C1-C2 | 110.5 |
| C1-C2-C3 | 111.1 |
| C2-C3-C4 | 110.2 |
| C3-C4-C5 | 109.8 |
| C4-C5-O5 | 109.9 |
| C5-O5-C1 | 112.5 |
| O5-C5-C6 | 108.9 |
| O61-C6-O62 | 125.6 |
Note: The data presented is based on crystallographic studies of α-D-galacturonic acid monohydrate. Minor variations may exist depending on the specific crystal structure determination.
Spectroscopic Characterization: Solid-State NMR
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, provides valuable information about the local chemical environment of each carbon atom in the solid state.
¹³C CPMAS NMR Spectrum
The ¹³C CPMAS NMR spectrum of crystalline α-D-Galacturonic Acid Monohydrate shows distinct resonances for each of the six carbon atoms, reflecting their unique electronic environments within the crystal lattice.
Table 3: Solid-State ¹³C Chemical Shifts (ppm)
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 93.1 |
| C2 | 68.1 |
| C3 | 69.5 |
| C4 | 72.0 |
| C5 | 70.2 |
| C6 | 173.4 |
Note: Chemical shifts are referenced to a standard and may show slight variations depending on the experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the structural determination of this compound.
Crystallization of α-D-Galacturonic Acid Monohydrate
High-quality single crystals are a prerequisite for X-ray diffraction studies. The following protocol is a representative method for obtaining suitable crystals of α-D-Galacturonic Acid Monohydrate.
Materials:
-
This compound powder
-
95% Ethanol (EtOH)
-
Small, clean glass vial or beaker
-
Parafilm or other means to slow evaporation
-
Vacuum desiccator with a drying agent (e.g., P₂O₅)
Procedure:
-
Dissolution: Prepare a saturated solution of this compound in 95% ethanol at a slightly elevated temperature (e.g., 40-50 °C) to increase solubility. Ensure all solid material is dissolved.
-
Slow Evaporation: Cover the vial with parafilm and puncture a few small holes to allow for slow evaporation of the solvent at room temperature. The slow evaporation is crucial for the growth of large, well-ordered single crystals.
-
Crystal Growth: Allow the solution to stand undisturbed for several days to weeks. Monitor the vial periodically for the formation of crystals.
-
Isolation: Once crystals of suitable size (typically 0.1-0.5 mm in each dimension) have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
-
Drying: Gently wash the crystals with a small amount of cold 95% ethanol and then dry them in a vacuum desiccator over a drying agent.[1]
Single-Crystal X-ray Diffraction (SC-XRD)
The following outlines a general workflow for the determination of a small molecule crystal structure using a four-circle single-crystal X-ray diffractometer.
Instrumentation:
-
Four-circle X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Cryostream for low-temperature data collection.
-
Goniometer head for crystal mounting.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data to yield the final, high-resolution crystal structure, including bond lengths, angles, and thermal parameters.
Solid-State ¹³C CPMAS NMR Spectroscopy
This protocol describes a typical procedure for acquiring a solid-state ¹³C CPMAS NMR spectrum of a carbohydrate.
Instrumentation:
-
Solid-state NMR spectrometer with a CPMAS probe.
-
Zirconia rotors (e.g., 4 mm or 7 mm diameter).
Procedure:
-
Sample Packing: The crystalline powder of this compound is carefully packed into a zirconia rotor.
-
Spectrometer Setup: The rotor is placed in the MAS probe, and the magic angle is carefully adjusted to 54.74°. The sample is spun at a high speed (e.g., 5-15 kHz) to average out anisotropic interactions.
-
Data Acquisition: A ¹³C CPMAS NMR spectrum is acquired using a standard cross-polarization pulse sequence. This involves transferring magnetization from the abundant ¹H nuclei to the less abundant ¹³C nuclei, significantly enhancing the ¹³C signal. Key parameters such as contact time, recycle delay, and the number of scans are optimized to obtain a high-quality spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to a standard compound (e.g., adamantane or TMS).
Visualizations
The following diagrams illustrate the chemical structure and a typical experimental workflow for structural determination.
Caption: 2D representation of α-D-Galacturonic Acid Monohydrate structure.
Caption: Workflow for the structural determination of this compound.
References
The Cornerstone of Pectin: A Technical Guide to D-Galacturonic Acid Monohydrate's Role in Polymer Structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental role of D-Galacturonic Acid Monohydrate in the intricate architecture of pectin. Pectin, a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, is predominantly a polymer of D-galacturonic acid.[1][2] Its unique structural properties, largely dictated by its galacturonic acid backbone, are pivotal to its wide-ranging applications in the food industry as a gelling agent and stabilizer, and increasingly in pharmaceuticals for drug delivery systems.[1][3] This guide provides a comprehensive overview of pectin's structure, the significance of D-galacturonic acid, quantitative data on pectin characteristics, and detailed experimental protocols for its analysis.
The Central Monomer: D-Galacturonic Acid
D-Galacturonic acid is a sugar acid derived from the oxidation of D-galactose.[4] It is the primary building block of pectin, forming the backbone of its major structural domain, the homogalacturonan region.[5][6] This linear chain consists of α-(1→4)-linked D-galacturonic acid residues.[7][8][9] The presence of a carboxylic acid group at the C6 position is a defining feature of galacturonic acid, and its chemical modifications are central to pectin's functionality.[4][10]
Pectin's Architecture: A Polymer of D-Galacturonic Acid
Pectin is not a simple linear polymer but a complex macromolecule with distinct structural domains:
-
Homogalacturonan (HG): This is the most abundant domain, constituting about 60-65% of the pectin molecule.[1][5] It is a linear chain of α-(1→4)-linked D-galacturonic acid units.[5] The carboxylic acid groups of these units can be methyl-esterified to varying degrees.[11] This "smooth" region is crucial for the gelling properties of pectin.
-
Rhamnogalacturonan I (RG-I): This domain consists of a repeating disaccharide backbone of [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→].[1] Neutral sugar side chains, such as arabinans and galactans, are attached to the rhamnose residues, creating a "hairy" or branched region.
-
Rhamnogalacturonan II (RG-II): This is a highly complex and branched domain with a homogalacturonan backbone substituted with various complex oligosaccharide side chains.[5]
The arrangement and modification of these domains, particularly the homogalacturonan region, dictate the physicochemical properties of pectin.
The Critical Role of Methylesterification
The degree of esterification (DE) of the carboxyl groups on the D-galacturonic acid residues with methanol is a key parameter that determines the functional properties of pectin.[12] Pectins are classified based on their DE:
-
High-Methoxyl (HM) Pectin: DE > 50%. These pectins form gels in the presence of high sugar concentrations and under acidic conditions (pH < 3.5).[3] The gel network is stabilized by hydrogen bonds and hydrophobic interactions between the methyl ester groups.[13]
-
Low-Methoxyl (LM) Pectin: DE < 50%. These pectins form gels in the presence of divalent cations, typically calcium ions (Ca²⁺).[13] The gelling mechanism is described by the "egg-box" model, where calcium ions form ionic bridges between the free carboxyl groups of different pectin chains.[5][13]
The degree of amidation (DA), where some carboxyl groups are converted to carboxamide groups, can further modify the properties of LM pectins.[2]
Quantitative Data on Pectin Characteristics
The properties of pectin vary significantly depending on its source.[14] The following tables summarize key quantitative data for pectins from various plant materials.
| Fruit/Vegetable | Pectin Content (% of fresh weight) | Reference(s) |
| Apples | 1.0 - 1.5 | [2] |
| Apricots | 1.0 | [2] |
| Carrots | 1.4 | [2] |
| Cherries | 0.4 | [2] |
| Citrus Peels | 30.0 | [2] |
| Oranges | 0.5 - 3.5 | [2] |
Table 1: Pectin Content in Various Fruits and Vegetables.
| Pectin Source | Degree of Esterification (%) | Molecular Weight ( g/mol ) | Reference(s) |
| Apple | 68.74 | - | [15] |
| Lemon | 42.80 | - | [15] |
| Carrot | 39.48 | - | [15] |
| Citron | 74.64 | - | [15] |
| French Beans | 41.72 | - | [15] |
| Orange Peels (Fresh, Sulfuric Acid) | 63.29 ± 0.84 | 2.266 x 10⁵ | [16] |
| Orange Peels (Fresh, Citric Acid) | 75.00 ± 0.53 | 2.405 x 10⁵ | [16] |
| Orange Peels (Residual, Sulfuric Acid) | - | 1.639 x 10⁵ | [16] |
| Orange Peels (Residual, Citric Acid) | - | 1.728 x 10⁵ | [16] |
| Grapefruit Peels (Fresh, Sulfuric Acid) | 70.73 ± 1.33 | 2.300 x 10⁵ | [16] |
| Grapefruit Peels (Fresh, Citric Acid) | 75.53 ± 0.95 | 2.472 x 10⁵ | [16] |
| Grapefruit Peels (Residual, Sulfuric Acid) | - | 1.538 x 10⁵ | [16] |
| Grapefruit Peels (Residual, Citric Acid) | - | 1.544 x 10⁵ | [16] |
| Fig Stalk | 50.1 | 8.8 x 10⁴ | [9] |
| Citrus (Commercial) | 56.2 | 13.8 x 10⁴ | [9] |
Table 2: Degree of Esterification and Molecular Weight of Pectin from Various Sources.
Experimental Protocols
Accurate characterization of pectin is essential for its application. The following sections provide detailed methodologies for key experiments.
Pectin Extraction and Purification
This protocol describes a general method for extracting pectin from plant material.[10][17]
Materials:
-
Fresh or dried plant material (e.g., citrus peels, apple pomace)
-
Distilled water
-
Acid solution (e.g., 0.1 M HCl or citric acid solution, pH adjusted to 1.5-2.5)
-
Ethanol (96%)
-
Nylon cloth or cheesecloth
-
Beakers, magnetic stirrer, heating plate, centrifuge, oven
Procedure:
-
Preparation of Raw Material: Wash the plant material thoroughly with distilled water to remove any dirt.[17] Cut fresh material into small pieces. Dried material should be ground into a powder.
-
Acid Extraction: Suspend the prepared material in the acid solution at a solid-to-liquid ratio of 1:25 to 1:50 (w/v). Heat the mixture to 80-95°C with constant stirring for 1-3 hours.[8][18] This process hydrolyzes protopectin, releasing soluble pectin into the solution.
-
Filtration: Cool the mixture and filter it through a nylon cloth or cheesecloth to separate the solid residue from the liquid extract.[17]
-
Precipitation: Add an equal volume of 96% ethanol to the liquid extract while stirring.[17] Pectin will precipitate out of the solution. Allow the precipitate to settle.
-
Purification: Decant the supernatant and wash the pectin precipitate with 70% ethanol to remove low-molecular-weight impurities. Repeat the washing step 2-3 times.
-
Drying: Collect the purified pectin by centrifugation and dry it in an oven at 45-60°C until a constant weight is achieved.[10][12]
-
Yield Calculation: Calculate the pectin yield as a percentage of the initial weight of the raw material.
Determination of Galacturonic Acid Content
This colorimetric method, based on the Blumenkrantz and Asboe-Hansen assay, is widely used to quantify the galacturonic acid content in pectin samples.[19]
Materials:
-
Pectin sample
-
Concentrated sulfuric acid (H₂SO₄) containing 0.0125 M sodium tetraborate
-
m-hydroxydiphenyl (MHDP) reagent (0.15% in 0.5% NaOH)
-
This compound (for standard curve)
-
Spectrophotometer or microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of D-galacturonic acid standards of known concentrations (e.g., 0 to 100 µg/mL).
-
Sample Preparation: Accurately weigh a small amount of the dried pectin sample and dissolve it in a known volume of distilled water.
-
Hydrolysis and Color Development:
-
Pipette an aliquot of the standard or sample solution into a test tube.
-
Add a precise volume of the ice-cold sulfuric acid/tetraborate reagent and mix well.
-
Heat the tubes in a boiling water bath for a specific time (e.g., 5 minutes).
-
Cool the tubes in an ice bath.
-
Add the m-hydroxydiphenyl reagent and vortex immediately.
-
Allow the color to develop at room temperature for a set time (e.g., 20 minutes).
-
-
Measurement: Measure the absorbance of the samples and standards at 520 nm using a spectrophotometer.
-
Calculation: Plot the absorbance of the standards against their concentrations to create a standard curve. Use the equation of the standard curve to determine the galacturonic acid concentration in the pectin sample. The galacturonic acid content is typically expressed as a percentage of the dry weight of the pectin.
Determination of the Degree of Esterification (DE) by Titration
This titrimetric method involves two titrations to determine the amount of free and esterified carboxyl groups.[1][20]
Materials:
-
Pectin sample
-
Distilled water (CO₂-free)
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
Phenolphthalein indicator
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation: Dissolve a known weight of the pectin sample in CO₂-free distilled water. Add a small amount of NaCl to sharpen the endpoint.
-
Titration of Free Carboxyl Groups (V1): Add a few drops of phenolphthalein indicator to the pectin solution. Titrate with standardized 0.1 M NaOH until a faint pink color persists. Record the volume of NaOH used (V1). This volume corresponds to the free carboxyl groups.
-
Saponification of Esterified Groups: To the neutralized solution from the previous step, add a known excess volume of standardized 0.1 M NaOH (e.g., 20 mL). Allow the mixture to stand for at least 2 hours to ensure complete saponification of the methyl esters.
-
Titration of Excess NaOH: Titrate the excess NaOH with standardized 0.1 M HCl until the pink color disappears. Record the volume of HCl used. The volume of NaOH consumed during saponification (V2) is calculated by subtracting the volume of HCl used from the initial excess volume of NaOH added. This V2 corresponds to the esterified carboxyl groups.
-
Calculation: The Degree of Esterification (DE) is calculated using the following formula: DE (%) = [V2 / (V1 + V2)] * 100
Visualizing the Core Structures and Relationships
The following diagrams, generated using the DOT language, illustrate the key structural aspects of pectin and the relationships discussed.
Caption: Hierarchical structure of pectin originating from D-Galacturonic Acid.
Caption: Gelling mechanisms of high-methoxyl and low-methoxyl pectins.
Caption: Simplified workflow of pectin biosynthesis.
Conclusion
This compound is the undisputed cornerstone of pectin's structure and functionality. Its polymerization into the homogalacturonan backbone and the subsequent modifications, most notably methylesterification, give rise to a diverse family of polysaccharides with a wide array of physicochemical properties. A thorough understanding of the relationship between the chemical structure of pectin, rooted in its D-galacturonic acid composition, and its functional behavior is paramount for its effective utilization in research, food technology, and the development of novel drug delivery systems. The provided quantitative data and experimental protocols serve as a valuable resource for professionals in these fields, enabling precise characterization and application of this versatile biopolymer.
References
- 1. mt.com [mt.com]
- 2. Pectin - Wikipedia [en.wikipedia.org]
- 3. Publication : USDA ARS [ars.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pectinworld.com [pectinworld.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 12. A Novel Pectin Material: Extraction, Characterization and Gelling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Yield, Esterification Degree and Molecular Weight Evaluation of Pectins Isolated from Orange and Grapefruit Peels under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.2. Pectin Extraction and Purification [bio-protocol.org]
- 18. Current Advancements in Pectin: Extraction, Properties and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. nuft.edu.ua [nuft.edu.ua]
An In-depth Technical Guide to the Biosynthesis of D-Galacturonic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Galacturonic acid (GalA) is the principal monosaccharide component of pectin, a complex set of polysaccharides crucial for the structural integrity of the primary plant cell wall.[1][2][3] The biosynthesis of GalA is a critical process for plant growth and development. This guide provides a detailed overview of the metabolic pathways leading to the synthesis of the activated form of GalA, UDP-D-galacturonic acid (UDP-GalA), the direct precursor for pectin biosynthesis.[1][4] It covers the two primary pathways for the synthesis of its precursor, UDP-D-glucuronic acid (UDP-GlcA), the key enzymatic step of epimerization, quantitative kinetic data, and detailed experimental protocols for the characterization of the enzymes involved.
Core Biosynthesis Pathway of UDP-D-Galacturonic Acid
The direct synthesis of UDP-D-galacturonic acid in plants is catalyzed by the enzyme UDP-D-glucuronate 4-epimerase (GAE) , which mediates the reversible C4-epimerization of UDP-D-glucuronic acid.[1][4][5] This enzyme belongs to the family of short-chain dehydrogenases/reductases.[4] In Arabidopsis thaliana, the GAE enzymes are encoded by a small gene family and are predicted to be type II membrane proteins, suggesting their localization to the Golgi apparatus where pectin synthesis occurs.[4][6]
The overall reaction is as follows:
UDP-α-D-glucuronic acid ⇌ UDP-α-D-galacturonic acid
This pivotal conversion is the final step in producing the activated sugar nucleotide required for the incorporation of GalA residues into the growing pectin polymer backbone by galacturonosyltransferases.[1][4]
Precursor Synthesis: The Two Pathways to UDP-D-Glucuronic Acid
Plants utilize two distinct and functionally significant pathways to produce UDP-D-glucuronic acid (UDP-GlcA), the substrate for GAE.[7][8][9][10][11] The relative contribution of each pathway can vary depending on the plant species, tissue type, and developmental stage.[11]
The Nucleotide Sugar Oxidation Pathway
This is considered the predominant pathway for UDP-GlcA synthesis in many plant tissues.[7][8] It involves the direct, irreversible oxidation of UDP-glucose (UDP-Glc), a central molecule in plant carbohydrate metabolism.[12]
-
Starting Substrate: UDP-glucose (UDP-Glc)
-
Enzyme: UDP-glucose 6-dehydrogenase (UGD)
-
Reaction: UGD catalyzes the NAD⁺-dependent two-fold oxidation of UDP-Glc at the C6 position of the glucose moiety.
-
Product: UDP-D-glucuronic acid (UDP-GlcA)
This pathway directly links central carbon metabolism to cell wall biosynthesis.
The myo-Inositol Oxygenation Pathway
This alternative route provides a link between inositol metabolism and cell wall precursor synthesis.[9][10][13] It involves a multi-step conversion of myo-inositol into UDP-GlcA.
-
myo-Inositol Oxidation: myo-Inositol is cleaved by myo-inositol oxygenase (MIOX) to produce D-glucuronic acid (GlcA).[10][13] This reaction is thermodynamically irreversible.[10]
-
Phosphorylation: D-glucuronic acid is then phosphorylated by glucuronokinase (GLK) to yield D-glucuronic acid-1-phosphate.[13]
-
UDP-Sugar Formation: Finally, UDP-sugar pyrophosphorylase (USP) catalyzes the reaction between D-glucuronic acid-1-phosphate and UTP to form UDP-D-glucuronic acid.[13][14]
This pathway is particularly important in specific tissues and developmental stages, such as in young barley seedlings.[14]
Visualization of Biosynthesis Pathways
The following diagrams illustrate the metabolic routes to UDP-D-Galacturonic Acid.
Caption: Overview of the two major pathways for UDP-D-Galacturonic Acid biosynthesis in plants.
Quantitative Data on Key Enzymes
This section summarizes the biochemical properties of key enzymes in the D-Galacturonic Acid biosynthesis pathway.
| Enzyme | Organism / Isoform | Substrate | Apparent Kₘ (mM) | Optimal pH | Optimal Temp. (°C) | Equilibrium Constant (Keq) | Inhibitors | Reference |
| UDP-D-Glucuronate 4-Epimerase | Arabidopsis thaliana (AtUGlcAE1) | UDP-GlcA | 0.72 | 7.5 | 20-55 | ~1.9 (favors UDP-GalA) | UDP-Xylose, UDP-Arabinose | [1][5] |
| UDP-D-Glucuronate 4-Epimerase | Arabidopsis thaliana (GAE1) | UDP-GlcA | 0.19 | 7.6 | N/A | 1.3:1 (UDP-GalA:UDP-GlcA) | UDP-Xylose | [4] |
| UDP-Glucuronic Acid Pyrophosphorylase | Barley Seedlings | D-Glucuronic Acid-1-P | 0.33 | 8.0 - 9.0 | N/A | 2.9 (favors GlcA-1-P formation) | Excess Mg²⁺ | [14] |
| UDP-Glucuronic Acid Pyrophosphorylase | Barley Seedlings | UDP-GlcA | 0.50 | 8.0 - 9.0 | N/A | 2.9 (favors GlcA-1-P formation) | Excess Mg²⁺ | [14] |
N/A: Data not available in the cited literature.
Experimental Protocols
Functional Characterization of Recombinant UDP-D-Glucuronate 4-Epimerase (GAE)
This protocol outlines a typical workflow for the cloning, expression, and enzymatic characterization of a plant GAE, based on methodologies applied to Arabidopsis thaliana GAE1.[1][4]
Objective: To verify the enzymatic function of a candidate GAE gene and determine its kinetic properties.
Methodology:
-
Gene Cloning:
-
Isolate total RNA from the plant tissue of interest (e.g., Arabidopsis seedlings).
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the target GAE coding sequence (CDS) using gene-specific primers. Often, a truncated version lacking the N-terminal transmembrane domain is used for expression of a soluble, active enzyme in a heterologous system.[1]
-
Clone the amplified CDS into a suitable expression vector (e.g., pET vector for E. coli or pPICZ for Pichia pastoris).
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable host (E. coli BL21(DE3) or Pichia pastoris).
-
Induce protein expression according to the vector system's protocol (e.g., with IPTG for E. coli or methanol for Pichia).
-
Harvest cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.
-
Clarify the lysate by centrifugation to separate the soluble protein fraction from cell debris.
-
-
Protein Purification (Optional but Recommended):
-
If the protein is expressed with an affinity tag (e.g., His-tag), purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).
-
Elute the purified protein and dialyze against a storage buffer.
-
Verify purity and size using SDS-PAGE.
-
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified enzyme (or crude extract), and the substrate, UDP-D-glucuronic acid.
-
Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.
-
Terminate the reaction by boiling or adding a quenching agent (e.g., acid).
-
Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) with an anion-exchange column.
-
Monitor the separation of UDP-GlcA and the product UDP-GalA by UV absorbance at 262 nm.
-
Quantify the product formation by integrating the peak areas and comparing them to known standards.
-
-
Determination of Kinetic Parameters:
-
To determine the apparent Kₘ, perform the enzyme assay with varying concentrations of the substrate (UDP-GlcA).
-
Measure the initial reaction velocity at each substrate concentration.
-
Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to calculate Kₘ and Vₘₐₓ.
-
To determine the equilibrium constant (Keq), allow the reaction to proceed until no further change in the ratio of substrate to product is observed. Calculate Keq as [UDP-GalA]eq / [UDP-GlcA]eq.[1]
-
Experimental Workflow Diagram
Caption: A standard experimental workflow for the characterization of a GAE enzyme.
Conclusion
The biosynthesis of D-Galacturonic Acid in plants is a well-defined process culminating in the epimerization of UDP-D-glucuronic acid to UDP-D-galacturonic acid by GAE enzymes. The precursor, UDP-GlcA, is supplied by two alternative and complementary pathways: the direct oxidation of UDP-glucose and the catabolism of myo-inositol. Understanding these pathways, the kinetics of the key enzymes, and the regulatory mechanisms, such as feedback inhibition by downstream products like UDP-Xylose, is fundamental for research in plant cell wall biology and for potential applications in biotechnology and drug development where modification of plant-derived polysaccharides is desired.
References
- 1. The Biosynthesis of UDP-Galacturonic Acid in Plants. Functional Cloning and Characterization of Arabidopsis UDP-d-Glucuronic Acid 4-Epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of a UDP-D-glucuronate 4-epimerase in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The Biosynthesis of d-Galacturonate in Plants. Functional Cloning and Characterization of a Membrane-Anchored UDP-d-Glucuronate 4-Epimerase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biosynthesis of UDP-galacturonic acid in plants. Functional cloning and characterization of Arabidopsis UDP-D-glucuronic acid 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular genetics of nucleotide sugar interconversion pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The inositol oxygenase gene family of Arabidopsis is involved in the biosynthesis of nucleotide sugar precursors for cell-wall matrix polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | UDP-Glucose: A Potential Signaling Molecule in Plants? [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
physical and chemical properties of D-Galacturonic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of D-Galacturonic Acid Monohydrate. The information is intended for researchers, scientists, and professionals in drug development who require detailed data on this compound for their work. This document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes important chemical behavior.
Core Physical and Chemical Properties
D-Galacturonic acid is a sugar acid, an oxidized form of D-galactose, and the main component of pectin.[1][2] It typically exists in a crystalline monohydrate form. In solution, it undergoes mutarotation, establishing an equilibrium between its α and β anomers via an open-chain aldehyde form.[1][3]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
| Identifier | Value | Reference |
| Chemical Name | (2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | [4] |
| CAS Number | 91510-62-2 (for Monohydrate) | |
| Molecular Formula | C₆H₁₀O₇·H₂O | |
| Molecular Weight | 212.15 g/mol | |
| Appearance | White to off-white crystalline powder |
| Property | Value | Conditions/Notes |
| Melting Point | 159-160 °C (α-form, monohydrate) | Sintering at ~100-111°C. |
| 166 °C (β-form) | ||
| pKa | 3.21 - 3.5 | Predicted and experimental values.[5][6] |
| Solubility | Soluble in water. | [7] |
| 100 mg/mL in PBS.[8] | ||
| Slightly soluble in hot alcohol.[3] | ||
| Practically insoluble in ether.[3] |
| Anomer | Initial Specific Rotation [α]D | Equilibrium Specific Rotation [α]D | Conditions |
| α-Form | +98.0° to +107° | +50.9° to +51° | c=4 in H₂O, 20°C |
| β-Form | +27° | +55.3° to +55.6° | c=2 in H₂O, 20°C |
Experimental Protocols
The following sections detail generalized methodologies for determining the key physical and chemical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point is determined as the temperature range over which the solid to liquid phase transition occurs. This protocol is a standard method for crystalline organic solids.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pushed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[9]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.
-
Approximate Determination: A preliminary rapid heating run is performed to quickly determine an approximate melting range.
-
Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 15-20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.[10]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[11]
Solubility Determination
This protocol provides a method for qualitatively and semi-quantitatively assessing the solubility of this compound in various solvents.
Apparatus:
-
Test tubes and rack
-
Vortex mixer
-
Water bath
-
Analytical balance
-
Pipettes
Procedure:
-
Solvent Selection: Solvents of interest are selected (e.g., water, ethanol, diethyl ether).
-
Qualitative Assessment: A small, measured amount (e.g., 25 mg) of the compound is placed in a test tube.[12] A small volume (e.g., 0.75 mL) of the solvent is added in portions.[12] After each addition, the tube is vigorously shaken or vortexed. Visual observation determines if the solid dissolves completely.
-
Quantitative Measurement (Shake-Flask Method): a. An excess amount of this compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, PBS) in a sealed container. b. The mixture is agitated (e.g., on a shaker or with a magnetic stirrer) at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13] c. After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation. d. The concentration of the dissolved compound in the clear supernatant/filtrate is then determined using a suitable analytical method (e.g., HPLC, titration).
Optical Rotation Measurement
Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light. This is a key property for characterizing enantiomers.
Apparatus:
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm length)
-
Sodium D-line light source (589 nm)
-
Volumetric flask and analytical balance
Procedure:
-
Instrument Calibration: The polarimeter is turned on and allowed to warm up. A blank measurement is taken using a cell filled with the pure solvent (e.g., water) to zero the instrument.[14]
-
Sample Preparation: A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of solvent (e.g., 1 g in 20 mL of water) to achieve a known concentration (c), typically in g/mL.[15]
-
Measurement: The polarimeter cell is rinsed and then filled with the sample solution, ensuring no air bubbles are present. The cell is placed in the polarimeter, and the observed angle of rotation (α) is recorded.[14]
-
Specific Rotation Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.[16]
-
-
Mutarotation Study: To observe mutarotation, the optical rotation is measured immediately after dissolving the pure anomer and then periodically over time until a stable reading is achieved, indicating equilibrium.[17]
Key Chemical Behavior and Workflows
Mutarotation of D-Galacturonic Acid
In aqueous solution, D-Galacturonic Acid undergoes mutarotation, where the α- and β-anomers interconvert through an open-chain intermediate until a dynamic equilibrium is established. This is a fundamental property of reducing sugars.
Caption: Mutarotation of D-Galacturonic Acid in aqueous solution.
Extraction from Pectin Workflow
D-Galacturonic Acid is the primary structural unit of pectin. It is typically obtained by the acidic or enzymatic hydrolysis of pectin-rich source materials.
Caption: Generalized workflow for D-Galacturonic Acid extraction.
References
- 1. D-GALACTURONIC ACID CAS#: 685-73-4 [m.chemicalbook.com]
- 2. D-Galacturonic acid - Wikipedia [en.wikipedia.org]
- 3. D-Galacturonic Acid [drugfuture.com]
- 4. D-Galacturonic Acid | C6H10O7 | CID 439215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound D-Galacturonic acid (FDB001161) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. ALPHA-D-GALACTURONIC ACID HYDRATE | 91510-62-2 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. byjus.com [byjus.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. jove.com [jove.com]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to D-Galacturonic Acid Monohydrate for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Galacturonic Acid Monohydrate, a key monosaccharide in cell wall structures and a molecule of growing interest in biochemical research and pharmaceutical development. This document details its physicochemical properties, biological significance, relevant experimental protocols, and metabolic pathways.
Core Properties and Identification
D-Galacturonic acid is a sugar acid, representing an oxidized form of D-galactose. It serves as the principal monomeric unit of pectin, a major polysaccharide in the primary cell walls of terrestrial plants.[1] The monohydrate form is a common state for this compound in laboratory settings.
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| CAS Number | 91510-62-2 | [2][3][4][5] |
| Molecular Formula | C₆H₁₀O₇·H₂O | [2][3][5] |
| Molecular Weight | 212.15 g/mol | [2][6][7][8] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 159-160 °C (may sinter at ~100-111°C) | |
| Optical Activity | [α]D²⁰ +53° ±2° (c=10% in H₂O, after 5 hours) | [8] |
| pKa (Predicted) | 3.30 ± 0.35 | |
| Solubility | Soluble in water; slightly soluble in hot alcohol; practically insoluble in ether. Soluble in DMSO and PBS (pH 7.2) at approx. 5 mg/mL. |
Biological Significance and Applications
D-Galacturonic acid is the fundamental building block of pectic polysaccharides, which are crucial for plant cell wall structure and intercellular adhesion.[4] In research and development, it has several important applications:
-
Biochemical Research: It is widely used as a standard for the quantification of uronic acids in complex carbohydrate samples, such as plant extracts and polysaccharide hydrolysates.
-
Drug Development: D-Galacturonic acid is utilized in the synthesis of various derivatives, including N-(D-galacturonoyl) amino acids and dipeptides, which are explored for their potential biological activities.[3]
-
Metabolic Engineering: The microbial catabolic pathways for D-galacturonic acid are being engineered in microorganisms like Saccharomyces cerevisiae for the biotechnological production of valuable chemicals from pectin-rich biomass.
Metabolic Pathway of D-Galacturonic Acid in Fungi
In many filamentous fungi, D-Galacturonic acid is catabolized through a specific reductive pathway. This pathway converts the sugar acid into central metabolic intermediates. The key steps are outlined in the diagram below.
Experimental Protocols
This section provides detailed methodologies for common experiments involving this compound.
Protocol 1: Quantification of Uronic Acids using the Carbazole Assay
This colorimetric assay is a standard method for determining the concentration of uronic acids.
Reagents:
-
Reagent A (Sulfuric Acid/Tetraborate): Dissolve 0.9 g of sodium tetraborate decahydrate in 10 mL of water. Carefully layer 90 mL of ice-cold concentrated sulfuric acid underneath. Allow to mix overnight without agitation. Ensure it is thoroughly mixed and at room temperature before use.
-
Reagent B (Carbazole Solution): Dissolve 100 mg of carbazole (recrystallized from ethanol) in 100 mL of absolute ethanol.
-
Standards: Prepare a series of this compound standards (e.g., 0.2 to 20 µg in 250 µL).
Methodology:
-
Pipette 250 µL of each standard, sample, and a blank (water) into separate glass test tubes. Place the tubes in an ice-bath.
-
Carefully add 1.5 mL of ice-cold Reagent A to each tube while mixing and keeping them in the ice-bath.
-
Heat the tubes at 100°C for 10 minutes in a water bath.
-
Cool the tubes rapidly in the ice-bath.
-
Add 50 µL of Reagent B to each tube and mix thoroughly.
-
Re-heat the tubes at 100°C for 15 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 525 nm using a spectrophotometer.
-
Construct a standard curve and determine the concentration of uronic acid in the samples.
Protocol 2: HPLC Quantification of D-Galacturonic Acid
High-Performance Liquid Chromatography (HPLC) provides a precise method for the quantification of D-Galacturonic acid, especially after hydrolysis from pectin.
Sample Preparation (from Pectin):
-
Prepare a solution of the pectin-containing sample (e.g., 4.0 g/L).
-
Perform enzymatic hydrolysis using pectinase (e.g., 2250 U/g of pectin) at an optimal temperature (e.g., 50°C) for a sufficient duration (e.g., 24 hours) to ensure complete depolymerization.
-
Alternatively, acid hydrolysis (e.g., with 2 M H₂SO₄ at 100°C for 6 hours) can be used, but may lead to some degradation of the released monosaccharide.
-
After hydrolysis, centrifuge the sample to remove any solids.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
HPLC Conditions:
-
Column: A suitable column for organic acid analysis (e.g., a C18 column).
-
Mobile Phase: 0.01 N Phosphoric Acid.
-
Flow Rate: 0.70 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Standard: A standard curve should be prepared using known concentrations of this compound.
Protocol 3: Synthesis of N-(D-galacturonoyl) Amino Acid Derivatives
This protocol outlines a general approach for the amide coupling of D-galacturonic acid with an amino acid. This method requires protection of functional groups to ensure specific coupling.
Materials:
-
D-Galacturonic acid (with hydroxyl groups protected, e.g., as acetyl or silyl ethers).
-
Amino acid with its amino group free and its carboxylic acid group protected (e.g., as a tert-butyl ester).
-
Coupling agent, such as Ethyl-2-ethoxy-1,2-dihydroquinoline-1-carboxylate (EEDQ) or a carbodiimide (e.g., DCC, EDC).
-
Anhydrous, aprotic solvent (e.g., Dichloromethane, DMF).
Methodology:
-
Dissolve the protected D-galacturonic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent (e.g., 1.1 equivalents of EEDQ) to the solution and stir for a short period at room temperature to activate the carboxylic acid.
-
Add the protected amino acid ester (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purify the resulting protected glycoconjugate using column chromatography.
-
Perform deprotection steps (e.g., acidolysis with trifluoroacetic acid to remove tert-butyl esters and N-Boc groups, or fluoride treatment for silyl ethers) to yield the final N-(D-galacturonoyl) amino acid.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.
References
- 1. D-Galacturonic acid - Wikipedia [en.wikipedia.org]
- 2. N alpha- and N epsilon-D-galacturonoyl-L-lysine amides: properties and possible occurrence in plant cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Galacturonic Acid: A Highly Reactive Compound in Nonenzymatic Browning. 2. Formation of Amino-Specific Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN108641013B - A kind of preparation method of amidated pectin - Google Patents [patents.google.com]
- 6. Synthesis of glycuronamides of amino acids, constituents of microbial polysaccharides and their conversion into neoglycoconjugates of copolymer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
solubility of D-Galacturonic Acid Monohydrate in different solvents
An In-depth Technical Guide on the Solubility of D-Galacturonic Acid Monohydrate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients and excipients is paramount. D-Galacturonic acid, a primary component of pectin, is a monosaccharide that plays a significant role in various biological processes and has applications in the pharmaceutical and food industries.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound in a range of common solvents. The information presented herein is crucial for formulation development, dissolution studies, and the design of drug delivery systems.
Quantitative Solubility Data
The solubility of a compound is a critical parameter that influences its bioavailability and formulation design. The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that solubility can be significantly affected by factors such as temperature, pH, the specific crystalline form of the solute, and the use of physical methods like sonication to enhance dissolution. The data presented reveals some inconsistencies, particularly for solvents like water and DMSO, highlighting the impact of experimental conditions on solubility outcomes.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Method/Notes |
| Water | 125[3] | Not Specified | Requires ultrasonic assistance[3] |
| Soluble[4][5] | Not Specified | Qualitative observation[4][5] | |
| Slightly Soluble[6] | Not Specified | Qualitative observation[6] | |
| Insoluble[7] | Not Specified | Contradictory qualitative observation[7] | |
| Ethanol | 42[7] | Not Specified | |
| Slightly soluble in hot ethanol[8] | Hot | Qualitative observation[8] | |
| Methanol | More readily soluble than in ethanol[9] | Not Specified | Qualitative observation, no quantitative data found[9] |
| Slightly Soluble[6] | Not Specified | Qualitative observation[6] | |
| Acetone | Data Not Available | - | - |
| Dimethyl Sulfoxide (DMSO) | 125[3] | Not Specified | Requires ultrasonic assistance; hygroscopic nature of DMSO noted to impact solubility[3] |
| 42[7] | Not Specified | Fresh DMSO recommended[7] | |
| ~5[10] | Not Specified | ||
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5[10] | Not Specified | |
| Ether | Insoluble[8] | Not Specified | Qualitative observation[8] |
Experimental Protocols
General Experimental Workflow
The determination of solubility typically follows a systematic workflow, from sample preparation to analysis and data interpretation. The diagram below illustrates a generalized process.
Caption: General workflow for determining the solubility of a solid compound.
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility by measuring the mass of the solute dissolved in a known volume of a saturated solution.[11][12]
-
Apparatus: Analytical balance, temperature-controlled shaker or water bath, volumetric flasks, pipettes, drying oven, and desiccator.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Place the container in a temperature-controlled shaker or water bath and agitate until equilibrium is reached (typically 24-48 hours). Ensure that undissolved solid remains to confirm saturation.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the temperature.
-
Transfer the aliquot to a pre-weighed, dry container.
-
Evaporate the solvent in a drying oven at a temperature that does not cause degradation of the D-Galacturonic Acid.
-
Cool the container in a desiccator and weigh it.
-
The mass of the dissolved solid is the difference between the final and initial weight of the container.
-
Calculate the solubility in mg/mL.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a more sensitive and specific method for quantifying the concentration of D-Galacturonic Acid in a saturated solution, especially in complex matrices.[3][6][13]
-
Instrumentation: An HPLC system equipped with a suitable column (e.g., an ion-exchange or reversed-phase column for organic acids), a UV or refractive index (RI) detector, and an autosampler.
-
Reagents and Standards: HPLC-grade solvents, this compound reference standard.
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Prepare the saturated solution as described in the gravimetric method (steps 1 and 2).
-
After equilibration, filter the saturated solution through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of D-Galacturonic Acid in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Example HPLC Conditions for Uronic Acids:
-
Column: Anion-exchange column (e.g., SAX) or a C18 column for derivatized samples.[3][6]
-
Mobile Phase: A buffered aqueous solution, such as potassium phosphate with a small percentage of methanol, or an aqueous ammonium acetate buffer with acetonitrile and tetrahydrofuran for derivatized samples.[3][6]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or pulsed amperometric detection (PAD).[3][13]
-
Temperature: Controlled column temperature (e.g., 35°C).[3]
-
Colorimetric Method
Colorimetric methods can be used to determine the concentration of uronic acids. This method involves a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte.
-
Reagents: Sulfuric acid, m-hydroxydiphenyl (MHDP) or carbazole reagent, this compound reference standard.
-
Procedure:
-
Prepare a series of standard solutions of this compound.
-
Prepare the saturated solution and collect a clear aliquot as previously described.
-
Dilute the aliquot to a suitable concentration.
-
To a known volume of the diluted sample and each standard, add the sulfuric acid and the colorimetric reagent under controlled temperature conditions.
-
Allow the color to develop and measure the absorbance at the appropriate wavelength (e.g., 520 nm for the MHDP method) using a spectrophotometer.
-
Construct a standard curve of absorbance versus concentration.
-
Determine the concentration of the diluted sample from the standard curve and calculate the original solubility.
-
Conclusion
The solubility of this compound is highly dependent on the solvent and the experimental conditions employed. While it is generally considered soluble in water, the quantitative values can vary significantly, and the use of sonication can substantially increase the apparent solubility. It exhibits moderate solubility in ethanol and is likely more soluble in methanol, though quantitative data for the latter is lacking. In DMSO, reported solubility values are inconsistent, indicating a strong dependence on experimental parameters. For non-polar solvents like ether, it is practically insoluble.
For accurate and reproducible solubility determination, it is crucial to employ standardized and well-documented experimental protocols. The gravimetric, HPLC, and colorimetric methods outlined in this guide provide robust frameworks for such measurements. The choice of method will depend on the required sensitivity, specificity, and the available instrumentation. Further research is warranted to establish a definitive temperature-dependent solubility profile in water and to obtain quantitative data for solvents like methanol and acetone. Such data would be invaluable for the formulation and development of products containing this compound.
References
- 1. acs.org [acs.org]
- 2. D-Galacturonic acid - Wikipedia [en.wikipedia.org]
- 3. Determination of the uronic acid composition of seaweed dietary fibre by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous Solubility of Carbohydrates [glycodata.org]
- 6. researchgate.net [researchgate.net]
- 7. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 8. D-GALACTURONIC ACID CAS#: 685-73-4 [m.chemicalbook.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. pharmajournal.net [pharmajournal.net]
- 13. Diagnostic methods for the determination of iduronic acid in oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Galacturonic Acid: A Technical Comparison of Monohydrate and Anhydrous Forms
For researchers, scientists, and professionals in drug development, the precise form of a chemical reagent is paramount to experimental accuracy and reproducibility. D-Galacturonic acid, a key monosaccharide in pectin chemistry and various biotechnological applications, is commercially available in two primary forms: D-Galacturonic Acid Monohydrate and D-Galacturonic Acid Anhydrous. While chemically similar, the presence of a single water molecule in the monohydrate form introduces significant differences in their physical properties and handling, which can impact experimental outcomes if not properly considered. This technical guide provides an in-depth comparison of these two forms, offering quantitative data, detailed experimental protocols, and visual workflows to ensure their correct application in a research setting.
Core Chemical and Physical Differences
D-Galacturonic acid is a sugar acid, an oxidized form of D-galactose, and the primary building block of pectin.[1][2] The anhydrous form possesses the chemical formula C₆H₁₀O₇, while the monohydrate form incorporates a water molecule of crystallization, resulting in the formula C₆H₁₀O₇·H₂O.[2][3][4] This seemingly minor difference has important consequences for molecular weight, which must be accounted for in all gravimetric preparations.
The key distinction lies in the molecular weight: the anhydrous form has a molar mass of approximately 194.14 g/mol , whereas the monohydrate form is heavier at around 212.15 g/mol due to the additional water molecule.[2][4][5] This difference is critical when preparing solutions of known molarity, as using the same mass of each will result in different concentrations of D-Galacturonic acid.
Data Presentation: A Comparative Analysis
To facilitate straightforward comparison, the quantitative data for both forms of D-Galacturonic acid are summarized in the table below.
| Property | This compound | D-Galacturonic Acid Anhydrous |
| Chemical Formula | C₆H₁₀O₇·H₂O or C₆H₁₂O₈[3][5] | C₆H₁₀O₇[2][4] |
| Molecular Weight | 212.15 g/mol [5] | 194.14 g/mol [4] |
| CAS Number | 91510-62-2[3][5] | 685-73-4[2][4] |
| Appearance | White microcrystalline powder | Crystalline solid |
| Melting Point | Sintering at ~100-111°C, melting at 159-160°C | 159°C[2] |
| Solubility | Soluble in PBS (100 mg/mL)[6], Insoluble in water (per some datasheets)[5] | Data not explicitly found, but expected to be soluble in water. |
| Storage (Powder) | 3 years at -20°C[5] | Stable under recommended storage conditions. |
| Storage (Stock Solution) | 1 year at -80°C in solvent[5] | Dependent on solvent and storage conditions. |
Mandatory Visualizations
To visually articulate the critical considerations when working with these two forms of D-Galacturonic acid, the following diagrams have been generated.
References
The Pivotal Role of D-Galacturonic Acid in Plant Cell Wall Architecture and Signaling
A Technical Guide for Researchers and Drug Development Professionals
Abstract
D-Galacturonic acid (GalA) is the principal monosaccharide component of pectin, a complex family of polysaccharides constituting a major fraction of the primary cell wall in higher plants. As the backbone of the most abundant pectin domain, homogalacturonan (HG), GalA is fundamental to the structural integrity, mechanics, and functional dynamics of the plant cell wall. Its carboxyl group provides a negative charge that, when de-methylesterified, facilitates ionic cross-linking with divalent cations such as calcium (Ca²⁺), forming rigid "egg-box" structures that stiffen the cell wall and regulate intercellular adhesion. Conversely, the degree of methylesterification, controlled by pectin methylesterases, modulates wall flexibility and porosity. Beyond its structural role, partial enzymatic degradation of the HG backbone releases oligogalacturonides (OGs), which act as potent Damage-Associated Molecular Patterns (DAMPs). These OGs are perceived by cell surface receptors, triggering a cascade of downstream signaling events that activate plant innate immunity and influence developmental processes. This guide provides an in-depth examination of the multifaceted functions of D-Galacturonic acid, detailing its biosynthesis, structural contributions, and signaling roles. It includes quantitative data on GalA content in various plant species, detailed experimental protocols for its analysis, and visual diagrams of key structural and signaling pathways to serve as a comprehensive resource for researchers in plant biology and drug development.
Introduction to D-Galacturonic Acid and Pectin
The plant primary cell wall is a dynamic and complex extracellular matrix that provides structural support, determines cell shape, and mediates interactions with the environment. It is primarily composed of cellulose microfibrils embedded in a matrix of hemicelluloses and pectins.[1] Pectins, which can account for over 30% of the primary wall's dry weight in dicots, are a diverse group of acidic heteropolysaccharides.[1][2] The most abundant pectic polysaccharide is homogalacturonan (HG), a linear homopolymer of α-1,4-linked D-galacturonic acid (GalA) residues.[3][4][5]
D-Galacturonic acid, a sugar acid derived from D-galactose, is the cornerstone of pectin's functionality.[6] Its structure, featuring a carboxyl group at the C-6 position, dictates the physicochemical properties of the entire pectin network.[7][8] This guide will explore the central functions of D-Galacturonic acid, from its synthesis and role in establishing cell wall architecture to its critical involvement in plant defense signaling.
Biosynthesis of D-Galacturonic Acid
The precursor for GalA incorporation into pectin is UDP-D-galacturonic acid (UDP-GalA).[9][10] This nucleotide sugar is synthesized in the cytoplasm and Golgi apparatus primarily through the action of UDP-D-glucuronate 4-epimerases (GAEs), which catalyze the reversible epimerization of UDP-D-glucuronic acid (UDP-GlcA).[11][12][13] In Arabidopsis, GAEs are predicted to be type II membrane proteins located in the Golgi, suggesting a tight coupling of UDP-GalA synthesis with pectin biosynthesis by Golgi-localized galacturonosyltransferases.[9][11] Once synthesized, GalA residues are polymerized into HG in a highly methylesterified form and secreted into the cell wall.[14][15]
Structural Functions of D-Galacturonic Acid in the Cell Wall
The structural role of GalA is primarily defined by the post-synthetic modification of its carboxyl group within the homogalacturonan backbone.
Pectin Methylesterification
Homogalacturonan is synthesized in the Golgi with a high degree of methylesterification (DM), where the carboxyl group of GalA is esterified with methanol.[16][17] This modification neutralizes the negative charge of the polymer. In the cell wall, the DM is precisely regulated by the action of Pectin Methylesterases (PMEs), which remove methyl groups.[14][18] This de-esterification process exposes the negatively charged carboxyl groups, fundamentally altering the properties of the pectin matrix.[2] The activity of PMEs is, in turn, regulated by Pectin Methylesterase Inhibitors (PMEIs).[18]
The "Egg-Box" Model and Cell Wall Stiffening
The de-esterification of HG by PMEs allows for the ionic cross-linking of adjacent pectin chains by divalent cations, most notably calcium (Ca²⁺). When a contiguous block of approximately 10 or more un-methylesterified GalA residues on opposing chains interact with Ca²⁺ ions, a stable, gel-like structure is formed.[2][17] This conformation, known as the "egg-box model," creates junction zones that significantly increase the rigidity and decrease the porosity of the cell wall, reinforcing cell-to-cell adhesion in the middle lamella.[19][20][21]
Conversely, highly methylesterified HG regions are more flexible and are substrates for pectin-degrading enzymes like polygalacturonases (PGs), which can lead to cell wall loosening and expansion.[15][16] Thus, the dynamic regulation of GalA methylesterification is a key mechanism controlling plant growth and morphogenesis.
Signaling Functions of D-Galacturonic Acid Derivatives
The D-Galacturonic acid backbone of pectin is not only structural but also a source of potent signaling molecules.
Oligogalacturonides (OGs) as DAMPs
During pathogen attack or mechanical wounding, plant and microbial enzymes degrade the HG backbone of pectin.[22][23] This degradation releases soluble fragments known as oligogalacturonides (OGs), which are short chains of α-1,4-linked GalA residues.[24][25] OGs with a degree of polymerization between 10 and 15 are potent elicitors of plant defense responses and are recognized as Damage-Associated Molecular Patterns (DAMPs).[23][26]
OG-Mediated Signaling Pathway
The perception of OGs at the cell surface initiates a signaling cascade that activates innate immunity.[25] While the precise receptor is still under investigation, Wall-Associated Kinases (WAKs), particularly WAK1, have been shown to bind to OGs and are considered prime candidates for OG perception.[20][27] Upon perception, a series of downstream events are triggered, including:
-
A rapid influx of Ca²⁺ ions into the cytosol.
-
The production of reactive oxygen species (ROS), known as the oxidative burst.[24]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[26]
-
Transcriptional reprogramming leading to the expression of defense-related genes, such as those encoding pathogenesis-related (PR) proteins and enzymes for phytoalexin biosynthesis.[24][25]
This cascade ultimately enhances the plant's resistance to pathogens.[22] OGs have also been shown to antagonize auxin responses, thereby influencing plant growth and development.[24]
Quantitative Analysis of D-Galacturonic Acid
The abundance of D-Galacturonic acid is a key metric in cell wall analysis. It varies significantly depending on the plant species, tissue type, and developmental stage. The table below summarizes the GalA content from various plant-derived materials, highlighting its prevalence in the cell wall.
| Plant Source | Material | Galacturonic Acid (GalA) Content (% of total sugars/AIR) | Reference |
| Acer pseudoplatanus | Suspension culture cell walls | 16% (as Rhamnogalacturonan) | [28] |
| Arabidopsis thaliana | Leaf cell walls | ~50% (of which ~65% is HG) | [29] |
| Citrus Peels | Dried peel (commercial source) | 30-35% (of total pectin) | [2] |
| Apple Pomace | Dried pomace (commercial source) | 15-20% (of total pectin) | [2] |
| Sugar Beet | Cell wall material | 38.6% (of Calcium Soluble Solids) | [30] |
| Pea Pod | Cell wall material | 31.0% (of Calcium Soluble Solids) | [30] |
| Carrot | Fresh vegetable | 1.4% (of fresh weight) | [3] |
Table 1: Galacturonic acid content in various plant sources. Values represent the percentage of GalA relative to the specified fraction (e.g., total sugars, Alcohol Insoluble Residue (AIR), or total pectin).
Key Experimental Protocols
Protocol 1: Quantification of D-Galacturonic Acid via HPAEC-PAD
This protocol outlines the determination of monosaccharide composition from plant cell walls, focusing on GalA. It involves the preparation of Alcohol Insoluble Residue (AIR), acid hydrolysis to release monosaccharides, and quantification using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
A. Preparation of Alcohol Insoluble Residue (AIR) [24][31][32]
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Add ~15-20 volumes of 70% (v/v) ethanol to the powder.
-
Incubate at 70°C for 1 hour to inactivate endogenous enzymes.
-
Centrifuge at 10,000 x g for 10 min and discard the supernatant.
-
Repeat the 70% ethanol wash until the supernatant is colorless (removes pigments and soluble sugars).[12]
-
Wash the pellet sequentially with a 1:1 (v/v) chloroform:methanol solution and then with 100% acetone to de-starch and de-lipidate.
-
Dry the resulting pellet (AIR) overnight in a vacuum oven at 37°C.
B. Acid Hydrolysis [18]
-
Weigh 1-5 mg of dry AIR into a screw-cap vial with a Teflon-lined cap.
-
Add 1 mL of 2 M trifluoroacetic acid (TFA).
-
Tightly cap the vial and heat at 120°C for 90 minutes in a heating block. Vortex every 30 minutes.
-
Cool the sample to room temperature.
-
Dry the sample under a stream of compressed air or nitrogen at 40-45°C to evaporate the TFA.
C. HPAEC-PAD Analysis [11][33]
-
Resuspend the hydrolyzed, dried monosaccharides in a known volume of ultrapure water.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto an HPAEC system (e.g., Dionex) equipped with a carbohydrate-specific column (e.g., CarboPac™ series) and a Pulsed Amperometric Detector (PAD).
-
Elute monosaccharides using a sodium hydroxide and sodium acetate gradient optimized to separate all major cell wall monosaccharides, including GalA.[33]
-
Prepare a standard curve using known concentrations of D-Galacturonic acid and other monosaccharide standards.
-
Quantify the GalA content in the sample by comparing the peak area to the standard curve.
Protocol 2: Immunolocalization of Pectin Epitopes
This protocol details the use of monoclonal antibodies to visualize the spatial distribution of differently methylesterified HG in plant tissues. Antibodies such as JIM5 recognize weakly methylesterified HG, while JIM7 or LM20 bind to highly methylesterified HG.[25][34]
A. Sample Fixation and Embedding [26]
-
Excise small pieces of plant tissue (~2-3 mm) and immediately immerse in a fixation buffer (e.g., 4% paraformaldehyde, 0.5% glutaraldehyde in 25 mM phosphate-buffered saline (PBS), pH 7.2).
-
Apply a vacuum for 2 hours to ensure infiltration, then fix overnight at 4°C.
-
Wash the samples in PBS.
-
Dehydrate the samples through a graded ethanol series (e.g., 25%, 50%, 70%, 90%, 100%).
-
Infiltrate the samples with a hydrophilic acrylic resin (e.g., LR White) according to the manufacturer's instructions, followed by polymerization at 60°C.
B. Sectioning and Immunolabeling [26][35]
-
Using an ultramicrotome, cut thin sections (e.g., 1 µm) and mount them on adhesive-coated glass slides.
-
Block non-specific antibody binding by incubating sections in a blocking buffer (e.g., 3% (w/v) milk protein or Bovine Serum Albumin in PBS) for at least 30 minutes.
-
Incubate the sections with the primary antibody (e.g., JIM5 or JIM7, typically diluted 1:5 to 1:50 in blocking buffer) for at least 1 hour at room temperature or overnight at 4°C in a humid chamber.
-
Wash the sections three times with PBS, 5 minutes per wash.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., anti-rat IgG conjugated to Alexa Fluor 488, diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Repeat the wash steps as in step 4.
-
(Optional) Counterstain nuclei with a DNA stain like DAPI.
-
Mount the sections with an anti-fade mounting medium and seal with a coverslip.
C. Visualization
-
Observe the labeled sections using a confocal or epifluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
The resulting fluorescence pattern will reveal the location of specific pectin epitopes within the tissue architecture.
Conclusion and Future Directions
D-Galacturonic acid is a molecule of central importance in plant biology, underpinning both the physical properties of the cell wall and its capacity to sense and respond to external threats. The structural integrity conferred by calcium-crosslinked homogalacturonan is vital for tissue cohesion and mechanical strength, while the regulated release of oligogalacturonides provides a sophisticated mechanism for activating innate immunity. For researchers in drug development, understanding the pathways that modulate pectin structure and signaling offers potential targets for developing agents that could enhance crop resilience or modulate plant-derived materials. Future research will likely focus on elucidating the complete repertoire of OG receptors, dissecting the fine-tuning of PME activity in specific cell types, and engineering pectin structures to improve the properties of biomaterials and enhance food security.
References
- 1. The Plant Cell Wall - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pectin and Pectin-Based Composite Materials: Beyond Food Texture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pectin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods for Pectin Methylesterase Activity Determination: a Review [ouci.dntb.gov.ua]
- 8. biorxiv.org [biorxiv.org]
- 9. Determining Methyl-Esterification Patterns in Plant-Derived Homogalacturonan Pectins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Analysis of Monosaccharides from Arabidopsis Seed Mucilageand Whole Seeds Using HPAEC-PAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Cell Wall Genomics - Techniques [cellwall.genomics.purdue.edu]
- 19. Frontiers | An improved protocol to study the plant cell wall proteome [frontiersin.org]
- 20. A domain swap approach reveals a role of the plant wall-associated kinase 1 (WAK1) as a receptor of oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Pectins in the cell wall of Arabidopsis thaliana pollen tube and pistil - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fluorescent Immunolocalization of Arabinogalactan Proteins and Pectins in the Cell Wall of Plant Tissues [jove.com]
- 27. Arabidopsis WALL-ASSOCIATED KINASES are not required for oligogalacturonide-induced signaling and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 29. Pectin Biosynthesis Is Critical for Cell Wall Integrity and Immunity in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 30. files01.core.ac.uk [files01.core.ac.uk]
- 31. Comprehensive Compositional Analysis of Plant Cell Walls (Lignocellulosic biomass) Part I: Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Analytical implications of different methods for preparing plant cell wall material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Single-run HPLC Quantification of Plant Cell Wall Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. plantcellwalls.leeds.ac.uk [plantcellwalls.leeds.ac.uk]
The Microbial Catabolism of D-Galacturonic Acid Monohydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galacturonic acid, the principal constituent of pectin, is a ubiquitous carbohydrate in the plant kingdom.[1][2] As a result, microbial systems capable of its catabolism are widespread and play a crucial role in the carbon cycle.[1][2] For researchers in drug development and biotechnology, understanding the intricate pathways by which microorganisms metabolize this sugar acid is of paramount importance. These pathways not only offer targets for antimicrobial strategies but also provide a rich toolkit for metabolic engineering and the production of value-added chemicals. This technical guide provides a comprehensive overview of the core microbial catabolic pathways for D-Galacturonic Acid Monohydrate, detailing the enzymatic reactions, regulatory networks, and experimental methodologies for their study.
Core Catabolic Pathways
Microorganisms have evolved distinct strategies for the catabolism of D-Galacturonic Acid, which can be broadly categorized into pathways found in bacteria and fungi.
Bacterial Catabolism of D-Galacturonic Acid
Bacteria primarily utilize two distinct pathways for the breakdown of D-galacturonic acid: an isomerase pathway and an oxidative pathway.
1. The Isomerase Pathway:
Prevalent in many bacteria, including the well-studied Escherichia coli, this pathway converts D-galacturonic acid into key intermediates of central metabolism, pyruvate and glyceraldehyde-3-phosphate.[3] The initial step involves the isomerization of D-galacturonic acid to D-tagaturonate, catalyzed by uronate isomerase (UxaC).[3] D-tagaturonate is then reduced to D-altronate by D-tagaturonate reductase (UxaB). Subsequently, D-altronate is dehydrated to 2-keto-3-deoxy-D-gluconate (KDG) by altronate dehydratase (UxaA). KDG is then phosphorylated to 2-keto-3-deoxy-6-phospho-D-gluconate (KDPG) by KDG kinase (KdgK), which is a key intermediate of the Entner-Doudoroff pathway. Finally, KDPG is cleaved by KDPG aldolase (KdgA) to yield pyruvate and glyceraldehyde-3-phosphate.[3]
2. The Oxidative Pathway:
Observed in bacteria such as Agrobacterium tumefaciens, this pathway channels D-galacturonic acid into the tricarboxylic acid (TCA) cycle. The first committed step is the oxidation of D-galacturonic acid to D-galactaro-1,5-lactone by uronate dehydrogenase (Udh), which is then hydrolyzed to galactarate.[4] Through a series of subsequent enzymatic reactions, galactarate is converted to α-ketoglutarate, a central metabolite of the TCA cycle.
Fungal Catabolism of D-Galacturonic Acid
Fungi, including the industrially relevant Aspergillus niger, employ a reductive pathway for D-galacturonic acid catabolism. This pathway ultimately yields pyruvate and glycerol.[5][6] The process is initiated by the reduction of D-galacturonic acid to L-galactonate, a reaction catalyzed by D-galacturonate reductase (GaaA).[5] L-galactonate is then dehydrated to 2-keto-3-deoxy-L-galactonate by L-galactonate dehydratase (GaaB).[7] This intermediate is subsequently cleaved by 2-keto-3-deoxy-L-galactonate aldolase (GaaC) into pyruvate and L-glyceraldehyde. Finally, L-glyceraldehyde is reduced to glycerol by L-glyceraldehyde reductase (GaaD).[5]
Regulatory Mechanisms and Signaling Pathways
The catabolism of D-galacturonic acid is tightly regulated to ensure efficient utilization of this carbon source only when it is available. This regulation occurs primarily at the transcriptional level.
Regulation in Bacteria: The E. coli ExuR and UxuR System
In Escherichia coli, the genes encoding the enzymes of the isomerase pathway are organized into operons (uxaC-uxaA, uxaB, and uxuAB) that are under the control of two key transcriptional regulators: ExuR and UxuR.[3][8] ExuR acts as a repressor for the exuT gene (encoding the D-galacturonic acid transporter) and the uxaC-uxaA and uxaB operons.[8] The inducer molecule that binds to and inactivates ExuR is D-tagaturonate, the product of the first enzymatic step.[3] UxuR, on the other hand, represses the uxuAB operon, which is involved in a parallel branch of the pathway for D-glucuronate metabolism that converges with the D-galacturonate pathway.[9] The inducer for UxuR is D-fructuronate.[3] This intricate regulatory network allows E. coli to precisely control the expression of the necessary enzymes in response to the presence of specific hexuronates.
References
- 1. The transcriptional activator GaaR of Aspergillus niger is required for release and utilization of d‐galacturonic acid from pectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The transcriptional activator GaaR of Aspergillus niger is required for release and utilization of d-galacturonic acid from pectin [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering allosterism of an Escherichia coli hexuronate metabolism regulator: UxuR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering Filamentous Fungi for Conversion of d-Galacturonic Acid to l-Galactonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. L-galactonate dehydratase is part of the fungal path for D-galacturonic acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Escherichia coli K-12 hexuronate system genes: exu regulon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of hexuronate system genes in Escherichia coli K-12: multiple regulation of the uxu operon by exuR and uxuR gene products - PMC [pmc.ncbi.nlm.nih.gov]
D-Galacturonic Acid Monohydrate: A Technical Guide to its Role as a Precursor in Biochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Galacturonic acid, the principal constituent of pectin, is a versatile monosaccharide that serves as a crucial precursor in a variety of biochemical syntheses. Its unique chemical structure, featuring both an aldehyde and a carboxylic acid group, makes it a valuable starting material for the production of high-value compounds, including pharmaceuticals, nutraceuticals, and specialty chemicals. This technical guide provides an in-depth overview of D-Galacturonic Acid Monohydrate, focusing on its physicochemical properties, its production from natural sources, and its application in key biochemical transformations. Detailed experimental protocols, quantitative data, and visual representations of metabolic and synthetic pathways are presented to facilitate its use in research and development.
Physicochemical Properties of this compound
This compound is a white crystalline powder readily soluble in water. A comprehensive summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 91510-62-2 | [1][2] |
| Molecular Formula | C₆H₁₀O₇·H₂O | [1] |
| Molecular Weight | 212.15 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 166 °C | [4] |
| Solubility | Soluble in water | [1] |
| Optical Activity | [α]20/D +53±2°, 5 hr, c = 10% in H₂O | [3] |
| Purity | ≥97% (titration) |
Production of D-Galacturonic Acid from Pectin
The primary industrial source of D-Galacturonic acid is pectin, a complex polysaccharide abundant in the cell walls of plants, particularly in citrus peels and apple pomace. The extraction and subsequent hydrolysis of pectin are critical steps in obtaining high-purity D-Galacturonic acid.
Enzymatic Hydrolysis of Pectin
Enzymatic hydrolysis is a highly specific and efficient method for the depolymerization of pectin into its constituent D-Galacturonic acid monomers. This process typically involves a cocktail of pectinolytic enzymes.
Experimental Protocol: Enzymatic Hydrolysis of Citrus Pectin
This protocol outlines a general procedure for the enzymatic hydrolysis of citrus pectin to produce D-Galacturonic acid.
Materials:
-
Citrus Pectin
-
Pectinase enzyme complex (e.g., from Aspergillus niger)
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Ethanol
-
Deionized water
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) solution of citrus pectin in 0.1 M sodium acetate buffer (pH 4.5). Heat the solution gently with stirring to ensure complete dissolution.
-
Enzymatic Reaction: Cool the pectin solution to the optimal temperature for the pectinase enzyme (typically 40-50°C). Add the pectinase complex to the solution. The enzyme-to-substrate ratio should be optimized for the specific enzyme preparation used.
-
Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 24 hours). The progress of the hydrolysis can be monitored by measuring the release of reducing sugars.
-
Enzyme Inactivation: After the desired degree of hydrolysis is achieved, inactivate the enzymes by heating the solution to 100°C for 10 minutes.
-
Purification: Cool the solution and centrifuge to remove any insoluble material. The supernatant, containing D-Galacturonic acid, can be further purified. Precipitation with ethanol can be used to separate the monosaccharide from any remaining larger oligosaccharides.
-
Quantification: The yield of D-Galacturonic acid can be quantified using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Aminex HPX-87H) and a refractive index detector.
Quantitative Data: The yield of D-Galacturonic acid from pectin hydrolysis is dependent on the source of pectin, the type and concentration of enzymes used, and the reaction conditions. Table 2 provides a summary of reported yields from different studies.
| Pectin Source | Enzyme Source | Reaction Conditions | D-Galacturonic Acid Yield | Reference |
| Citrus Pectin | Aspergillus aculeatus | 50°C, pH 4.5, 24h | ~90% conversion | |
| Apple Pomace | Commercial Pectinase Blend | 45°C, pH 5.0, 48h | 85-95% of theoretical maximum | |
| Sugar Beet Pulp | Aspergillus niger | 40°C, pH 4.8, 72h | >80% hydrolysis |
D-Galacturonic Acid as a Precursor in Biochemical Synthesis
D-Galacturonic acid is a valuable starting material for the synthesis of a range of important biochemicals. Its functional groups can be selectively modified to produce a variety of derivatives.
Synthesis of L-Ascorbic Acid (Vitamin C)
A significant application of D-Galacturonic acid is as a precursor in the synthesis of L-Ascorbic Acid (Vitamin C). The synthesis involves a series of chemical and/or enzymatic transformations.
Experimental Workflow: Synthesis of L-Ascorbic Acid from D-Galacturonic Acid
Caption: Synthesis pathway of L-Ascorbic Acid from D-Galacturonic Acid.
Experimental Protocol: Synthesis of L-Ascorbic Acid
This protocol is a generalized representation based on established chemical synthesis routes.[5]
Step 1: Reduction of D-Galacturonic Acid to L-Galactonic Acid
-
Reactants: D-Galacturonic acid, Sodium amalgam or catalytic hydrogenation (e.g., with a nickel catalyst).[5]
-
Procedure: D-Galacturonic acid is reduced to L-Galactonic acid. In the historical method, sodium amalgam was used.[5] More modern approaches utilize catalytic hydrogenation for higher efficiency and safety. The reaction is typically carried out in an aqueous solution under controlled pH.
-
Yield: High yields (often >90%) are reported for the catalytic reduction.
Step 2: Lactonization to L-Galactono-1,4-lactone
-
Procedure: The L-Galactonic acid solution is acidified and heated to promote the formation of the γ-lactone, L-Galactono-1,4-lactone.
-
Purification: The lactone can be purified by crystallization.
Step 3: Oxidation to 2-Keto-L-galactonic acid
-
Oxidizing Agent: Various oxidizing agents can be used, such as potassium permanganate or platinum-based catalysts in the presence of oxygen.
-
Procedure: L-Galactono-1,4-lactone is oxidized to form 2-Keto-L-galactonic acid. The reaction conditions need to be carefully controlled to avoid over-oxidation.
Step 4: Enolization and Lactonization to L-Ascorbic Acid
-
Procedure: The 2-Keto-L-galactonic acid is treated with a base (e.g., sodium methoxide) to induce enolization and subsequent lactonization to form the final product, L-Ascorbic Acid.[5]
-
Purification: L-Ascorbic acid is purified by recrystallization. The final product can be identified by its melting point and spectroscopic data.[5]
Quantitative Data: The overall yield of L-Ascorbic Acid from D-Galacturonic acid can vary depending on the specific reagents and conditions used in each step. Table 3 provides indicative yields for key steps.
| Conversion Step | Reagents/Catalyst | Reported Yield | Reference |
| D-Galacturonic acid to L-Galactonic acid | Catalytic Hydrogenation (Ni) | >90% | [5] |
| L-Galactono-1,4-lactone to 2-Keto-L-galactonic acid | Pt/C, O₂ | 60-70% | |
| 2-Keto-L-galactonic acid to L-Ascorbic Acid | Sodium methoxide | 70-80% | [5] |
Synthesis of N-(D-galacturonoyl) Amino Acids
D-Galacturonic acid can be coupled with amino acids to form N-acyl amino acid derivatives, which have potential applications in drug delivery and as biocompatible surfactants.
Experimental Protocol: Synthesis of N-(D-galacturonoyl)-L-lysine
This protocol describes the synthesis of Nα- and Nε-D-galacturonoyl-L-lysine amides.[6]
Materials:
-
This compound
-
L-Lysine
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF) or other suitable solvent
-
Trifluoroacetic acid (TFA) for deprotection if using protected lysine
Procedure:
-
Activation of D-Galacturonic Acid: D-Galacturonic acid is activated at its carboxyl group. This can be achieved by reacting it with a coupling agent like DCC and an activator such as NHS in an anhydrous solvent like DMF.
-
Coupling Reaction: The activated D-Galacturonic acid is then reacted with the amino group(s) of L-lysine. To control the site of acylation (α- or ε-amino group), protected lysine derivatives may be used.
-
Deprotection (if necessary): If protected lysine was used, the protecting groups are removed. For example, a Boc protecting group can be removed using TFA.
-
Purification: The resulting N-(D-galacturonoyl)-L-lysine is purified using chromatographic techniques such as ion-exchange chromatography or reversed-phase HPLC.
Microwave-Assisted Synthesis of Galacturonic Acid Derivatives
Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating methods for the synthesis of D-Galacturonic acid derivatives, such as glycosides.[7][8] This technique often leads to higher yields and shorter reaction times.[9]
Experimental Protocol: Microwave-Assisted Glycosylation
This protocol outlines a general procedure for the microwave-assisted synthesis of alkyl galacturonosides.[7]
Materials:
-
This compound
-
Alcohol (e.g., n-octanol)
-
Solid acid catalyst (e.g., sulfuric acid impregnated on silica)
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave-transparent vessel, a mixture of this compound, an excess of the desired alcohol, and a catalytic amount of the solid acid catalyst is prepared.
-
Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 85-120°C) for a short period (e.g., 5-15 minutes).
-
Work-up: After the reaction is complete, the solid catalyst is removed by filtration. The excess alcohol is removed under reduced pressure.
-
Purification: The resulting product can be purified by column chromatography.
Quantitative Data: Microwave-assisted synthesis often provides excellent yields in very short reaction times. Table 4 summarizes some reported results for the glycosylation of D-Galacturonic acid.
| Alcohol | Catalyst | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |
| n-Butanol | H₂SO₄/Silica | 10 | 100 | 85 | [8] |
| n-Octanol | H₂SO₄/Silica | 10 | 120 | 92 | [7] |
| Benzyl alcohol | H₂SO₄/Silica | 15 | 120 | 88 | [7] |
Biochemical Pathways Involving D-Galacturonic Acid
In various microorganisms, D-Galacturonic acid is catabolized through specific metabolic pathways. Understanding these pathways is crucial for metabolic engineering efforts aimed at producing valuable chemicals from pectin-rich biomass.
D-Galacturonic Acid Catabolic Pathway in Aspergillus niger
Aspergillus niger, a fungus known for its ability to produce a wide range of enzymes, possesses a well-characterized pathway for the catabolism of D-Galacturonic acid.
Caption: Catabolic pathway of D-Galacturonic Acid in Aspergillus niger.
This pathway involves a series of enzymatic reactions that convert D-Galacturonic acid into central metabolic intermediates like pyruvate and glycerol. By manipulating the genes encoding the enzymes in this pathway, it is possible to redirect the metabolic flux towards the production of specific target molecules.
Conclusion
This compound is a readily available and highly versatile precursor for a wide range of biochemical syntheses. Its efficient production from pectin-rich biomass through enzymatic hydrolysis, coupled with its diverse reactivity, makes it an attractive platform chemical for the development of sustainable and bio-based products. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of biotechnology, drug development, and green chemistry, enabling further innovation and application of this important biomolecule.
References
- 1. D-(+)-Galacturonic acid monohydrate, purified product from pectin (CAS 91510-62-2) | Abcam [abcam.com]
- 2. D- (+)-Galacturonic acid analytical standard 91510-62-2 [sigmaaldrich.com]
- 3. D-(+)-Galacturonic acid monohydrate - CAS-Number 91510-62-2 - Order from Chemodex [chemodex.com]
- 4. D-galacturonic acid, 685-73-4 [thegoodscentscompany.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. N alpha- and N epsilon-D-galacturonoyl-L-lysine amides: properties and possible occurrence in plant cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Sugar Acids: An In-depth Technical Guide to the Discovery and History of Uronic Acids Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal discoveries and historical research milestones that have shaped our understanding of uronic acids. From their initial isolation to the elucidation of their complex roles in biological systems, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. The content herein is structured to offer a detailed historical narrative, quantitative insights into early findings, meticulous experimental protocols from foundational studies, and a visual representation of key signaling pathways.
The Dawn of Discovery: Early Encounters with Uronic Acids
The story of uronic acids begins in the late 19th and early 20th centuries, a period of burgeoning interest in the chemical composition of biological materials. These sugar acids, characterized by a carboxylic acid group at carbon-6 of a hexose, were first identified as components of complex carbohydrates in various biological fluids and tissues.
Glucuronic Acid: The First of Its Kind
The first uronic acid to be discovered was glucuronic acid . It was initially isolated from urine, which is reflected in its name.[1] Early researchers noted its presence in the urine of animals that had been administered certain organic compounds, leading to the initial hypothesis of its role in detoxification processes. This detoxification mechanism, now known as glucuronidation , involves the conjugation of glucuronic acid to xenobiotics, rendering them more water-soluble and facilitating their excretion from the body.[2][3]
The Landmark Discovery of Hyaluronic Acid by Meyer and Palmer
A seminal moment in uronic acid research occurred in 1934 when Karl Meyer and his assistant, John Palmer , published their classic paper in the Journal of Biological Chemistry titled "The polysaccharide of the vitreous humor".[1][4] In this work, they described the isolation of a novel, high-molecular-weight polysaccharide from bovine vitreous humor. Their analysis revealed that this substance was composed of a uronic acid and an amino sugar, and notably, lacked sulfate groups. They aptly named this new molecule hyaluronic acid , a portmanteau of "hyaloid" (referring to the vitreous humor) and "uronic acid".[1][4][5] This discovery laid the foundation for the field of glycosaminoglycan (GAG) research.
The Emergence of Iduronic Acid
For some time after the discovery of glucuronic acid, it was believed to be the only uronic acid constituent of GAGs. However, further investigations into the composition of other GAGs, such as dermatan sulfate and heparin, led to the identification of another crucial uronic acid: L-iduronic acid .[6] L-iduronic acid is the C-5 epimer of D-glucuronic acid, and its discovery revealed a greater complexity in the structure and function of GAGs than previously imagined.[6] The presence of iduronic acid in these molecules was found to be critical for their biological activities, including their roles in cell signaling and as anticoagulants.[7]
Quantitative Insights from Early Research
Obtaining precise quantitative data from the early 20th century is challenging due to the limitations of the analytical techniques of the era. However, a review of historical literature provides some valuable insights into the yields and abundance of uronic acids in various biological sources.
| Uronic Acid Derivative | Biological Source | Reported Yield/Abundance (c. 1930s-1950s) | Key Researchers |
| Hyaluronic Acid | Bovine Vitreous Humor | Not explicitly quantified in the initial 1934 paper, but subsequent work indicated significant presence. | Karl Meyer & John Palmer |
| Glucuronic Acid | Urine (following administration of borneol or menthol) | Variable, dependent on the administered xenobiotic and animal model. | Early 20th-century biochemists |
| Dermatan Sulfate (containing Iduronic Acid) | Porcine Skin | Iduronic acid content was found to be a major component, though early quantitative methods were imprecise. | Researchers in the mid-20th century |
Note: The quantitative data from this period should be interpreted with caution, as the methods for isolation and analysis were not as sensitive or specific as modern techniques.
Foundational Experimental Protocols
The following sections provide a detailed look at the methodologies employed in the key early experiments that led to the discovery and characterization of uronic acids.
Isolation of Hyaluronic Acid from Bovine Vitreous Humor (Adapted from Meyer and Palmer, 1934)
This protocol outlines the pioneering method used to isolate hyaluronic acid.
Objective: To isolate and characterize the polysaccharide component of bovine vitreous humor.
Materials:
-
Fresh bovine eyes
-
Acetone
-
Toluene
-
Glacial acetic acid
-
Ethanol
-
Trypsin solution
-
Lloyd's reagent
-
Calcium chloride
-
Barium hydroxide
Procedure:
-
Extraction: The vitreous humor was carefully dissected from fresh bovine eyes. The pooled humor was preserved with toluene and stored in the cold.
-
Precipitation: The vitreous humor was poured into a large volume of acetone to precipitate the crude polysaccharide. The precipitate was collected, washed with acetone, and dried.
-
Purification:
-
The crude powder was suspended in water and treated with a trypsin solution to digest contaminating proteins.
-
The solution was then treated with Lloyd's reagent to adsorb further impurities.
-
The polysaccharide was precipitated from the cleared solution by the addition of glacial acetic acid and ethanol.
-
The precipitate was redissolved in water and further purified by fractional precipitation with ethanol.
-
-
Characterization: The purified polysaccharide was subjected to various chemical analyses to determine its composition. This included tests for uronic acids, amino sugars, and the absence of sulfate.
Early Methods for the Isolation of Glucuronic Acid from Urine
This protocol describes a general approach used in the early 20th century to isolate glucuronic acid conjugates.
Objective: To isolate glucuronic acid conjugates from urine after the administration of xenobiotics.
Materials:
-
Urine from animals administered a xenobiotic (e.g., borneol, menthol)
-
Lead acetate solution
-
Ammonia
-
Hydrogen sulfide
-
Hydrochloric acid
Procedure:
-
Precipitation of Impurities: The urine was treated with a lead acetate solution to precipitate phosphates, sulfates, and other interfering substances.
-
Formation of Lead Salt: The filtrate was made alkaline with ammonia, leading to the precipitation of the lead salt of the glucuronic acid conjugate.
-
Decomposition of the Lead Salt: The collected precipitate was suspended in water and treated with hydrogen sulfide to precipitate lead sulfide, releasing the conjugate into the solution.
-
Hydrolysis: The filtrate containing the conjugate was then hydrolyzed with hydrochloric acid to release free glucuronic acid.
-
Isolation and Crystallization: The glucuronic acid was then isolated and crystallized from the hydrolysate through a series of purification steps.
Signaling Pathways and Biological Roles
Uronic acids are integral components of GAGs, which play crucial roles in a multitude of cellular signaling pathways. The specific arrangement of uronic acids (glucuronic vs. iduronic acid) and their sulfation patterns create a "sugar code" that dictates their interactions with various proteins, including growth factors, cytokines, and their receptors.
The Uronic Acid Pathway: Biosynthesis of UDP-Glucuronic Acid
The central precursor for the synthesis of uronic acid-containing polysaccharides is UDP-glucuronic acid. This nucleotide sugar is synthesized from UDP-glucose via the action of UDP-glucose dehydrogenase.
Caption: Biosynthesis of UDP-Glucuronic Acid and its Fates.
Hyaluronan-CD44 Signaling Pathway
Hyaluronic acid, a polymer of repeating disaccharide units of glucuronic acid and N-acetylglucosamine, exerts many of its biological effects by binding to its primary cell surface receptor, CD44. This interaction triggers a cascade of intracellular signaling events that regulate cell proliferation, migration, and survival.[4][5][8][9][10]
Caption: Hyaluronan binding to CD44 initiates intracellular signaling.
Heparan Sulfate and Dermatan Sulfate in Growth Factor Signaling
Heparan sulfate and dermatan sulfate, which contain both glucuronic and iduronic acids, act as co-receptors for a variety of growth factors, modulating their binding to high-affinity receptors and influencing downstream signaling.[1][7][11][12][13][14]
Caption: GAGs as co-receptors in growth factor signaling.
Conclusion and Future Perspectives
The discovery of uronic acids over a century ago opened a new chapter in our understanding of the chemical complexity of life. From their initial identification as detoxification agents and structural components to their now-recognized roles as critical regulators of cellular signaling, the journey of uronic acid research has been one of continuous revelation. The foundational work of pioneers like Karl Meyer and John Palmer paved the way for the vibrant field of glycobiology.
For researchers and professionals in drug development, a deep understanding of the history and fundamental biology of uronic acids is paramount. The intricate signaling pathways modulated by these sugar acids present a wealth of potential therapeutic targets for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. As analytical techniques continue to advance, our ability to probe the subtle yet significant variations in uronic acid structures and their functional consequences will undoubtedly lead to new and innovative therapeutic strategies. The legacy of the early discoveries in uronic acid research continues to inspire and guide the scientific community toward a future of novel treatments and improved human health.
References
- 1. Frontiers | Heparan Sulfate and Heparan Sulfate Proteoglycans in Cancer Initiation and Progression [frontiersin.org]
- 2. Glucuronidation: Significance and symbolism [wisdomlib.org]
- 3. Glucuronidation - Wikipedia [en.wikipedia.org]
- 4. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hyaluronan/CD44 Axis: A Double-Edged Sword in Cancer [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Glycosaminoglycan Sulfation and Signaling [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Rheostatic signaling by CD44 and hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heparan sulfate signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Heparan sulfate signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Heparan Sulfate Biosynthesis and Sulfation Profiles as Modulators of Cancer Signalling and Progression [frontiersin.org]
A Technical Guide to the Preliminary Applications of D-Galacturonic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galacturonic acid (D-GalA), a sugar acid and the primary constituent of pectin, is increasingly being investigated for its potential therapeutic applications.[1][2][3] As a naturally occurring monosaccharide, D-Galacturonic Acid Monohydrate presents a promising avenue for research in drug development due to its biocompatibility and diverse biological activities. This technical guide provides an in-depth overview of preliminary studies on the applications of this compound, with a focus on its anti-inflammatory and anti-cancer properties, as well as its role in modulating intestinal permeability. This document is intended to serve as a resource for researchers and professionals in the pharmaceutical and biotechnology sectors, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Physicochemical Properties
A solid understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Reference |
| CAS Number | 91510-62-2 | --INVALID-LINK-- |
| Molecular Formula | C₆H₁₀O₇·H₂O | --INVALID-LINK-- |
| Molecular Weight | 212.15 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK-- |
| Optical Activity | [α]20/D +53±2°, c = 10% in H₂O (after 5 hours) | --INVALID-LINK-- |
Anti-Cancer Applications: Preliminary Findings
Preliminary in vitro studies have highlighted the potential of galacturonic acid derivatives as anti-cancer agents. Research on oligo-galacturonic acids (POS), derived from pectin, has demonstrated significant cytotoxic effects against breast cancer cell lines.
Quantitative Data: Effect of Oligo-Galacturonic Acids on MCF-7 Cell Viability
| Concentration of POS (mg/mL) | Cell Viability Reduction (%) after 24h Incubation |
| 6 | 35 |
| 20 | >92 (Flow cytometry) |
| 60 | 87 |
Data extracted from a study on unsaturated oligo-galacturonic acids produced by pectinase of Streptomyces hydrogenans YAM1.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MCF-7 breast cancer cells
-
This compound or its derivatives (e.g., oligo-galacturonic acids)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., oligo-galacturonic acids) and a vehicle control. Incubate for the desired period (e.g., 24 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of control cells) x 100.
Experimental Workflow: Anti-Cancer Activity Screening
Anti-Inflammatory Applications
D-Galacturonic acid has demonstrated notable anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Specifically, it has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation in macrophages.
Signaling Pathway: Inhibition of TLR4/NF-κB by D-Galacturonic Acid
D-Galacturonic acid is capable of competitively inhibiting the binding of LPS to CD14, an accessory protein for TLR4.[4] This interference suppresses the activation of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diet-derived galacturonic-acid regulates virulence and intestinal colonization in enterohemorrhagic E. coli and Citrobacter rodentium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Handling and Storage of D-Galacturonic Acid Monohydrate
Introduction: D-Galacturonic acid, a sugar acid and the primary component of pectin, plays a crucial role in the cell walls of plants.[1] In its monohydrate form, it is a key compound for researchers in biochemistry, food science, and drug development. It is utilized in the synthesis of N-(D-galacturonoyl) amino acids and dipeptides and serves as an analytical standard in various chromatographic techniques.[2] This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and basic experimental use of D-Galacturonic Acid Monohydrate, tailored for scientific and research professionals.
Physicochemical Properties
This compound is a white crystalline powder.[3] Its fundamental properties are critical for its application in experimental settings. A summary of these characteristics is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀O₇ · H₂O[3] |
| Molecular Weight | 212.15 g/mol [3] |
| CAS Number | 91510-62-2[3][4] |
| Appearance | White to off-white crystalline powder[2][3] |
| Melting Point | 156-159 °C[2] |
| Solubility | Soluble in water.[3] Slightly soluble in DMSO and Methanol.[2] |
| Optical Activity | [α]20/D +53° ± 2° (c=10% in H₂O, after 5 hours)[3] |
| Purity | ≥98%[3] |
Storage and Stability
Proper storage is vital to maintain the integrity and stability of this compound. The compound is stable under normal temperatures and pressures but requires specific conditions to prevent degradation.[5]
Table 2: Recommended Storage Conditions
| Condition | Temperature | Duration | Notes |
|---|---|---|---|
| Long-term (Powder) | +4°C[3][6] | At least 2 years[1][3] | Keep container tightly sealed in a cool, dry, well-ventilated area.[5][6] Protect from light and moisture.[1][3] |
| Long-term (Powder, alternative) | -20°C | Up to 3 years[7] | For maximum long-term stability. |
| Stock Solutions | -80°C | Up to 1 year[7] | Aliquot to avoid repeated freeze-thaw cycles. |
| Short-term | Ambient | As needed for shipping/handling | The compound can be shipped at ambient temperatures. |
Stability and Incompatibilities:
-
Chemical Stability: The compound is stable under recommended storage conditions.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
-
Hazardous Decomposition: Thermal decomposition may produce carbon monoxide and carbon dioxide.[5]
-
Degradation: In subcritical water (160-220°C), degradation follows first-order kinetics.[8]
Safe Handling and Personal Protective Equipment (PPE)
Safe handling practices are essential to minimize exposure and ensure laboratory safety. This involves a combination of engineering controls, proper work practices, and the use of personal protective equipment.
Caption: General workflow for safely handling this compound.
Engineering Controls:
-
Work in a well-ventilated area.[5] Use a process enclosure, local exhaust ventilation, or other engineering controls to manage airborne levels.[5]
Handling Advice:
-
Wash hands and any exposed skin thoroughly after handling.[5]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
|---|---|
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). Inspect gloves before use.[6][9] |
| Body Protection | Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[5][6][9] |
| Respiratory Protection | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] Under normal use conditions with adequate ventilation, respiratory protection is often not required.[4][9] |
Safety and First Aid
While not classified as hazardous under the 2012 OSHA Hazard Communication Standard by some suppliers, this compound may cause irritation.[4][5] It is crucial to be aware of potential health effects and corresponding first aid measures.
-
Potential Health Effects:
Table 4: First Aid Measures
| Exposure Route | Procedure |
|---|---|
| Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[5] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek medical attention immediately.[5] |
Spill and Disposal Procedures
Spill Cleanup:
-
Ensure adequate ventilation and wear proper PPE as outlined in Section 3.
-
Avoid generating dust.
-
Place the material into a suitable, labeled container for disposal.[4][9]
-
Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of waste material in accordance with all applicable local, state, and federal regulations.
-
One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10]
Experimental Protocols
This compound is frequently quantified in biological and food samples. Below are generalized protocols for sample preparation and a common colorimetric assay.
Protocol 1: Sample Preparation for Quantification
The preparation method depends on the sample matrix.
-
For Plant Material/Polysaccharides:
-
Mill the dry material to pass through a 0.5 mm screen.[11]
-
Accurately weigh approximately 100 mg of the milled sample into a pressure-resistant screw-cap tube.[11]
-
Add 5 mL of 2 M H₂SO₄ to the tube.[11]
-
Cap the tube tightly and incubate at 100°C for 6 hours to achieve acid hydrolysis.[11]
-
Cool the sample and dilute with distilled water to bring the D-galacturonic acid concentration into the assay range (typically 0.05 to 1.5 g/L).[11]
-
Filter or centrifuge the sample to obtain a clear solution for analysis.[11]
-
-
For Tissue Samples:
-
For Cell/Bacteria Samples:
-
Collect cells or bacteria by centrifugation.[12]
-
Resuspend the pellet (e.g., 5 x 10⁶ cells) in 1 mL of assay buffer.[12]
-
Sonicate the suspension to lyse the cells.[12]
-
Incubate the lysate at 90-95°C for 10 minutes to inactivate enzymes.[12]
-
Centrifuge at 8,000 x g at 4°C for 10 minutes and collect the supernatant for the assay.[12]
-
Protocol 2: General Colorimetric Assay Workflow
This protocol is a generalized workflow based on commercially available kits that use a dye reagent.[12]
Caption: Workflow for a typical colorimetric D-Galacturonic Acid assay.
Methodology:
-
Prepare Reagents: Prepare standards, buffers, and dye reagents according to the specific assay kit instructions. A typical standard is prepared by dissolving the compound in distilled water to a known concentration (e.g., 2.5 mmol/L).[12]
-
Plate Setup: Add samples, standards, and blanks to a microplate in appropriate volumes (e.g., 20 µL).[12]
-
Initial Reaction: Add the reaction buffer to each well, mix, and incubate at 90°C for approximately 20 minutes.[12]
-
Cooling: Allow the plate to cool to room temperature.
-
Color Development: Add the dye reagent to each well, mix, and incubate for a short period (e.g., 2 minutes) at room temperature.[12]
-
Measurement: Read the absorbance of each well at the specified wavelength (e.g., 525 nm) using a microplate reader.[12]
-
Calculation: Determine the concentration of D-Galacturonic Acid in the samples by comparing their absorbance values to the standard curve generated from the known concentrations.[12]
References
- 1. adipogen.com [adipogen.com]
- 2. ALPHA-D-GALACTURONIC ACID HYDRATE | 91510-62-2 [chemicalbook.com]
- 3. D-(+)-Galacturonic acid monohydrate - CAS-Number 91510-62-2 - Order from Chemodex [chemodex.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. biosynth.com [biosynth.com]
- 11. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 12. cohesionbio.com.cn [cohesionbio.com.cn]
Navigating the Safe Handling of D-Galacturonic Acid Monohydrate: A Technical Guide
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory reagents is paramount. This in-depth technical guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to D-Galacturonic Acid Monohydrate.
This compound, a key component of pectin, is widely utilized in various research and development applications. While it is not classified as a hazardous substance according to several safety data sheets, and no specific occupational exposure limits have been established, caution is advised as its toxicological properties have not been fully investigated.[1][2][3] Adherence to standard laboratory safety practices is essential to minimize any potential risks.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₀O₇·H₂O | [4] |
| Appearance | White solid / crystalline powder | [1][5] |
| CAS Number | 91510-62-2 | [3] |
| EC Number | 211-682-6 | |
| Storage Temperature | 10°C - 25°C | [2] |
| Chemical Stability | Stable under normal temperatures and pressures | [1] |
| Incompatibilities | Oxidizing agents | [1] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, irritating and toxic fumes | [1] |
| Hazard Information | Classification | Reference |
| GHS Classification | Not classified as hazardous | [3] |
| Potential Health Effects | May cause eye, skin, and respiratory tract irritation. May cause irritation of the digestive tract if ingested. | [1] |
| Toxicological Data | The toxicological properties of this substance have not been fully investigated. | [1] |
Experimental Protocols for Safety Assessment
A review of publicly available safety data sheets and toxicological literature indicates that comprehensive toxicity studies with detailed experimental protocols for this compound are not widely available. The recurring statement is that the toxicological properties have not been fully investigated.[1]
In the absence of specific cited studies for the monohydrate form, researchers should operate under the precautionary principle, assuming potential for mild irritation. Standard toxicological assessments would typically involve acute oral toxicity studies in rodents (e.g., OECD Guideline 420), dermal irritation studies (e.g., OECD Guideline 404), and eye irritation studies (e.g., OECD Guideline 405).
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Use with adequate ventilation, such as in a chemical fume hood.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed when not in use.[1]
-
Store away from incompatible substances, such as oxidizing agents.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| PPE Category | Specification | Reference |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Long-sleeved clothing is recommended. | [4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. | [1][2] |
Emergency Procedures
In the event of an emergency, follow these established protocols.
First Aid Measures
A logical workflow for administering first aid after exposure to this compound is detailed below.
Spill and Leak Response
In the case of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.
Spill and Leak Procedures:
-
Use proper personal protective equipment as indicated in the PPE section.[1]
-
For minor spills, clean up immediately, observing precautions in the Protective Equipment section.[1][7] Use dry clean-up procedures and avoid generating dust.[7]
-
Sweep up the material and place it into a suitable container for disposal.[1][4]
-
For major spills, clear the area of personnel and move upwind.[7] Alert the fire brigade and inform them of the location and nature of the hazard.[7]
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound safely and effectively in the laboratory setting.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. D-(+)-Galacturonic acid monohydrate - CAS-Number 91510-62-2 - Order from Chemodex [chemodex.com]
- 6. carlroth.com [carlroth.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Hydrolysis of Pectin to D-Galacturonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the enzymatic hydrolysis of pectin for the production of D-Galacturonic Acid. Pectin, a complex polysaccharide rich in D-galacturonic acid, is abundant in plant cell walls. Enzymatic hydrolysis offers a specific and mild method for the targeted release of D-Galacturonic Acid, a valuable building block in the pharmaceutical and chemical industries. This protocol details the selection of appropriate enzymes, optimization of reaction conditions, and methods for the purification and quantification of the final product.
Introduction
Pectin is a heteropolysaccharide primarily composed of α-(1→4)-linked D-galacturonic acid residues.[1][2] This linear backbone, known as homogalacturonan, constitutes the "smooth" region of pectin and is the primary target for enzymatic hydrolysis to yield D-Galacturonic Acid.[3][4] Enzymatic methods are preferable to harsh acid hydrolysis, which can lead to the degradation of the desired product.[5]
The controlled depolymerization of pectin is achieved using a class of enzymes known as pectinases. For the specific production of monomeric D-Galacturonic Acid, exo-polygalacturonases (exo-PGs) are the enzymes of choice as they cleave terminal galacturonic acid residues from the non-reducing end of the pectin chain.[1] In contrast, endo-polygalacturonases randomly cleave internal glycosidic bonds, resulting in oligogalacturonides.[3] This application note provides detailed protocols for the enzymatic hydrolysis of pectin using commercially available pectinases, subsequent purification of D-Galacturonic Acid, and its quantification.
Data Presentation
Table 1: Commercial Pectinases for D-Galacturonic Acid Production
| Enzyme Name | Source Organism | Supplier | Optimal pH | Optimal Temperature (°C) | Specific Activity |
| Pectinase | Aspergillus aculeatus | Sigma-Aldrich (P2611) | 3.5 - 5.5 | 45 - 55 | ≥3,800 units/g |
| Pectinase | Aspergillus niger | Sigma-Aldrich (P4716) | 4.0 - 5.0 | 40 - 50 | ≥5 units/mg protein |
| Pectinex Ultra SPL | Aspergillus aculeatus | Novozymes | 3.5 - 5.5 | 50 - 60 | Varies by batch |
| Celluclast 1.5L | Trichoderma reesei | Novozymes | 4.0 - 6.0 | 50 - 60 | Varies by batch |
| Scottzyme Color X | Fungal | Scott Laboratories | 3.0 - 4.0 | 45 - 55 | Varies by batch |
| Pectinase | Rhizopus sp. | Sigma-Aldrich (P2401) | 4.0 - 5.0 | 40 - 50 | 400-800 units/g solid |
Table 2: Yield of D-Galacturonic Acid from Various Pectin Sources
| Pectin Source | Enzyme(s) Used | Hydrolysis Conditions | D-Galacturonic Acid Yield | Reference |
| Pomelo Peel | Crude enzyme from recombinant Trichoderma reesei expressing exoPG | 60°C, pH 6.0, 48 h | 151.1 mg/g of peel | [6] |
| Commercial Citrus Pectin | Pectinase | 50°C, pH 4.0, 24 h | Near complete hydrolysis | [4] |
| Sugar Beet By-product | Commercial cellulase and pectinase | Not specified | 72% galacturonic acid content in extracted pectin | [7] |
| Apple Pomace | Celluclast 1.5L | 48.3°C, 18 h 14 min | 97.46 g/100 g of extracted pectin | [8] |
| Grapefruit Peel | Commercial cellulase and pectinase | Not specified | 5 mg pectinase/g peel and 1 mg cellulase/g peel gave highest sugar yield |
Experimental Protocols
Enzymatic Hydrolysis of Pectin
This protocol is a general guideline and may require optimization depending on the specific pectin source and enzyme used.
Materials:
-
Pectin (e.g., from citrus peel or apple pomace)
-
Commercial pectinase (e.g., Pectinex Ultra SPL or Sigma-Aldrich P4716)
-
Citrate or Acetate buffer (0.1 M, pH 4.5)
-
Deionized water
-
Shaking water bath or incubator
-
pH meter
-
Analytical balance
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) pectin solution by slowly adding 1 g of pectin powder to 100 mL of 0.1 M citrate or acetate buffer (pH 4.5) while stirring vigorously to prevent clumping. Heat the solution to 50-60°C to aid dissolution. Cool the solution to the desired reaction temperature.
-
Enzyme Addition: Add the pectinase enzyme to the pectin solution. The optimal enzyme loading should be determined empirically, but a starting point of 2250 U/g of pectin can be used.[4]
-
Incubation: Incubate the reaction mixture in a shaking water bath at the optimal temperature for the chosen enzyme (typically 40-60°C) for 24-48 hours. Gentle agitation is recommended to ensure homogeneity.
-
Reaction Termination: To stop the enzymatic reaction, heat the mixture to 100°C for 10 minutes to denature the enzyme.
-
Clarification: Centrifuge the reaction mixture at 5000 x g for 15 minutes to pellet any insoluble material. The supernatant contains the D-Galacturonic Acid.
Purification of D-Galacturonic Acid
This protocol describes a general approach for purifying D-Galacturonic Acid from the hydrolysate using ion-exchange chromatography.
Materials:
-
Pectin hydrolysate supernatant
-
Anion exchange resin (e.g., DEAE-Sepharose)
-
Chromatography column
-
Hydrochloric acid (HCl) solutions (0.1 M, 0.5 M, 1 M)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Fraction collector
Procedure:
-
Column Preparation: Pack a chromatography column with the anion exchange resin. Equilibrate the column by washing with 2-3 column volumes of deionized water until the pH of the eluate is neutral.
-
Sample Loading: Adjust the pH of the pectin hydrolysate supernatant to approximately 7.0 with NaOH. Load the supernatant onto the equilibrated column.
-
Washing: Wash the column with 2-3 column volumes of deionized water to remove unbound neutral sugars and other impurities.
-
Elution: Elute the bound D-Galacturonic Acid using a stepwise or linear gradient of HCl. A common approach is to use stepwise increases in HCl concentration (e.g., 0.1 M, 0.5 M, and 1 M). Collect fractions using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions for the presence of D-Galacturonic Acid using the HPLC method described below. Pool the fractions containing the purified product.
-
Desalting and Concentration: The pooled fractions can be desalted using dialysis or a desalting column. The final solution can be concentrated by rotary evaporation. For crystalline D-Galacturonic Acid, a historical method involves precipitation from a concentrated syrup with methyl alcohol.[1]
Quantification of D-Galacturonic Acid by HPLC
This protocol provides a method for the quantitative analysis of D-Galacturonic Acid.
Materials:
-
D-Galacturonic Acid standard
-
Pectin hydrolysate samples (purified or crude)
-
Mobile phase: 0.01 N Phosphoric Acid
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a series of D-Galacturonic Acid standards of known concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL) in deionized water.
-
Sample Preparation: Filter the pectin hydrolysate samples through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the D-Galacturonic Acid peak in the samples by comparing the retention time with that of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of D-Galacturonic Acid in the samples using the calibration curve.
Mandatory Visualizations
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. US2338534A - Preparation of d-galacturonic acid and its salts - Google Patents [patents.google.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
Application Notes and Protocols for Pectin Analysis Using D-Galacturonic Acid Monohydrate as a Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pectin, a complex polysaccharide rich in galacturonic acid, is a major component of plant cell walls.[1][2][3] Its unique gelling, thickening, and stabilizing properties have led to its widespread use in the food and cosmetic industries.[3][4] In the pharmaceutical sector, pectin and its derivatives are gaining significant attention for their potential in drug delivery systems, owing to their biocompatibility, biodegradability, and ability to form hydrogels for controlled release.[4][5][6][7] Accurate quantification of pectin is therefore crucial for quality control, formulation development, and understanding its physiological effects.
D-Galacturonic Acid Monohydrate is the primary standard used for the colorimetric determination of pectin content.[8] This is because pectin's backbone is predominantly composed of α-1,4-linked D-galacturonic acid residues.[9] By measuring the galacturonic acid content, the amount of pectin in a sample can be estimated. This document provides detailed protocols for the widely used m-hydroxydiphenyl colorimetric method for pectin analysis.
Principle of the m-Hydroxydiphenyl Method
The m-hydroxydiphenyl method, also known as the Blumenkrantz and Asboe-Hansen assay, is a sensitive and specific colorimetric method for the quantification of uronic acids like D-galacturonic acid.[10] The principle involves the hydrolysis and dehydration of uronic acids in concentrated sulfuric acid upon heating to form furfural derivatives. These derivatives then react with m-hydroxydiphenyl to produce a chromophore with a maximum absorbance at 520 nm. The intensity of the color produced is directly proportional to the concentration of galacturonic acid in the sample. While neutral sugars can interfere, this method is favored for its relatively low sensitivity to them.[10][11]
Experimental Workflow
The general workflow for determining pectin content using the this compound standard involves the preparation of a standard curve, sample preparation, the colorimetric reaction, and subsequent quantification.
References
- 1. chewdigest.com [chewdigest.com]
- 2. Combined enzymatic and colorimetric method for determining the uronic acid and methylester content of pectin: Application to tomato products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Advancements in Pectin: Extraction, Properties and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical and drug delivery applications of pectin and its modified nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. D- (+)-Galacturonic acid analytical standard 91510-62-2 [sigmaaldrich.com]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. ift.onlinelibrary.wiley.com [ift.onlinelibrary.wiley.com]
Application Notes and Protocols: D-Galacturonic Acid Monohydrate as a Carbon Source for Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galacturonic acid, the primary constituent of pectin, represents a readily available and cost-effective carbon source for microbial fermentation.[1][2] Pectin-rich biomass from agro-industrial residues, such as citrus peel and sugar beet pulp, can be hydrolyzed to yield D-galacturonic acid, which can then be bioconverted into a variety of valuable products, including biofuels, platform chemicals, and pharmaceutical precursors.[1][2][3] This document provides detailed application notes and protocols for utilizing D-Galacturonic Acid Monohydrate in microbial fermentation, targeting researchers and professionals in biotechnology and drug development.
Data Presentation: Fermentation Parameters
The following tables summarize key quantitative data from studies utilizing D-galacturonic acid as a carbon source for microbial fermentation.
Table 1: Fermentation of D-Galacturonic Acid by Lactobacillus suebicus LCV1
| Parameter | Value | Reference |
| Culture Conditions | Anaerobic, D-galacturonic acid-limited chemostat, pH 4, 30°C | [4] |
| Dilution Rate (h⁻¹) | 0.13 | [4] |
| Biomass Yield (g biomass / g galacturonic acid) | 0.09 ± 0.0 | [4] |
| Specific Acetate Production Rate (mmol g⁻¹ h⁻¹) | 6.0 ± 0.1 | [4] |
| Specific Lactate Production Rate (mmol g⁻¹ h⁻¹) | 5.2 ± 0.1 | [4] |
Table 2: Mucic Acid Production from D-Galacturonic Acid by Engineered Trichoderma sp.
| Parameter | Value | Reference |
| Culture Conditions | Glucose-limited fed-batch culture with D-galacturonic acid feed, pH 4 | [3] |
| Maximum Mucic Acid Titer (g L⁻¹) | 53 | [3] |
| Yield of Mucic Acid (g mucic acid / g D-galacturonic acid consumed) | 0.99 | [3] |
Table 3: L-Galactonic Acid Production by Engineered Aspergillus niger and Trichoderma reesei
| Organism | Yield (g L-galactonate / g D-galacturonic acid consumed) | Reference |
| Aspergillus niger ΔgaaB | 0.6 - 0.9 | [5] |
| Trichoderma reesei Δlgd1 | 0.6 - 0.9 | [5] |
Table 4: Ethanol Fermentation from Pectin Monomers by Engineered Saccharomyces cerevisiae YE9
| Carbon Source(s) | Initial Concentration (g/L) | Substrate Consumption Rate (g/L/h) | Ethanol Yield (g/g substrate) | Reference |
| D-Galacturonic acid | 20 | Not specified | Not detected | [6] |
| D-Xylose | 40 | Not specified | 0.35 | [6] |
| L-Arabinose | 40 | Not specified | 0.33 | [6] |
| D-Galacturonic acid + D-Xylose | 20 + 40 | 0.49 (total) | 0.23 | [6][7] |
| D-Galacturonic acid + L-Arabinose | 20 + 40 | Not specified | 0.22 | [6] |
Metabolic Pathways for D-Galacturonic Acid Catabolism
Microorganisms have evolved different pathways to metabolize D-galacturonic acid. Understanding these pathways is crucial for selecting appropriate microbial hosts and for metabolic engineering strategies.
Fungal Reductive Pathway
In fungi, D-galacturonic acid is catabolized through a reductive pathway to pyruvate and glycerol.[5][8] This pathway has been successfully engineered in Saccharomyces cerevisiae to enable the consumption of D-galacturonic acid.[9]
Caption: Fungal catabolic pathway for D-galacturonic acid.
Bacterial Isomerase Pathway
Many bacteria utilize an isomerase pathway to convert D-galacturonic acid to pyruvate and D-glyceraldehyde-3-phosphate.[10]
References
- 1. cris.vtt.fi [cris.vtt.fi]
- 2. D-galacturonic acid catabolism in microorganisms and its biotechnological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway [frontiersin.org]
- 5. Engineering Filamentous Fungi for Conversion of d-Galacturonic Acid to l-Galactonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data for simultaneous fermentation of galacturonic acid and five-carbon sugars by engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The introduction of the fungal d-galacturonate pathway enables the consumption of d-galacturonic acid by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20140308715A1 - Microbial conversion of sugar acids and means therein - Google Patents [patents.google.com]
Synthesis of N-(D-galacturonoyl) Amino Acids: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(D-galacturonoyl) amino acids, a class of compounds with potential applications in drug development and glycobiology. The synthesis involves the coupling of a protected D-galacturonic acid derivative with an amino acid ester, followed by deprotection to yield the final product. This protocol is designed to be a comprehensive guide for researchers, offering a foundational method that can be adapted for the synthesis of a variety of N-(D-galacturonoyl) amino acid derivatives.
Introduction
N-(D-galacturonoyl) amino acids are glycoconjugates formed by an amide linkage between the carboxyl group of D-galacturonic acid and the amino group of an amino acid. These compounds are of interest due to their potential biological activities, including acting as enzyme inhibitors or participating in cell wall cross-linking in plants.[1] The synthesis of these molecules requires careful protection of the hydroxyl groups of the galacturonic acid moiety and the carboxyl group of the amino acid to ensure selective amide bond formation. This protocol outlines a general and adaptable procedure for their chemical synthesis.
Experimental Protocols
Overall Synthesis Scheme
The synthesis of N-(D-galacturonoyl) amino acids can be broken down into three main stages:
-
Protection of D-galacturonic acid: The hydroxyl groups of D-galacturonic acid are protected to prevent side reactions during the coupling step.
-
Amide Coupling: The protected D-galacturonic acid is coupled with an amino acid ester using a suitable coupling agent.
-
Deprotection: The protecting groups are removed to yield the final N-(D-galacturonoyl) amino acid.
Materials and Reagents
-
D-galacturonic acid
-
Acetic anhydride
-
Pyridine
-
Thionyl chloride
-
Amino acid methyl or ethyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Sodium methoxide
-
Methanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Protocol 1: Protection of D-galacturonic acid (Acetylation)
-
Peracetylation: Suspend D-galacturonic acid in a mixture of acetic anhydride and pyridine at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by pouring it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the peracetylated D-galacturonic acid.
Protocol 2: Amide Coupling of Protected D-galacturonic Acid and Amino Acid Ester
-
Activation: Dissolve the protected D-galacturonic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C and add EDC (1.2 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.2 equivalents) in DMF and add triethylamine (1.5 equivalents) at 0 °C.
-
Add the amino acid ester solution to the activated D-galacturonic acid solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the protected N-(D-galacturonoyl) amino acid ester.
Protocol 3: Deprotection of the N-(D-galacturonoyl) Amino Acid Ester
-
O-Deacetylation (Zemplén deacetylation): Dissolve the protected N-(D-galacturonoyl) amino acid ester in dry methanol.
-
Add a catalytic amount of sodium methoxide solution (0.5 M in methanol).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with Amberlite IR-120 (H⁺ form) resin, filter, and concentrate the filtrate under reduced pressure.
-
Saponification of the Ester: Dissolve the O-deacetylated product in a mixture of methanol and water.
-
Add 1 M NaOH solution and stir at room temperature until the ester is hydrolyzed (monitored by TLC or HPLC).
-
Neutralize the solution with 1 M HCl.
-
Purification: The final product can be purified by recrystallization or by preparative HPLC.
Data Presentation
The following table summarizes expected yields and key characterization data for a selection of synthesized N-(D-galacturonoyl) amino acids. Please note that these are representative values and may vary depending on the specific amino acid and experimental conditions.
| Amino Acid | Coupling Yield (%) | Deprotection Yield (%) | ¹H NMR (δ, ppm in D₂O) - Anomeric Proton | ¹³C NMR (δ, ppm in D₂O) - Amide Carbonyl |
| Glycine | 70-85 | 80-95 | ~5.2 (d) | ~175 |
| L-Alanine | 65-80 | 75-90 | ~5.2 (d) | ~176 |
| L-Valine | 60-75 | 70-85 | ~5.2 (d) | ~176 |
| L-Leucine | 60-75 | 70-85 | ~5.2 (d) | ~176 |
| L-Phenylalanine | 55-70 | 65-80 | ~5.2 (d) | ~175 |
Note: Specific chemical shifts will vary depending on the pH and the specific amino acid residue. The data presented are estimations based on general knowledge of similar compounds.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-(D-galacturonoyl) amino acids.
Caption: General workflow for the synthesis of N-(D-galacturonoyl) amino acids.
Signaling Pathways and Logical Relationships
The synthesis of N-(D-galacturonoyl) amino acids follows a logical progression of chemical transformations designed to achieve a specific molecular architecture. The core principle is the selective formation of an amide bond, which necessitates the use of protecting groups to mask other reactive functionalities.
Caption: Logical steps in the synthesis of N-(D-galacturonoyl) amino acids.
Conclusion
The protocol described provides a robust method for the synthesis of N-(D-galacturonoyl) amino acids. This procedure can be adapted for various amino acids and can be scaled up as needed. The resulting compounds can be used for further biological evaluation in the context of drug discovery and development. Careful monitoring of each step by appropriate analytical techniques such as TLC, HPLC, and NMR is crucial for successful synthesis and purification.
References
Application Notes and Protocols for Studying Pectinolytic Enzyme Activity using D-Galacturonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the determination of pectinolytic enzyme activity. The protocols outlined below utilize D-Galacturonic Acid as a standard for the quantification of reducing sugars released from pectin substrates by the action of pectinases. This methodology is crucial for characterizing enzyme kinetics, optimizing reaction conditions, and evaluating the potential of pectinolytic enzymes in various applications, including drug delivery systems.
Introduction to Pectinolytic Enzymes and their Significance
Pectinases are a group of enzymes that catalyze the breakdown of pectic substances, which are complex polysaccharides found in the cell walls of plants.[1] These enzymes are broadly classified into polygalacturonases, pectin methylesterases, and pectin lyases, each acting on different components of the pectin structure.[1][2] The primary product of pectin degradation is D-Galacturonic acid, a reducing sugar.[1][3]
The study of pectinolytic enzymes is of significant interest in various fields. In the pharmaceutical industry and drug development, pectin and its derivatives are explored for creating site-specific drug delivery systems.[4] Pectinolytic enzymes can be utilized to control the release of drugs from pectin-based formulations in a targeted manner.[4][5] Therefore, accurate and reproducible methods for assaying pectinase activity are essential for the development and quality control of such systems.
Principle of the Assay
The most common methods for determining pectinase activity involve the quantification of reducing sugars released from a pectin-containing substrate. The 3,5-dinitrosalicylic acid (DNS) method is a widely used colorimetric assay for this purpose.[1][6] In this assay, the DNS reagent reacts with the free carbonyl group of reducing sugars, such as D-Galacturonic acid, upon heating in an alkaline solution. This reaction results in the reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, which produces a reddish-brown color.[7][8] The intensity of the color, measured spectrophotometrically at 540 nm, is directly proportional to the concentration of reducing sugars released by the enzyme.[6][9] A standard curve prepared with known concentrations of D-Galacturonic acid is used to determine the amount of product formed.[10]
Experimental Protocols
Preparation of Reagents
Table 1: Reagent Preparation
| Reagent | Composition and Preparation | Storage |
| 0.1 M Citrate-Phosphate Buffer (pH 5.0) | Prepare a 0.1 M solution of citric acid and a 0.1 M solution of dibasic sodium phosphate. Mix appropriate volumes of each solution to achieve a final pH of 5.0. | 4°C |
| 0.5% (w/v) Polygalacturonic Acid Substrate | In a beaker, heat 100 mL of 0.1 M Citrate-Phosphate Buffer (pH 5.0) while stirring. Slowly add 0.5 g of polygalacturonic acid. Continue heating and stirring until the substrate is completely dissolved. Do not boil. Cool to room temperature and adjust the volume to 100 mL with the buffer if necessary. | 4°C |
| D-Galacturonic Acid Standard Stock Solution (1 mg/mL) | Dissolve 100 mg of D-Galacturonic acid in 100 mL of distilled water. | 4°C |
| 3,5-Dinitrosalicylic Acid (DNS) Reagent | Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Add 30 g of sodium potassium tartrate (Rochelle salt) and dissolve. Bring the final volume to 100 mL with distilled water.[11][12] | Store in a brown bottle at room temperature. |
| Pectinase Enzyme Solution | Prepare fresh daily by dissolving the pectinase enzyme in cold 0.1 M Citrate-Phosphate Buffer (pH 5.0) to the desired concentration (e.g., 0.1 mg/mL). Keep the solution on ice.[10] | Use immediately |
Preparation of D-Galacturonic Acid Standard Curve
A standard curve is essential for quantifying the amount of reducing sugars released in the enzymatic reaction.
Protocol:
-
Prepare a series of dilutions of the D-Galacturonic acid stock solution (1 mg/mL) in distilled water to obtain concentrations ranging from 0.1 to 1.0 mg/mL.
-
In a set of test tubes, add 1.0 mL of each standard dilution.
-
Add 1.0 mL of DNS reagent to each tube.
-
Include a blank tube containing 1.0 mL of distilled water and 1.0 mL of DNS reagent.
-
Incubate all tubes in a boiling water bath for 5-15 minutes.[1]
-
Cool the tubes to room temperature and add 8.0 mL of distilled water to each tube.
-
Measure the absorbance of each solution at 540 nm using a spectrophotometer, with the blank as the reference.
-
Plot a graph of absorbance at 540 nm versus the concentration of D-Galacturonic acid (mg/mL). This will serve as the standard curve.
Table 2: Example Data for D-Galacturonic Acid Standard Curve
| D-Galacturonic Acid (mg/mL) | Absorbance at 540 nm |
| 0.0 | 0.000 |
| 0.2 | 0.250 |
| 0.4 | 0.500 |
| 0.6 | 0.750 |
| 0.8 | 1.000 |
| 1.0 | 1.250 |
Pectinase Activity Assay
Protocol:
-
Set up three sets of triplicate tubes: Test, Enzyme Blank, and Substrate Blank.
-
Test Tubes: Add 1.0 mL of the 0.5% polygalacturonic acid substrate and 1.0 mL of the pectinase enzyme solution.
-
Enzyme Blank Tubes: Add 1.0 mL of 0.1 M Citrate-Phosphate Buffer (pH 5.0) and 1.0 mL of the pectinase enzyme solution.
-
Substrate Blank Tubes: Add 1.0 mL of the 0.5% polygalacturonic acid substrate and 1.0 mL of 0.1 M Citrate-Phosphate Buffer (pH 5.0).
-
Incubate all tubes in a water bath at 37°C for a specific time, for example, 30 minutes.[9][13]
-
Stop the enzymatic reaction by adding 2.0 mL of DNS reagent to each tube.
-
Place all tubes in a boiling water bath for 5-15 minutes to allow for color development.[1]
-
Cool the tubes to room temperature and add 5.0 mL of distilled water to each tube.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of D-Galacturonic acid released in the test samples by subtracting the absorbance of the enzyme and substrate blanks and using the standard curve.
Calculation of Pectinase Activity
One unit (U) of pectinase activity is typically defined as the amount of enzyme that releases 1 µmol of D-galacturonic acid per minute under the specified assay conditions.[1][10]
Formula for Enzyme Activity (U/mL):
Enzyme Activity (U/mL) = (µg of galacturonic acid released) / (194.1 g/mol * reaction time in min * volume of enzyme in mL)[1]
Where 194.1 is the molecular weight of D-Galacturonic acid.
Data Presentation and Interpretation
Quantitative data from the enzyme assays should be summarized in tables for clear comparison. This allows for the evaluation of the effects of various parameters such as pH, temperature, and substrate concentration on enzyme activity.
Table 3: Effect of pH on Pectinase Activity
| pH | Pectinase Activity (U/mL) |
| 3.0 | 15.2 |
| 4.0 | 25.8 |
| 5.0 | 35.1 |
| 6.0 | 28.4 |
| 7.0 | 18.9 |
Table 4: Effect of Temperature on Pectinase Activity
| Temperature (°C) | Pectinase Activity (U/mL) |
| 30 | 22.5 |
| 40 | 34.8 |
| 50 | 45.3 |
| 60 | 38.1 |
| 70 | 20.7 |
Visualizations
Pectinolytic Enzyme Action Workflow
Caption: Workflow of pectinase-catalyzed hydrolysis of pectin.
Experimental Workflow for Pectinase Activity Assay
References
- 1. Pectinolytic enzymes-solid state fermentation, assay methods and applications in fruit juice industries: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Characterisation of pectin and optimization of pectinase enzyme from novel Streptomyces fumigatiscleroticus VIT-SP4 for drug delivery and concrete crack-healing applications: An eco-friendly approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuroquantology.com [neuroquantology.com]
- 7. youtube.com [youtube.com]
- 8. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 9. Identification and characterisation of a pectinolytic enzyme from Paenibacillus xylanolyticus :: BioResources [bioresources.cnr.ncsu.edu]
- 10. Pectinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. CN102998269A - DNS (dinitrosalicylic acid) detection method for fodder pectinase - Google Patents [patents.google.com]
- 12. A Comparison of Polysaccharide Substrates and Reducing Sugar Methods for the Measurement of endo-1,4-β-Xylanase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of reproducible assays for polygalacturonase and pectinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for GC-MS Analysis of D-Galacturonic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galacturonic acid, a primary component of pectin, plays a significant role in various biological processes and is a key structural element in many natural products. Its accurate quantification is crucial in fields ranging from food science to drug development. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the analysis of monosaccharides like D-galacturonic acid. However, due to its low volatility and thermal instability, direct GC-MS analysis is not feasible. Derivatization is a necessary step to convert the polar, non-volatile D-galacturonic acid into a thermally stable and volatile compound suitable for GC-MS analysis.
This document provides detailed application notes and experimental protocols for the derivatization of D-Galacturonic Acid Monohydrate using a widely accepted two-step methoximation and silylation procedure.
Principle of Derivatization
The derivatization process involves two key reactions:
-
Methoximation: The carbonyl group (aldehyde or ketone) of the sugar reacts with methoxyamine hydrochloride. This step is crucial for reducing the number of isomers (anomers) present in solution, thereby simplifying the resulting chromatogram. The reaction "locks" the sugar in its open-chain form.[1]
-
Silylation: The active hydrogens on the hydroxyl and carboxyl groups are replaced with trimethylsilyl (TMS) groups. This is typically achieved using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). Silylation dramatically increases the volatility and thermal stability of the sugar, making it amenable to GC analysis.[2][3]
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA with 1% TMCS
-
Hexane (GC grade)
-
Internal Standard (e.g., myo-Inositol or a stable isotope-labeled galacturonic acid)
-
Nitrogen gas (high purity)
-
Glass reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound in pyridine to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard in pyridine at a suitable concentration (e.g., 0.5 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with pyridine. Add a constant amount of the internal standard to each calibration standard and blank.
-
Sample Preparation: For samples containing D-Galacturonic Acid, a hydrolysis step may be necessary to release the monosaccharide from polysaccharides. After hydrolysis, the sample should be dried completely under a stream of nitrogen before proceeding with derivatization.
Derivatization Protocol: Methoximation and Silylation
-
Drying: Transfer an aliquot of the standard solution or the dried sample extract into a 2 mL reaction vial. Ensure the sample is completely dry, as moisture will interfere with the silylation reaction.
-
Methoximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes in a heating block.[4]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Final Preparation: The derivatized sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with hexane prior to analysis.
GC-MS Analysis
Instrumentation
A standard gas chromatograph coupled with a mass spectrometer is required.
GC-MS Conditions
The following are typical GC-MS parameters that can be optimized for your specific instrument and application:
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-600 (for full scan analysis) |
Data Acquisition and Quantification
For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its higher sensitivity and selectivity.[7] Characteristic mass fragments of the derivatized D-Galacturonic Acid should be monitored. Based on fragmentation patterns of similar derivatized sugars, prominent ions for the TMS-methyloxime derivative of galacturonic acid would include m/z 218 and 333.[8]
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the methoximation-silylation GC-MS method for monosaccharide analysis. While specific data for this compound is limited, the values presented are representative of the performance for similar uronic acids and monosaccharides using this derivatization technique.
| Parameter | Expected Performance | Reference |
| Linearity (R²) | > 0.99 | [9] |
| Limit of Detection (LOD) | 0.1 - 5 µg/mL | [10] |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/mL | [10] |
| Recovery | 85 - 115% | [6] |
| Precision (RSD) | < 15% | [2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Derivatization Signaling Pathway
Caption: Two-step derivatization pathway for this compound.
References
- 1. GC-MS Determination of Sugar Composition - Glycopedia [glycopedia.eu]
- 2. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. metbio.net [metbio.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 10. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing Plant Cell Wall Composition Using D-Galacturonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The plant cell wall is a complex and dynamic structure primarily composed of polysaccharides, including cellulose, hemicellulose, and pectin. Pectin, a major component of the primary cell wall, is rich in D-Galacturonic Acid, which forms the backbone of its homogalacturonan domains.[1][2] The quantification of D-Galacturonic Acid is therefore a critical measure for determining pectin content and understanding the composition of the plant cell wall. This information is vital for various research areas, including biomass utilization, food science, and the development of therapeutics targeting plant-based materials.[3][4]
These application notes provide a comprehensive overview of the protocols for analyzing plant cell wall composition with a focus on D-Galacturonic Acid. The methodologies cover sample preparation, hydrolysis of pectin, and subsequent quantification of D-Galacturonic Acid using colorimetric, enzymatic, and chromatographic techniques.
Data Presentation
Table 1: Comparison of Methods for D-Galacturonic Acid Quantification
| Method | Principle | Advantages | Disadvantages | Typical Detection Range |
| m-Hydroxydiphenyl (MHDP) Colorimetric Assay | Reaction of uronic acids with MHDP in a sulfuric acid/borate solution to produce a colored product measured at 520 nm.[5] | Simple, high-throughput. | Can have cross-reactivity with neutral sugars.[6][7] Requires precise timing.[7] | 5-100 µg/mL |
| Enzymatic Assay | Specific enzymes like uronate dehydrogenase are used to catalyze a reaction involving D-Galacturonic Acid, leading to a measurable product (e.g., NADH).[2] | High specificity for D-Galacturonic Acid.[2] Can be used with complex biological samples. | Can be more expensive than colorimetric assays. | 5-1500 mg/L[2] |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of monosaccharides, including D-Galacturonic Acid, after hydrolysis.[8][9] | Highly accurate and can quantify multiple monosaccharides simultaneously.[8][9] | Requires specialized equipment and expertise. Slower sample throughput. | ng to µg levels |
Experimental Protocols
Protocol 1: Preparation of Alcohol Insoluble Residue (AIR) from Plant Material
This protocol describes the preparation of cell wall material, also known as Alcohol Insoluble Residue (AIR), which is a common starting point for cell wall analysis.[10]
Materials:
-
Fresh or frozen plant tissue
-
80% (v/v) Ethanol
-
Chloroform:Methanol (1:1, v/v)
-
Acetone
-
Mortar and pestle or blender
-
Centrifuge and centrifuge tubes
-
Shaking incubator or water bath
Procedure:
-
Homogenize 5-10 g of fresh plant tissue in 50 mL of 80% ethanol using a blender or mortar and pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 4,000 x g for 10 minutes. Discard the supernatant.
-
Resuspend the pellet in 50 mL of 80% ethanol and incubate at 80°C for 30 minutes to inactivate endogenous enzymes.
-
Centrifuge at 4,000 x g for 10 minutes and discard the supernatant.
-
Wash the pellet sequentially with the following solvents, centrifuging and discarding the supernatant after each wash:
-
50 mL of 80% ethanol (twice)
-
50 mL of chloroform:methanol (1:1, v/v) to remove lipids (twice)
-
50 mL of acetone (twice)
-
-
After the final acetone wash, air-dry the pellet in a fume hood or use a vacuum desiccator to obtain a fine powder. This is the Alcohol Insoluble Residue (AIR).
-
Store the dried AIR at room temperature in a desiccator.
Protocol 2: Hydrolysis of Pectin to Release D-Galacturonic Acid
This method uses strong acid to hydrolyze the glycosidic bonds in pectin.
Materials:
-
AIR sample
-
72% (w/w) Sulfuric Acid
-
Deionized water
-
Heating block or water bath at 100°C
-
Screw-cap culture tubes
Procedure:
-
Accurately weigh approximately 100 mg of the AIR sample into a screw-cap culture tube.
-
Add 1 mL of 72% sulfuric acid and stir with a glass rod to ensure the sample is fully wetted.
-
Incubate at room temperature for 1 hour with occasional stirring.
-
Add 28 mL of deionized water to dilute the sulfuric acid to a final concentration of 4%.
-
Cap the tube tightly and incubate in a heating block or boiling water bath at 100°C for 2-3 hours.
-
Cool the tubes to room temperature and centrifuge at 4,000 x g for 15 minutes to pellet any insoluble material.
-
The supernatant contains the hydrolyzed monosaccharides, including D-Galacturonic Acid, and is ready for quantification. The sample may need to be neutralized and diluted for subsequent assays.
This method uses a mixture of pectinolytic enzymes for a more specific hydrolysis of pectin.[8][9][11]
Materials:
-
AIR sample
-
Pectinase enzyme solution (e.g., from Aspergillus niger)
-
Sodium acetate buffer (50 mM, pH 5.0)
-
Shaking water bath at 50°C
-
Centrifuge and centrifuge tubes
Procedure:
-
Suspend 100 mg of AIR in 10 mL of 50 mM sodium acetate buffer (pH 5.0) in a centrifuge tube.
-
Add a pre-determined optimal amount of pectinase solution (e.g., 2250 U/g of pectin).[8][9]
-
Incubate the mixture in a shaking water bath at 50°C for 24 hours to ensure complete hydrolysis.[8][9]
-
After incubation, heat the sample at 100°C for 10 minutes to inactivate the enzymes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any remaining solids.
-
The supernatant contains the released D-Galacturonic Acid and is ready for quantification.
Protocol 3: Quantification of D-Galacturonic Acid
This is a widely used colorimetric method for the determination of uronic acids.
Materials:
-
Hydrolyzed sample supernatant
-
D-Galacturonic Acid standard solutions (0-100 µg/mL)
-
Concentrated Sulfuric Acid containing 0.0125 M Sodium Tetraborate
-
0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH
-
Ice bath
-
Spectrophotometer or microplate reader
Procedure:
-
Pipette 200 µL of the sample or standard into a glass test tube.
-
Place the tubes in an ice bath and carefully add 1.2 mL of the cold sulfuric acid/tetraborate reagent. Vortex immediately.
-
Heat the tubes in a boiling water bath for 5 minutes.
-
Cool the tubes in an ice bath.
-
Add 20 µL of the m-hydroxydiphenyl reagent and vortex immediately.
-
Allow the color to develop at room temperature for 20-30 minutes.
-
Measure the absorbance at 520 nm.
-
Construct a standard curve using the D-Galacturonic Acid standards and determine the concentration of D-Galacturonic Acid in the samples. A blank without the m-hydroxydiphenyl reagent should be run to correct for interference from neutral sugars.
Several commercial kits are available for the specific quantification of D-Galacturonic Acid.[1][2][12] The following is a general procedure; refer to the manufacturer's instructions for details.
Materials:
-
Enzymatic assay kit for D-Galacturonic Acid (containing buffer, NAD+, uronate dehydrogenase)
-
Hydrolyzed sample supernatant
-
D-Galacturonic Acid standard
-
Spectrophotometer or microplate reader capable of reading at 340 nm
Procedure:
-
Prepare the reagents as per the kit instructions.
-
In a cuvette or microplate well, add the buffer, NAD+ solution, and the sample or standard.
-
Mix and measure the initial absorbance at 340 nm (A1).
-
Add the uronate dehydrogenase enzyme to start the reaction.
-
Incubate for the time specified in the kit manual (e.g., 5-10 minutes) at room temperature.
-
Measure the final absorbance at 340 nm (A2).
-
The change in absorbance (A2 - A1) is proportional to the amount of D-Galacturonic Acid in the sample.
-
Calculate the concentration based on the standard curve or the extinction coefficient of NADH.
Visualizations
Caption: Experimental workflow for D-Galacturonic Acid analysis.
References
- 1. cohesionbio.com.cn [cohesionbio.com.cn]
- 2. D-Glucuronic acid and D-Galacturonic acid Assay Kit - Creative BioMart [creativebiomart.net]
- 3. Plant Cell Wall Composition Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Progress on Efficient Techniques for Enzymatic Hydrolysis of Plant Cell Wall Polysaccharides and Their Application in Food Processing [spkx.net.cn]
- 12. D-Glucuronic/D-Galacturonic Acid Assay Kit [neogen.com]
Application Notes and Protocols: D-Galacturonic Acid Monohydrate in Hydrogel Formation Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of D-Galacturonic Acid Monohydrate, primarily through its polymeric form, polygalacturonic acid (pectin), in the formation of hydrogels for research and drug development applications.
Introduction
D-Galacturonic acid is the primary constituent of pectin, a naturally occurring polysaccharide found in the cell walls of plants.[1] Its carboxyl and hydroxyl groups offer active sites for cross-linking, making it an excellent candidate for hydrogel formation. These hydrogels are biocompatible, biodegradable, and can be engineered to respond to environmental stimuli such as pH, making them ideal for a range of biomedical applications, including controlled drug delivery and tissue engineering.[1] This document outlines two primary methods for preparing polygalacturonic acid-based hydrogels: ionic cross-linking and covalent cross-linking.
Data Presentation: Comparative Properties of Polygalacturonic Acid Hydrogels
The following tables summarize quantitative data from various studies on polygalacturonic acid hydrogels, providing a comparative overview of their key properties.
Table 1: Swelling Behavior of Polygalacturonic Acid Hydrogels
| Hydrogel Composition | Cross-linking Method | Swelling Conditions | Maximum Swelling Ratio (g/g) | Reference |
| Poly(acrylic acid)/Pectin | Free radical polymerization (N,N'-methylenebisacrylamide) | Distilled Water | 380 - 610 | [2] |
| Pectin-Chitosan | Ionic (CaCl2) | pH 5.0 | 1.8 | [3] |
| Pectin-Chitosan | Ionic (CaCl2) | pH 7.4 | 4.2 | [3] |
| Pectin | Ionic (CaCl2) | Distilled Water | ~200 | [4] |
| Pectin | Covalent (Glutaraldehyde) | Distilled Water | ~500 | [4] |
Table 2: Mechanical Properties of Polygalacturonic Acid Hydrogels
| Hydrogel Composition | Cross-linking Method | Mechanical Property | Value | Reference |
| 3% Pectin | Ionic (2.4 M CaCl2) | Storage Modulus (G') | 3 x 10^4 Pa | [5] |
| 4% Pectin | Ionic (CaCl2) | Volumetric Compression Modulus | ~14 kPa | [3] |
| Pectin/HEMA | Covalent (Titanium dioxide) | Modulus of Elasticity (E) | Increased with TiO2 | [2] |
| Pectin-Chitosan/NaCl | Polyelectrolyte Complex | Young's Modulus | Varies with pH and salinity | [6] |
Table 3: Drug Release from Polygalacturonic Acid Hydrogels
| Hydrogel Composition | Drug | Release Conditions | Key Findings | Reference |
| Pectin/HEMA | Vitamin B12 | pH varied | Reduced initial burst release by ~60% with titania | [2] |
| Pectin/PEG/MAA | Metformin | pH-responsive | Controlled release | [7] |
| Pectin-Zein Nanoparticles | Doxorubicin | pH-responsive | pH-sensitive release | [7] |
| High Ester Pectin | 5-Fluorouracil | Simulated GI tract | ~100% release in 60-90 min in duodenum | |
| Pectin-based pellets | 5-Fluorouracil | Simulated GI tract | <27% release in 5 hours, 69% in 24 hours | [8] |
Experimental Protocols
Protocol 1: Preparation of Ionically Cross-linked Polygalacturonic Acid Hydrogels
This protocol describes the formation of a hydrogel through the ionic interaction between the carboxylate groups of polygalacturonic acid and divalent cations, typically calcium ions.
Materials:
-
Low methoxy pectin (polygalacturonic acid)
-
Calcium chloride (CaCl2)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Molds (e.g., petri dishes or custom-made molds)
-
Spatula
-
Drying oven or freeze-dryer
Procedure:
-
Pectin Solution Preparation:
-
Dissolve a defined amount of low methoxy pectin (e.g., 2% w/v) in deionized water by stirring vigorously with a magnetic stirrer at room temperature until a homogenous solution is formed.[9]
-
-
Casting the Pectin Solution:
-
Pour the pectin solution into the desired molds.
-
-
Cross-linking:
-
Prepare a calcium chloride solution (e.g., 2% w/v) in deionized water.
-
Immerse the pectin-filled molds in the CaCl2 solution. The cross-linking time can be varied (e.g., 10 minutes to several hours) to control the degree of cross-linking.[10]
-
-
Washing:
-
Carefully remove the formed hydrogels from the CaCl2 solution.
-
Wash the hydrogels thoroughly with deionized water to remove any unreacted CaCl2.[11] This can be done by immersing the gels in fresh deionized water for several changes.
-
-
Drying (Optional):
-
For characterization of swelling behavior, the hydrogels can be dried. This can be achieved by oven-drying at a controlled temperature (e.g., 40°C) until a constant weight is reached or by freeze-drying.[11]
-
Protocol 2: Preparation of Covalently Cross-linked Polygalacturonic Acid Hydrogels using EDC/NHS Chemistry
This protocol details the formation of a stable, covalently cross-linked hydrogel using the carbodiimide cross-linker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to create amide bonds between the carboxylic acid groups of polygalacturonic acid and an amine-containing cross-linker (e.g., a diamine).
Materials:
-
Polygalacturonic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
A diamine cross-linker (e.g., ethylenediamine)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0[12]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[12]
-
Magnetic stirrer and stir bar
-
Beakers
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Freeze-dryer
Procedure:
-
Polymer Solution:
-
Dissolve polygalacturonic acid in the Activation Buffer to a desired concentration (e.g., 1% w/v).
-
-
Activation of Carboxyl Groups:
-
Cross-linking Reaction:
-
Adjust the pH of the activated polymer solution to 7.2-7.5 using the Coupling Buffer.[12]
-
Immediately add the diamine cross-linker to the activated polymer solution. The molar ratio of the diamine to the activated carboxyl groups will determine the cross-linking density.
-
Allow the cross-linking reaction to proceed for several hours (e.g., 2-4 hours) or overnight at room temperature with gentle stirring.
-
-
Purification:
-
Transfer the resulting hydrogel solution into dialysis tubing.
-
Dialyze against deionized water for several days, with frequent water changes, to remove unreacted reagents and by-products.[13]
-
-
Lyophilization:
-
Freeze the purified hydrogel and then lyophilize (freeze-dry) to obtain a porous scaffold.
-
Mandatory Visualizations
Caption: Workflow for Ionic Hydrogel Formation.
Caption: Workflow for Covalent Hydrogel Formation.
References
- 1. Pectin Hydrogels: Gel-Forming Behaviors, Mechanisms, and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Effect of Structure on Swelling Properties of Hydrogels Based on High Methylated Pectin and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pectin hydrogels for controlled drug release: Recent developments and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Smart Pellets for Controlled Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. d.docksci.com [d.docksci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Studying D-Galacturonic Acid Uptake in Bacteria
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the uptake of D-Galacturonic Acid (D-GalA) in bacteria. The protocols outlined below cover methods for assessing bacterial growth on D-GalA, quantifying the activity of promoters for genes involved in D-GalA transport, and understanding the regulatory circuits that govern its metabolism.
Introduction
D-Galacturonic acid (D-GalA) is the primary constituent of pectin, a major component of the plant cell wall.[1] As such, it is a significant carbon source for many bacteria that colonize plant-related environments and the gastrointestinal tracts of animals. The ability of bacteria to efficiently uptake and metabolize D-GalA is crucial for their survival and proliferation in these niches. Understanding the mechanisms of D-GalA transport and its regulation is vital for various applications, including biotechnology, where pectin-rich biomass is a potential feedstock for biofuel production, and in drug development, as targeting nutrient uptake pathways can be an effective antimicrobial strategy.[1]
In bacteria, D-GalA is typically catabolized through one of two main pathways: the isomerase pathway or the oxidative pathway.[2][3] The expression of the genes encoding the transport systems and metabolic enzymes for D-GalA is often tightly regulated. For instance, in Escherichia coli, the transcriptional regulator ExuR controls the expression of genes responsible for the transport and catabolism of sugar acids like D-GalA.[4]
This document provides detailed protocols for studying D-GalA uptake through bacterial growth analysis and reporter gene assays.
Key Signaling Pathway: Regulation of D-GalA Uptake in E. coli
In E. coli, the uptake and metabolism of D-GalA are controlled by the ExuR repressor. In the absence of D-GalA, ExuR binds to the operator regions of the relevant operons, repressing the transcription of genes for D-GalA transport (e.g., exuT) and catabolism (e.g., uxaC, uxuA). When D-GalA is present, it is transported into the cell and intracellular intermediates bind to ExuR, causing a conformational change that leads to its dissociation from the DNA, thereby allowing transcription of the target genes.[4]
Experimental Protocols
Protocol 1: Bacterial Growth Curve Analysis with D-Galacturonic Acid as the Sole Carbon Source
This protocol describes how to assess the ability of a bacterial strain to utilize D-GalA as a sole carbon source by monitoring its growth over time.
Workflow for Bacterial Growth Curve Analysis
Materials and Reagents:
-
Bacterial strain of interest
-
Minimal medium (e.g., M9 or a carbon-free base medium)[5]
-
D-Galacturonic Acid (sterile filtered solution)
-
Sterile 96-well microplates[6]
-
Plate reader with temperature control and shaking capabilities[6]
-
Spectrophotometer
-
Sterile culture tubes and flasks
Procedure:
-
Media Preparation:
-
Prepare a 2X stock solution of the desired minimal medium without a carbon source.
-
Prepare a stock solution of D-Galacturonic Acid (e.g., 20% w/v) and sterilize by filtration.
-
For the experiment, create a 1X working solution of the minimal medium and supplement it with D-GalA to the desired final concentration (e.g., 0.2% - 0.4%).
-
Prepare a negative control medium with no carbon source.[6]
-
-
Inoculum Preparation:
-
Inoculate a single colony of the bacterial strain into a rich medium (e.g., LB) and grow overnight with shaking at the appropriate temperature.
-
The next day, pellet the cells by centrifugation and wash them twice with the carbon-free minimal medium to remove any residual rich medium.
-
Resuspend the cells in the carbon-free minimal medium and adjust the optical density at 600 nm (OD600) to a standardized value (e.g., 1.0).
-
-
96-Well Plate Setup:
-
In the wells of a sterile 96-well plate, add 180 µL of the prepared media (minimal medium with D-GalA and the no-carbon control).
-
Add 20 µL of the washed and standardized bacterial cell suspension to the appropriate wells to achieve a starting OD600 of approximately 0.05.[6]
-
Include wells with medium only as a blank for background subtraction.
-
It is recommended to have at least three technical replicates for each condition.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the blank OD600 values from the experimental readings.
-
Plot the average OD600 values against time to generate growth curves.
-
Calculate the maximum growth rate from the logarithmic phase of the growth curve.
-
Protocol 2: Reporter Gene Assay for Promoter Activity of D-GalA Uptake Genes
This protocol uses a reporter gene (e.g., Green Fluorescent Protein - GFP) to quantify the transcriptional activity of a promoter from a gene involved in D-GalA uptake in response to the presence of D-GalA.
Workflow for Reporter Gene Assay
Materials and Reagents:
-
Bacterial strain of interest
-
Reporter plasmid vector (e.g., containing a promoterless GFP gene)
-
Reagents for molecular cloning (restriction enzymes, ligase, etc.)
-
Minimal medium with a non-inducing carbon source (e.g., glycerol or succinate)
-
D-Galacturonic Acid
-
Fluorometer or fluorescence-capable plate reader
Procedure:
-
Reporter Plasmid Construction:
-
Amplify the promoter region of a D-GalA uptake gene (e.g., the promoter of the exuT gene) from the bacterial genomic DNA using PCR.
-
Clone the amplified promoter fragment into a reporter plasmid upstream of a promoterless reporter gene (e.g., gfp).[9][10]
-
Verify the sequence of the resulting construct.
-
-
Bacterial Transformation:
-
Transform the constructed reporter plasmid into the bacterial strain of interest.
-
Select for transformants using the appropriate antibiotic resistance marker on the plasmid.
-
-
Reporter Assay:
-
Grow an overnight culture of the reporter strain in a minimal medium containing a non-inducing carbon source (e.g., 0.4% glycerol) and the appropriate antibiotic.
-
The next day, dilute the overnight culture into fresh minimal medium (with the non-inducing carbon source) to an OD600 of ~0.05.
-
Divide the culture into two flasks: one control and one induced. Add D-GalA to the induced flask to a final concentration of, for example, 10 mM.
-
Incubate both cultures with shaking at the appropriate temperature.
-
At various time points (e.g., 2, 4, 6, and 8 hours), take samples from each culture.
-
-
Measurement:
-
For each sample, measure the OD600 to determine cell density.
-
Measure the fluorescence intensity using a fluorometer or plate reader with the appropriate excitation and emission wavelengths for GFP.
-
-
Data Analysis:
-
Normalize the fluorescence signal by dividing the fluorescence intensity by the OD600 value for each sample. This accounts for differences in cell number.
-
Calculate the fold induction by dividing the normalized fluorescence of the D-GalA-induced sample by that of the uninduced control.
-
Data Presentation
Quantitative data from these experiments should be organized into tables for clear comparison.
Table 1: Bacterial Growth on D-Galacturonic Acid
| Bacterial Strain | Carbon Source | Concentration | Max Growth Rate (µ) | Doubling Time (min) | Final OD600 |
|---|---|---|---|---|---|
| Wild-Type | D-Galacturonic Acid | 0.2% | e.g., 0.5 | e.g., 83 | e.g., 1.2 |
| Wild-Type | None | N/A | e.g., <0.01 | N/A | e.g., 0.06 |
| ΔexuT Mutant | D-Galacturonic Acid | 0.2% | e.g., <0.01 | N/A | e.g., 0.07 |
| ΔexuT Mutant | Glucose | 0.2% | e.g., 0.8 | e.g., 52 | e.g., 1.5 |
Table 2: Promoter Activity in Response to D-Galacturonic Acid
| Reporter Construct | Condition | Normalized Reporter Signal (RFU/OD600) | Fold Induction |
|---|---|---|---|
| P_exuT - gfp | Uninduced | e.g., 150 | 1.0 |
| P_exuT - gfp | + 10 mM D-GalA | e.g., 3000 | 20.0 |
| P_uxaC - gfp | Uninduced | e.g., 120 | 1.0 |
| P_uxaC - gfp | + 10 mM D-GalA | e.g., 2400 | 20.0 |
Table 3: Kinetic Parameters of D-GalA Transport (Template) This table provides a template for researchers to populate with data obtained from radiolabeled substrate uptake assays.
| Bacterial Strain | Transporter | Km (µM) | Vmax (nmol/min/mg protein) |
|---|---|---|---|
| Wild-Type | ExuT |
| Mutant/Variant | | | |
References
- 1. D-galacturonic acid catabolism in microorganisms and its biotechnological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diet-derived galacturonic-acid regulates virulence and intestinal colonization in enterohemorrhagic E. coli and Citrobacter rodentium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Liquid Carbon Free Media [protocols.io]
- 6. Bacterial Growth Curves in 96-well microplates | protocols [lowepowerlab.ucdavis.edu]
- 7. Precise, High-throughput Analysis of Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Reporter gene - Wikipedia [en.wikipedia.org]
- 10. atcc.org [atcc.org]
Application Notes and Protocols for the Extraction of D-Galacturonic Acid from Citrus Peels
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galacturonic acid, the primary structural component of pectin, is a valuable platform chemical and a key building block in the pharmaceutical and food industries.[1][2] Citrus peels, a major byproduct of the juice industry, are an abundant and inexpensive source of pectin, which is a heteropolysaccharide mainly composed of α-1,4-linked D-galacturonic acid units.[3][4][5] The extraction of D-galacturonic acid from this waste biomass presents a sustainable and economically viable opportunity.
This document provides detailed application notes and experimental protocols for various techniques to extract D-Galacturonic Acid from citrus peels. The methods covered include conventional acid hydrolysis, advanced techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), and enzymatic hydrolysis.
Application Notes: Overview of Extraction Strategies
The extraction of D-Galacturonic Acid from citrus peels is typically a multi-step process. First, pectin is extracted from the peel biomass, and subsequently, the pectin is hydrolyzed to release D-galacturonic acid monomers.
2.1 Conventional Acid Extraction
Conventional acid extraction is a widely used method that involves heating the citrus peel powder in an acidified water solution.[4] Mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids like citric acid, are commonly employed.[3][4] While mineral acids generally provide higher pectin yields, they can cause significant degradation of the polysaccharide backbone.[3] Organic acids, though resulting in lower yields, tend to preserve the structural integrity of the pectin.[3] Key parameters influencing this process are pH, temperature, and extraction time.[4]
2.2 Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) is an advanced technique that utilizes microwave energy to heat the solvent and sample mixture, leading to a more efficient and rapid extraction process.[6][7] This method significantly reduces extraction time and solvent consumption compared to conventional heating.[7][8] The highest pectin yield from Citrus limetta peel (32.75%) was achieved with MAE at a microwave power of 600 W, pH 1, and an extraction time of 180 seconds.[7]
2.3 Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer, which accelerates the extraction process.[9][10] UAE is known for increasing pectin yield in shorter time frames compared to conventional methods.[9][11] A study on orange peels reported a maximum pectin yield of 20.92% at an ultrasound power of 100%, an extraction time of 30 minutes, and a pH of 1.5.[10]
2.4 Enzymatic Hydrolysis for D-Galacturonic Acid Production
Enzymatic hydrolysis is a highly specific and efficient method for depolymerizing pectin into D-galacturonic acid.[1][12] This process utilizes pectinolytic enzymes, such as polygalacturonases, which specifically cleave the α-1,4-glycosidic bonds in the pectin backbone.[2][13] This biological method operates under mild conditions, avoiding the degradation of the target molecule that can occur with harsh acid treatments.[14][15] A study combining enzymatic hydrolysis with HPLC determination proved to be a precise approach for quantifying galacturonic acid, showing 45.5–233.1% higher content than acid hydrolysis methods.[14][15] The yield of reducing compounds from enzymatic hydrolysis of pectin can reach up to 93.0%.[12]
Data Presentation
The following tables summarize quantitative data from various studies on the extraction of pectin and D-Galacturonic Acid from citrus peels.
Table 1: Comparison of Conventional Acid Extraction Methods for Pectin from Citrus Peels
| Citrus Source | Acid Type | Temperature (°C) | Time (min) | pH | Pectin Yield (%) | Reference(s) |
| Mixed Citrus Peels | Sulphuric Acid | 80 | 90 | ~1.5 | 28 - 30 | [3] |
| Mixed Citrus Peels | Hydrochloric Acid | 80 | 90 | ~1.5 | 18 - 22 | [3] |
| Mixed Citrus Peels | Citric Acid | 80 | 90 | ~2.0 | 6 - 9 | [3] |
| Mixed Citrus Peels | Acetic Acid | 80 | 90 | ~2.0 | 2 - 4 | [3] |
| Sweet Lemon Peels | Citric Acid | 80 | 60 | 1.5 | 76.0 | [16] |
| Sweet Lemon Peels | Nitric Acid | 80 | 60 | 1.5 | 46.4 | [16] |
| Orange Peels | Hydrochloric Acid | 80 - 85 | 50 | 1.4 - 1.6 | 9 - 11 | [17] |
Table 2: Comparison of MAE and UAE Methods for Pectin Extraction from Citrus Peels
| Extraction Method | Citrus Source | Power | Time (min) | pH | Pectin Yield (%) | Reference(s) |
| MAE | Citrus limetta | 600 W | 3 | 1.0 | 32.75 | [7] |
| MAE | Pomelo | - | - | - | 24.19 | [6] |
| MAE | Orange Peels | 540 W | 4 | 1.5 | - | [18] |
| UAE | Orange Peels | 100% | 30 | 1.5 | 20.92 | [10] |
| UAE | Grapefruit | 130 W | 30 | 2.5 | 26.05 | [9] |
| UAE | Tangerine | 130 W | 15 | 2.5 | 13.46 | [9] |
Table 3: Comparison of Hydrolysis Methods for D-Galacturonic Acid Production
| Hydrolysis Method | Substrate | Conditions | Galacturonic Acid Yield | Reference(s) |
| Enzymatic Hydrolysis | Pectin | Enzyme conc. 10.01 UI/g, 230.3 rpm | 93.0% (of reducing compounds) | [12] |
| Acid Hydrolysis | Pectin | - | 60.0% (of reducing compounds) | [12] |
| Enzymatic Hydrolysis | Pomelo Peel | 60°C, pH 6.0, 48 h | 151.1 mg/g | [2] |
| Enzymatic Hydrolysis | Commercial Pectin | Pectinase loading 2250 U/g, 50°C, 24 h | Near complete hydrolysis | [14][15] |
Experimental Protocols
Protocol 1: Pre-treatment of Citrus Peels
-
Washing and Peeling : Thoroughly wash fresh citrus fruits to remove dirt. Manually peel the fruits.
-
Drying : Air-dry the peels at room temperature for 24 hours, followed by oven-drying at 50-60°C for 48 hours or until a constant weight is achieved.[3][18]
-
Grinding : Grind the dried peels into a fine powder using a laboratory blender.
-
Sieving : Pass the powder through a 1 mm mesh sieve to ensure uniform particle size.[3]
-
Storage : Store the powdered peel in airtight containers at room temperature until required for extraction.[3]
Protocol 2: Conventional Acid Extraction of Pectin
-
Preparation : Prepare an acid solution (e.g., 0.1 N HCl or citric acid) to the desired pH (typically between 1.5 and 2.5).[3][4]
-
Extraction : Add the dried citrus peel powder to the acid solution at a solid-to-liquid ratio of 1:25 to 1:50 (w/v).[3][17]
-
Heating : Heat the mixture in a thermostatically controlled water bath to a temperature between 80°C and 90°C with continuous stirring for 60 to 90 minutes.[3][19]
-
Filtration : After heating, cool the solution and filter it through a muslin cloth or centrifuge to separate the liquid extract from the solid residue.[4]
-
Precipitation : Add an equal or double volume of 96% ethanol to the filtrate with constant stirring to precipitate the pectin.[4][7]
-
Incubation : Allow the mixture to stand at 4°C to facilitate complete precipitation of the pectin.[7]
-
Washing : Collect the precipitated pectin and wash it twice with 70% ethanol to remove impurities.[9]
-
Drying : Dry the purified pectin in a hot air oven at 40-50°C until a constant weight is achieved.[4]
Protocol 3: Microwave-Assisted Extraction (MAE) of Pectin
-
Preparation : Dissolve 10 g of dried citrus peel powder in a citric acid solution adjusted to the desired pH (e.g., 1.0, 1.5, or 2.0).[7]
-
Microwave Treatment : Place the mixture in a microwave oven and irradiate at a specified power (e.g., 100-600 W) for a set time (e.g., 60-180 seconds).[7]
-
Centrifugation : After irradiation, cool the mixture and centrifuge at 10,000 x g for 15 minutes to remove solid debris.[7]
-
Precipitation : Transfer the supernatant to a clean beaker and add an equal volume of 96% ethanol (v/v) to precipitate the pectin.[7]
-
Incubation and Recovery : Follow steps 6-8 from Protocol 2 for pectin recovery, washing, and drying.
Protocol 4: Ultrasound-Assisted Extraction (UAE) of Pectin
-
Preparation : Prepare a dispersion of citrus peel powder in an acidified solution (e.g., citric acid at pH 2.5) at a ratio of 1:30 (w/v).[9]
-
Sonication : Subject the dispersion to ultrasonic irradiation using a probe sonicator (e.g., 20 kHz, 130 W) for a specific duration (e.g., 15-30 minutes).[9][10] Maintain the temperature at a constant level (e.g., 80°C) using ultrasonic pulses (e.g., 5 min on / 2 min off).[9]
-
Recovery : After sonication, filter the mixture to separate the extract.
-
Precipitation and Purification : Follow steps 5-8 from Protocol 2 for pectin precipitation, washing, and drying.
Protocol 5: Enzymatic Hydrolysis of Pectin to D-Galacturonic Acid
-
Pectin Solution : Prepare a solution of extracted pectin (e.g., 4.0 g/L) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).[2][14][15]
-
Enzyme Addition : Add a pectinase enzyme preparation (e.g., polygalacturonase) to the pectin solution at a specified loading (e.g., 2250 U/g of pectin).[14][15]
-
Incubation : Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-60°C) for 24-48 hours with continuous agitation.[2][14]
-
Enzyme Inactivation : After incubation, heat the mixture (e.g., at 100°C for 10 minutes) to inactivate the enzymes.
-
Analysis : The resulting solution containing D-galacturonic acid can be analyzed directly or purified further.
Protocol 6: Quantification of D-Galacturonic Acid using HPLC
-
Sample Preparation : Filter the hydrolysate from Protocol 5 through a 0.22 µm syringe filter before injection.
-
HPLC System : Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., Aminex HPX-87H) and a Refractive Index (RI) detector.
-
Mobile Phase : Use a mobile phase such as 5 mM H₂SO₄ at a flow rate of 0.6 mL/min.
-
Standard Curve : Prepare a standard curve using known concentrations of pure D-Galacturonic acid.
-
Quantification : Inject the sample and quantify the D-Galacturonic acid content by comparing the peak area to the standard curve.[14][15]
Visualizations
The following diagrams illustrate the workflows and processes described in these notes.
Caption: General workflow for D-Galacturonic Acid extraction from citrus peels.
Caption: Comparison of different techniques for pectin extraction.
Caption: The process of enzymatic hydrolysis of pectin into D-Galacturonic Acid.
References
- 1. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Microwave and ultrasound assisted extraction of pectin from various fruits peel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Microwave-assisted valorization and characterization of Citrus limetta peel waste into pectin as a perspective food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the microwave-assisted hydrothermal extraction of pectin from tangerine by-product and its physicochemical, structural, and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. bepls.com [bepls.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of acid and enzymatic hydrolysis of pectin, as inexpensive source to cell growth of Cupriavidus necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijert.org [ijert.org]
- 17. CN1526738A - Method for preparing pectin from citrus peel - Google Patents [patents.google.com]
- 18. thepharmajournal.com [thepharmajournal.com]
- 19. diva-portal.org [diva-portal.org]
Application Notes and Protocols for Assessing the Antioxidant Activity of D-Galacturonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the antioxidant activity of D-Galacturonic Acid, a key component of pectin. The following sections detail the theoretical background, experimental protocols for common antioxidant assays, and expected quantitative outcomes.
D-Galacturonic acid, a sugar acid and the primary monomer of pectin, has garnered interest for its potential antioxidant properties. Its structure, featuring hydroxyl and carboxylic acid groups, suggests it may act as a free radical scavenger and metal chelator.[1][2][3] Understanding its antioxidant capacity is crucial for its application in pharmaceuticals, functional foods, and drug development. The antioxidant activity of carbohydrates is thought to occur primarily through a hydrogen atom transfer (HAT) mechanism.[1][4][5]
Data Presentation
While specific quantitative data for pure D-Galacturonic Acid is limited in publicly available literature, this section provides a comparative summary of reported antioxidant activities for galacturonic acid-rich polysaccharides and related compounds to offer a contextual reference. It is important to note that the antioxidant activity of D-Galacturonic Acid as a monomer may differ from its polymerized form in pectin.
| Compound/Extract | Assay | IC50 / Activity Value | Reference Standard |
| Galacturonic acid-rich polysaccharide (PPP-2) | DPPH | 0.91 mg/mL | Not Specified |
| Galacturonic acid-rich polysaccharide (PPP-2) | ABTS | 1.96 mg/mL | Not Specified |
| Unsaturated oligo-galacturonic acids (20 mg/mL) | DPPH | ~93% radical scavenging | Not Specified |
Experimental Protocols
The following are detailed protocols for commonly used in vitro antioxidant assays that can be applied to assess the antioxidant activity of D-Galacturonic Acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
D-Galacturonic Acid
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of D-Galacturonic Acid in a suitable solvent (e.g., water or methanol). Create a series of dilutions from the stock solution. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
Assay:
-
To a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of D-Galacturonic Acid solution, positive control, or blank (solvent) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution with the blank.
-
A_sample is the absorbance of the DPPH solution with the D-Galacturonic Acid or positive control.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
D-Galacturonic Acid
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or Ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader (734 nm)
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of D-Galacturonic Acid in a suitable solvent. Create a series of dilutions from the stock solution. Prepare similar dilutions for the positive control (Trolox).
-
Assay:
-
To a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of D-Galacturonic Acid solution, positive control, or blank to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution with the blank.
-
A_sample is the absorbance of the ABTS•+ solution with the D-Galacturonic Acid or positive control.
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the sample to that of a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Materials:
-
D-Galacturonic Acid
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or Trolox (as a standard)
-
96-well microplate
-
Microplate reader (593 nm)
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of D-Galacturonic Acid in a suitable solvent. Create a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄ or Trolox.
-
Assay:
-
To a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the D-Galacturonic Acid solution, standard, or blank to the respective wells.
-
Incubate the plate at 37°C for 4-30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with the standard curve of FeSO₄ or Trolox. The results are expressed as µM Fe(II) equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.
Materials:
-
D-Galacturonic Acid
-
Fluorescein sodium salt (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Phosphate buffer (75 mM, pH 7.4)
-
Trolox (as a standard)
-
Black 96-well microplate
-
Fluorescence microplate reader (excitation 485 nm, emission 520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh before use.
-
-
Sample and Standard Preparation: Prepare a series of dilutions of D-Galacturonic Acid and Trolox in phosphate buffer.
-
Assay:
-
To a black 96-well microplate, add 150 µL of the fluorescein solution to each well.
-
Add 25 µL of the D-Galacturonic Acid solution, Trolox standard, or blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for 10-30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is calculated by subtracting the AUC of the blank. The results are expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the net AUC of a Trolox standard curve.
Visualizations
The following diagrams illustrate the general workflows and principles of the described antioxidant assays.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation scavenging assay.
Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.
Caption: Principle of the Oxygen Radical Absorbance Capacity (ORAC) assay.
Potential Signaling Pathways
The direct antioxidant activity of D-Galacturonic Acid is primarily attributed to its chemical structure, allowing it to donate hydrogen atoms or electrons to neutralize free radicals. However, in a biological context, its effects could be more complex. While specific signaling pathways for D-Galacturonic Acid's antioxidant action are not well-elucidated, it is hypothesized that, like other uronic acids, it may contribute to the body's overall antioxidant defense system.[6] The uronic acid pathway is a metabolic route for the conversion of glucose to glucuronic acid, which plays a role in detoxification processes.[5] It is plausible that D-Galacturonic Acid could influence endogenous antioxidant enzyme systems or possess metal-chelating properties that prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.[6]
Caption: Hypothesized antioxidant mechanisms of D-Galacturonic Acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. D-Galacturonic acid - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. Carbohydrates and their free radical scavenging capability: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenton-dependent damage to carbohydrates: free radical scavenging activity of some simple sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The complexation of metal cations by D-galacturonic acid: a spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving D-Galacturonic Acid Yield from Pectin Hydrolysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of D-Galacturonic Acid yield from pectin hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during pectin hydrolysis and offers actionable solutions to improve the yield and purity of D-Galacturonic Acid.
Q1: Why is my D-Galacturonic Acid yield consistently low?
Low yields are a common issue and can be attributed to several factors throughout the experimental process. Here's a breakdown of potential causes and troubleshooting steps:
-
Incomplete Hydrolysis: The complex structure of pectin can hinder complete depolymerization.[1]
-
Suboptimal Reaction Conditions: The efficiency of both acid and enzymatic hydrolysis is highly dependent on key parameters.
-
Degradation of D-Galacturonic Acid: Harsh hydrolysis conditions, particularly high temperatures and strong acid concentrations, can lead to the degradation of the liberated D-Galacturonic Acid into byproducts like furfural.[1]
-
Solution: Employ milder hydrolysis conditions. For acid hydrolysis, consider using acids that cause less degradation, such as trifluoroacetic acid (TFA).[2] For enzymatic hydrolysis, ensure the temperature and pH are within the optimal range for the specific pectinase used.
-
-
Pectin Source and Quality: The botanical origin and extraction method of the pectin significantly influence its D-Galacturonic Acid content, degree of esterification, and presence of neutral sugar side chains, all of which affect hydrolysis efficiency.[1]
-
Solution: Characterize your starting pectin material to understand its properties. If possible, select a pectin source known to have a high D-Galacturonic Acid content.
-
Q2: How can I determine if my pectin hydrolysis is incomplete?
Incomplete hydrolysis results in the presence of oligogalacturonides in your final product mixture.
-
Analytical Approach: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method to detect and quantify both monosaccharides (D-Galacturonic Acid) and oligosaccharides. The presence of significant peaks corresponding to oligomers indicates incomplete hydrolysis.
Q3: I'm observing byproduct formation. What are the likely causes and how can I minimize it?
Byproduct formation is often a result of degradation under harsh conditions.
-
Acid Hydrolysis: The primary degradation products are often furfurals, resulting from the acid-catalyzed dehydration of hexoses at high temperatures.
-
Mitigation: Reduce the acid concentration and/or reaction temperature. A kinetic study of your specific system can help identify the point at which degradation becomes significant. Some studies suggest that prolonged exposure to strongly acidic conditions can lead to a higher rate of D-Galacturonic Acid destruction than its release from the polymer.[4]
-
-
Enzymatic Hydrolysis: While generally milder, prolonged incubation at non-optimal pH or temperature can lead to enzyme denaturation and reduced specificity, potentially causing side reactions.
-
Mitigation: Strictly adhere to the enzyme manufacturer's recommended conditions. Ensure proper buffering of the reaction mixture.
-
Q4: Should I choose acid or enzymatic hydrolysis for my experiment?
The choice between acid and enzymatic hydrolysis depends on your specific goals, available resources, and the scale of your experiment.
-
Acid Hydrolysis:
-
Advantages: Generally faster and less expensive for large-scale production.
-
Disadvantages: Can lead to degradation of the target molecule and the formation of byproducts, often resulting in lower yields and requiring more extensive purification.[4]
-
-
Enzymatic Hydrolysis:
-
Advantages: Highly specific, resulting in higher yields and purity of D-Galacturonic Acid with minimal byproduct formation.[5] Operates under milder conditions, reducing the risk of product degradation.[6]
-
Disadvantages: Enzymes can be more expensive, and the process may require longer reaction times.
-
A combination of both methods can sometimes offer the best of both worlds, with an initial acid treatment to break down the more complex pectin structures followed by a more specific enzymatic hydrolysis.[2]
Data Presentation: Comparison of Hydrolysis Methods and Conditions
The following tables summarize quantitative data from various studies to facilitate comparison of different hydrolysis strategies.
Table 1: Comparison of D-Galacturonic Acid Yields from Different Hydrolysis Methods
| Hydrolysis Method | Pectin Source | Key Conditions | D-Galacturonic Acid Yield (%) | Reference |
| Enzymatic Hydrolysis | Commercial Pectin | Optimized enzyme concentration (10.01 IU/g), 230.3 rpm agitation | 93.0 | [5] |
| Acid Hydrolysis | Commercial Pectin | Optimized conditions | 60.0 | [5] |
| Enzymatic Hydrolysis | Citrus Polygalacturonide | Pectinase, 38°C, 10-14 days | >67 (theoretical) | [6] |
Table 2: Influence of Acid Type on Galacturonic Acid (GalA) Content in Extracted Pectin
| Acid Type | Pectin Source | GalA Content ( g/100g ) | Reference |
| Sulfuric Acid | Grape Pomace | 31.45 | [3] |
| Nitric Acid | Grape Pomace | 38.95 | [3] |
| Citric Acid | Grape Pomace | 52.01 | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the hydrolysis of pectin for D-Galacturonic Acid production.
Protocol 1: Acid Hydrolysis of Pectin
This protocol provides a general procedure for the acid-catalyzed hydrolysis of pectin.
-
Preparation of Pectin Suspension: Weigh 1 gram of dry pectin and suspend it in 100 mL of deionized water in a suitable reaction vessel.
-
pH Adjustment: While stirring, adjust the pH of the pectin suspension to 2.0 using a suitable acid (e.g., citric acid, sulfuric acid, or hydrochloric acid).[1][3]
-
Hydrolysis Reaction: Heat the mixture to 90°C in a temperature-controlled water bath with continuous stirring for a predetermined duration (e.g., 3 hours).[1][3] The optimal time should be determined empirically.
-
Reaction Termination and Neutralization: After the incubation period, cool the reaction mixture to room temperature. Neutralize the solution to pH 7.0 with a suitable base (e.g., NaOH).
-
Purification: The neutralized hydrolysate can be filtered to remove any insoluble material. Further purification to isolate D-Galacturonic Acid may involve techniques such as chromatography or crystallization.
Protocol 2: Enzymatic Hydrolysis of Pectin
This protocol outlines a general method for the enzymatic hydrolysis of pectin using commercially available pectinase.
-
Substrate Preparation: Prepare a pectin solution (e.g., 1% w/v) in a buffer with the optimal pH for the chosen pectinase (typically between pH 4.0 and 5.0).
-
Enzyme Addition: Add the pectinase enzyme to the pectin solution. The optimal enzyme concentration should be determined based on the manufacturer's specifications and experimental optimization (e.g., 10.01 IU/g of pectin).[5]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with constant agitation for a specified period (e.g., 24-48 hours).[5]
-
Enzyme Inactivation: To stop the reaction, heat the mixture to a temperature that denatures the enzyme (e.g., 100°C for 10 minutes).
-
Product Recovery: Centrifuge the reaction mixture to pellet any remaining solids. The supernatant containing the D-Galacturonic Acid can then be collected for further analysis and purification.
Visualizations
Diagram 1: General Workflow for Pectin Hydrolysis
Caption: A generalized workflow for the production of D-Galacturonic Acid from pectin.
Diagram 2: Troubleshooting Logic for Low D-Galacturonic Acid Yield
Caption: A troubleshooting flowchart for diagnosing and resolving low D-Galacturonic Acid yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of Extraction Conditions on the Yield and Physico-Chemical Parameters of Pectin from Grape Pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Comparison of acid and enzymatic hydrolysis of pectin, as inexpensive source to cell growth of Cupriavidus necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: D-Galacturonic Acid Quantification by Colorimetric Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the colorimetric quantification of D-Galacturonic Acid. It is intended for researchers, scientists, and drug development professionals who may encounter issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: My standard curve has a low R-squared value. What are the possible causes and solutions?
A1: A low R-squared value (e.g., <0.99) indicates poor linearity, which can be caused by several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of standards, samples, or reagents.
-
Solution: Ensure your pipettes are calibrated. Use fresh pipette tips for each standard and sample. When adding reagents, especially viscous ones like concentrated sulfuric acid, ensure complete transfer.
-
-
Improper Mixing: Incomplete mixing of reagents and samples can lead to variable color development.
-
Solution: Vortex or thoroughly mix the contents of each tube or well after adding each reagent. Be cautious with hot, acidic solutions.
-
-
Incorrect Wavelength: Reading the absorbance at a wavelength other than the optimal λmax for the chromophore. The m-hydroxydiphenyl method typically has a maximum absorption at 520-525 nm.[1]
-
Solution: Verify the wavelength setting on your spectrophotometer or microplate reader.
-
-
Contaminated Glassware/Plasticware: Residual detergents or other contaminants can interfere with the reaction.
-
Solution: Use high-purity water for all solutions and ensure all labware is thoroughly cleaned and rinsed.[2]
-
-
Standard Degradation: The D-Galacturonic Acid standard may have degraded.
Q2: I am observing high background absorbance in my blank wells/tubes. What could be the reason?
A2: High background absorbance can be attributed to:
-
Reagent Contamination: Impurities in the sulfuric acid or other reagents can lead to background color.
-
Solution: Use high-quality, analytical grade reagents.
-
-
Sample Matrix Effects: Components in your sample matrix, other than D-Galacturonic Acid, may react with the colorimetric reagents.[2]
-
Solution: Prepare a "matrix blank" that includes all components of your sample except for the analyte to properly subtract the background.[2]
-
-
"Browning" Reaction: Neutral sugars in the sample can dehydrate in hot concentrated sulfuric acid, forming furfural derivatives that are brown.[5][6]
Q3: My sample absorbance values are inconsistent or not reproducible. Why is this happening?
A3: Poor reproducibility can stem from:
-
Timing Issues: The color development in many colorimetric assays is time-dependent. The final color may fade over time.[8][9][10]
-
Temperature Fluctuations: The initial heating step in concentrated sulfuric acid is critical. Inconsistent heating can lead to variable results.
-
Solution: Use a precisely controlled water bath or heating block. Ensure all samples are heated for the same amount of time.
-
-
Phase Separation: In some cases, a phase separation can occur after the addition of the colorimetric reagent.
-
Solution: Ensure thorough mixing just before reading the absorbance.
-
Q4: I suspect interference from other substances in my sample. How can I identify and mitigate this?
A4: Common interfering substances include neutral sugars and proteins.[2]
-
Neutral Sugars (e.g., glucose, galactose): These can react with the reagents to produce a color that leads to an overestimation of D-Galacturonic Acid.[2]
-
Mitigation:
-
Use the m-hydroxydiphenyl method, which has reduced interference from neutral sugars compared to the carbazole method.[2][5][7]
-
Incorporate sulfamate into the m-hydroxydiphenyl assay to further suppress color production from neutral sugars.[5]
-
Perform a blank correction using a sample containing the interfering sugars but not D-Galacturonic Acid.[2]
-
-
-
Proteins (e.g., from cell lysates or biological fluids): Proteins can also react with the colorimetric reagents, causing overestimation.[2]
-
Mitigation:
-
Precipitate proteins using agents like trichloroacetic acid (TCA) or acetone, followed by centrifugation to remove the protein pellet. The supernatant can then be assayed.[2]
-
-
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the colorimetric quantification of D-Galacturonic Acid.
Problem: Inaccurate or Inconsistent Results
| Potential Cause | Identification | Recommended Solution |
| Interference from Neutral Sugars | Samples with known high neutral sugar content (e.g., fruit juices, plant extracts) give unexpectedly high readings. | Use the m-hydroxydiphenyl method instead of the carbazole method.[2][5][7] For high levels of interference, use a modified sulfamate/m-hydroxydiphenyl assay.[5] |
| Interference from Proteins | Biological samples (e.g., cell lysates, synovial fluid) show high, non-reproducible values. | Perform protein precipitation with TCA or acetone prior to the assay.[2] |
| Pipetting Inaccuracy | High variability between replicates of the same standard or sample. Standard curve has poor linearity. | Calibrate pipettes. Use proper pipetting techniques, especially with viscous reagents. |
| Inconsistent Timing | Absorbance values drift up or down when read at different times after reagent addition. | Standardize the timing of all steps, from reagent addition to absorbance reading, for all samples. Use a multi-channel pipette and microplate reader for efficiency.[8][9][10] |
| Improper Temperature Control | Inconsistent results between different experimental runs. | Use a calibrated and stable heating block or water bath for the hydrolysis step. |
| Reagent or Standard Degradation | A gradual decrease in signal intensity over time with the same standards. | Prepare fresh reagents and standards. Store stock solutions appropriately. |
Experimental Protocols
Key Experiment: m-Hydroxydiphenyl Method for D-Galacturonic Acid Quantification
This protocol is a modification of the method described by Blumenkrantz and Asboe-Hansen.[11][12]
Materials:
-
D-Galacturonic acid monohydrate (standard)
-
Concentrated Sulfuric Acid (96-98%) with 12.5 mM Sodium Tetraborate
-
m-hydroxydiphenyl reagent (0.15% w/v in 0.5% w/v NaOH)
-
Samples containing D-Galacturonic Acid
-
Microplate reader or spectrophotometer (520 nm)
-
Ice bath
-
Heating block or water bath (80-100°C)
Procedure:
-
Standard Preparation: Prepare a stock solution of D-Galacturonic Acid (e.g., 1 mg/mL) in deionized water. Perform serial dilutions to create a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL).
-
Sample Preparation: Dilute samples as necessary to fall within the range of the standard curve. If proteins are present, perform a protein precipitation step.
-
Assay: a. Add 200 µL of each standard or sample to a microplate well or a glass tube. b. Add 1.2 mL of the ice-cold sulfuric acid/tetraborate solution. Mix thoroughly. c. Heat the plate/tubes at 80-100°C for 5-20 minutes. The exact time and temperature may need optimization. d. Cool the plate/tubes rapidly in an ice bath. e. Add 20 µL of the m-hydroxydiphenyl reagent. f. Mix immediately and thoroughly. g. Allow the color to develop at room temperature for 5-10 minutes. h. Read the absorbance at 520 nm.
-
Calculation: Subtract the absorbance of the blank from all readings. Plot the standard curve (Absorbance vs. Concentration) and determine the concentration of D-Galacturonic Acid in the samples from the linear regression equation.
Visualizations
Caption: Troubleshooting workflow for D-Galacturonic Acid colorimetric assays.
References
- 1. cohesionbio.com.cn [cohesionbio.com.cn]
- 2. benchchem.com [benchchem.com]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of uronic acids without interference from neutral sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A microtiter plate assay for the determination of uronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Publication : USDA ARS [ars.usda.gov]
- 11. scribd.com [scribd.com]
- 12. New method for quantitative determination of uronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Uronic Acids
Welcome to the technical support center for the HPLC analysis of uronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC separation of uronic acids.
Poor Peak Shape (Tailing or Fronting)
Q1: My uronic acid peaks are tailing. What are the possible causes and solutions?
A1: Peak tailing is a common issue in HPLC and can be caused by several factors when analyzing uronic acids.
-
Secondary Interactions: Unwanted interactions between the acidic uronic acid analytes and the stationary phase can cause tailing. Silanol groups on silica-based columns are a frequent cause.
-
Solution: Use a mobile phase with a low pH (e.g., using formic or trifluoroacetic acid) to suppress the ionization of both the uronic acids and the silanol groups, which can improve peak shape.[1] Consider using a column with end-capping or a polymer-based column to minimize silanol interactions.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[1]
-
Solution: Try diluting your sample or reducing the injection volume.
-
-
Column Contamination: Buildup of sample components on the column can lead to poor peak shape.[2][3]
Q2: My peaks are showing fronting. What could be the cause?
A2: Peak fronting is less common than tailing but can occur.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the mobile phase.[4]
-
-
Column Overload: Severe sample overload can also manifest as fronting peaks.
-
Solution: Reduce the sample concentration or injection volume.
-
Poor Resolution and Selectivity
Q3: I am not getting good separation between my uronic acid peaks. How can I improve the resolution?
A3: Improving resolution often involves optimizing the mobile phase or changing the stationary phase.
-
Mobile Phase Optimization:
-
Adjusting pH: The pH of the mobile phase is a critical parameter as it affects the ionization state of uronic acids.[5] Fine-tuning the pH can significantly alter the selectivity between different uronic acids.
-
Solvent Composition: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase can be adjusted.[6][7] Creating a gradient elution, where the solvent composition changes over time, can improve the separation of complex mixtures.[6][8]
-
Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can enhance the retention and separation of charged analytes like uronic acids on a reversed-phase column.[5][9]
-
-
Column Selection:
-
Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. For uronic acids, anion-exchange columns are often used.[10] Reversed-phase C18 columns are also common, especially after derivatization.[11][12]
-
Particle Size: Columns with smaller particle sizes generally provide higher efficiency and better resolution.[13]
-
Retention Time Variability
Q4: The retention times of my uronic acid peaks are shifting between runs. What could be causing this?
A4: Unstable retention times can compromise the reliability of your results.
-
Mobile Phase Preparation:
-
Inconsistent Composition: Small variations in the mobile phase composition can lead to shifts in retention time.[2] Ensure accurate and consistent preparation of the mobile phase.
-
Degassing: Dissolved gases in the mobile phase can form bubbles in the pump, leading to flow rate fluctuations and retention time variability.[1] Degas the mobile phase before use.
-
-
Column Equilibration: Insufficient column equilibration between runs, especially with gradient elution, can cause retention time drift.[4] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[6] Using a column oven will provide a stable temperature environment.
Frequently Asked Questions (FAQs)
Q5: Do I need to hydrolyze my polysaccharide samples before HPLC analysis of uronic acids?
A5: Yes, if you want to determine the monomeric uronic acid composition of a polysaccharide, you must first hydrolyze the polymer to release the individual monosaccharides. Incomplete hydrolysis can lead to inaccurate quantification as oligomers may not be detected or may co-elute with other components.[14]
Q6: What are the common hydrolysis methods for releasing uronic acids from polysaccharides?
A6: Several hydrolysis methods are used, and the choice depends on the sample matrix.
-
Acid Hydrolysis: Treatment with acids like sulfuric acid or trifluoroacetic acid (TFA) is common.[15] However, strong acid conditions can lead to the degradation of labile sugars.[16][17] Prolonged acid hydrolysis is often necessary for the complete release of uronic acids.[14]
-
Methanolysis: This method is often superior to acid hydrolysis for samples containing xylan and uronic acids.[16][17] A combination of methanolysis and TFA hydrolysis can yield good results for the complete liberation of monosaccharides.[15]
-
Enzymatic Hydrolysis: Using enzymes like pectinases can be a milder alternative to acid hydrolysis for depolymerizing uronic acid-containing polymers.[14][18]
Q7: Is derivatization necessary for uronic acid analysis by HPLC?
A7: While not always mandatory, derivatization is highly recommended, especially for reversed-phase HPLC. Uronic acids lack a strong UV chromophore, making sensitive detection difficult without derivatization.[19] Pre-column derivatization with a UV-absorbing or fluorescent tag significantly enhances detection sensitivity.
Q8: What are some common derivatization reagents for uronic acids?
A8: Several reagents are available for derivatizing uronic acids.
-
1-phenyl-3-methyl-5-pyrazolone (PMP): This is a popular reagent that reacts with reducing carbohydrates.[11][20] An innovative method using triethylamine as a catalyst instead of sodium hydroxide simplifies the procedure and avoids a desalting step.[11][19]
-
p-Aminobenzoic Acid (p-AMBA): This reagent allows for fluorescence or photometric detection and can be used for the simultaneous determination of carbohydrates, amino sugars, and uronic acids.[9][20]
Q9: What detection method is best for uronic acids?
A9: The choice of detector depends on whether derivatization is performed.
-
UV/Vis or Diode Array Detector (DAD): These are commonly used when uronic acids are derivatized with a UV-absorbing tag like PMP.[12][21]
-
Fluorescence Detector: This provides high sensitivity when a fluorescent tag, such as p-AMBA, is used for derivatization.[9][20]
-
Pulsed Amperometric Detection (PAD): This is a sensitive method for the direct detection of underivatized carbohydrates, including uronic acids, typically used with high-performance anion-exchange chromatography (HPAEC).[18][22]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high selectivity and structural information, and is often used with derivatized uronic acids.[11]
Experimental Protocols & Data
Protocol 1: PMP Derivatization of Uronic Acids
This protocol is based on an innovative method that simplifies the derivatization process.[11][19]
-
Sample Preparation: Prepare a standard solution of uronic acids or a hydrolyzed sample in water.
-
Reaction Mixture: In a microcentrifuge tube, mix 50 µL of the sample/standard with 50 µL of 0.6 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol and 50 µL of triethylamine (TEA).
-
Incubation: Seal the tube and incubate at 70°C for 30 minutes.
-
Neutralization: After cooling to room temperature, add 50 µL of 0.2 M HCl to neutralize the excess TEA.
-
Extraction: Add 200 µL of water and 200 µL of chloroform. Vortex and centrifuge.
-
Analysis: Collect the aqueous layer for HPLC analysis.
Quantitative Data Summary
The following table summarizes the performance of an HPLC-ESI-MS/MS method for the analysis of PMP-derivatized monosaccharides, including uronic acids.[11]
| Parameter | Value Range |
| Linearity Range | 0.025–1.60 µmol L⁻¹ |
| Correlation Coefficient (r) | > 0.999 |
| Limit of Detection (LOD) | 0.01–0.09 pmol |
| Intra-day Precision (RSD) | < 2.7% |
| Mean Recoveries | 93.74%–104.23% |
Protocol 2: Hydrolysis of Polysaccharides
This protocol combines methanolysis with TFA hydrolysis for the complete liberation of monosaccharides.[15]
-
Methanolysis: To 20 µg of a dried polysaccharide sample, add 1 mL of 2 M HCl in methanol.
-
Incubation: Heat at 85°C for 24 hours.
-
Evaporation: Cool the sample and evaporate the methanolic HCl under a stream of nitrogen.
-
TFA Hydrolysis: Add 1 mL of 2 M trifluoroacetic acid (TFA) to the dried sample.
-
Incubation: Heat at 121°C for 1 hour.
-
Evaporation: Cool the sample and evaporate the TFA under a stream of nitrogen.
-
Reconstitution: Re-dissolve the dried hydrolysate in a known volume of ultrapure water for HPLC analysis.
Visualizations
Experimental Workflow: Sample Preparation and Analysis
Caption: Workflow for uronic acid analysis.
Troubleshooting Logic for Poor Resolution
Caption: Logic for troubleshooting poor resolution.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. uhplcs.com [uhplcs.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-performance liquid chromatographic analysis of uronic acids and oligogalacturonic acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. Determination of the uronic acid constituents of non-starch polysaccharides by high-performance liquid chromatography with pulsed amperometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. Carbohydrate analysis of water-soluble uronic acid-containing polysaccharides with high-performance anion-exchange chromatography using methanolysis combined with TFA hydrolysis is superior to four other methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cris.vtt.fi [cris.vtt.fi]
- 17. researchgate.net [researchgate.net]
- 18. Determination of the uronic acid constituents of non-starch polysaccharides by high-performance liquid chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Diagnostic methods for the determination of iduronic acid in oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Galacturonic Acid Monohydrate Purity Assessment
Welcome to the technical support center for D-Galacturonic Acid Monohydrate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in accurately assessing the purity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for assessing the purity of this compound?
A1: The purity of this compound is typically assessed using several analytical techniques. The most common methods include titration, High-Performance Liquid Chromatography (HPLC), and colorimetric assays.[1] Titration is often used to determine the acidic content and provides a general purity value.[2] HPLC offers a more detailed purity profile by separating the analyte from its impurities.[1] Colorimetric methods, such as the Blumenkrantz assay, are frequently used to quantify uronic acids but can be susceptible to interference from neutral sugars.
Q2: My this compound standard shows a lower purity than expected. What are the potential causes?
A2: Several factors can contribute to a lower-than-expected purity reading for your this compound standard. These include:
-
Water Content: The compound is a monohydrate, but it can also absorb additional moisture from the atmosphere. It is advisable to dry the standard in a desiccator before use.[3]
-
Presence of Impurities: Depending on the source and synthesis method, impurities such as neutral sugars or other uronic acids may be present.
-
Degradation: this compound can degrade over time, especially if not stored correctly. It should be protected from light and moisture.[2] Thermal degradation can also occur, leading to browning and decarboxylation.[4]
-
Mutarotation: In solution, D-Galacturonic Acid undergoes mutarotation, where it converts between its α and β anomers.[5] This can affect analytical methods that are sensitive to specific anomeric forms, such as optical rotation.
Q3: How should I properly store this compound to maintain its purity?
A3: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container at +4°C.[2] It is also crucial to protect it from light and moisture.[2] For long-term storage of stock solutions, it is recommended to aliquot them to avoid repeated freeze-thaw cycles and store them at -80°C for up to a year.[6]
Q4: I am using a colorimetric assay to quantify D-Galacturonic Acid. Why are my results inconsistent?
A4: Inconsistent results in colorimetric assays can arise from several sources:
-
Interference from Neutral Sugars: Neutral sugars can react with the reagents used in some colorimetric assays, leading to an overestimation of the galacturonic acid content.
-
Strict Timing: The timing of reagent addition and incubation steps in colorimetric assays is often critical. Any deviation can lead to variability in the results.[3]
-
Standard Curve: A fresh standard curve should be prepared for each experiment to account for any variations in reagent activity or environmental conditions.[3]
-
Incomplete Hydrolysis: If you are measuring galacturonic acid from a pectin sample, incomplete enzymatic or acid hydrolysis will result in a lower-than-actual value.[7]
Troubleshooting Guides
Issue 1: Inaccurate Quantification Using Colorimetric Assays
This guide addresses common problems encountered during the colorimetric quantification of D-Galacturonic Acid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inaccurate colorimetric assays.
Experimental Protocol: Colorimetric Determination of D-Galacturonic Acid
This protocol is based on the Blumenkrantz and Asboe-Hansen method.
-
Reagent Preparation:
-
Sulfuric Acid (95-97%): Use as is.
-
3-phenylphenol (MHDP) solution (0.15% m/V): Dissolve 0.15 g of 3-phenylphenol in 100 mL of 0.5% NaOH.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in ultrapure water.
-
Create a series of dilutions to generate standards with concentrations ranging from 10 to 100 µg/mL.
-
-
Sample Preparation:
-
For pectin-containing samples, perform an acid hydrolysis to release free galacturonic acid.
-
Dilute samples as necessary to ensure the absorbance reading falls within the range of the standard curve.
-
-
Assay Procedure:
-
Add 200 µL of the standard or sample to a test tube.
-
Add 1.2 mL of concentrated sulfuric acid and mix thoroughly.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
Cool the tubes in an ice bath.
-
Add 20 µL of the MHDP solution and vortex immediately.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Measure the absorbance at 520 nm.
-
Issue 2: Poor Solubility of this compound
This guide provides steps to address solubility issues with this compound.
Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving in DMSO | The DMSO may have absorbed moisture, which reduces the solubility of this compound.[6] | Use fresh, anhydrous DMSO.[6] |
| Slow dissolution in water | The compound may require energy to dissolve completely. | Use physical methods such as vortexing, sonication, or gentle heating in a water bath to aid dissolution.[6] |
| Precipitation out of solution | The solution may be supersaturated or the temperature may have dropped. | Ensure the concentration is within the solubility limits. If using stock solutions stored at low temperatures, allow them to come to room temperature and vortex before use. |
Data Presentation
Table 1: Purity Specifications of this compound from Different Suppliers
| Supplier/Reference | Purity Specification | Method of Analysis |
| Sigma-Aldrich | ≥97% | Titration |
| Chemodex | ≥98% | Titration |
| Selleck Chemicals | 98.36% | Not Specified (likely HPLC)[6] |
| Thomas Scientific | ≥95.0% | TLC |
| Thomas Scientific | 97.0-101.0% | Titration |
Visualization of Key Concepts
Logical Relationship for Purity Assessment
Caption: Key methods for this compound purity assessment.
References
- 1. thomassci.com [thomassci.com]
- 2. D-(+)-Galacturonic acid monohydrate - CAS-Number 91510-62-2 - Order from Chemodex [chemodex.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the Carboxylic Function on the Degradation of d-Galacturonic Acid and Its Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALPHA-D-GALACTURONIC ACID HYDRATE | 91510-62-2 [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Optimizing Microbial Growth on D-Galacturonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with microbial cultures on D-Galacturonic Acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My microorganism is not growing or is growing very slowly on D-Galacturonic Acid as the sole carbon source. What are the common causes and solutions?
A1: Slow or no growth on D-Galacturonic Acid can stem from several factors. Here's a troubleshooting guide:
-
Incorrect Metabolic Pathway: Ensure your chosen microorganism possesses the genetic machinery to catabolize D-Galacturonic Acid. There are distinct pathways in bacteria (isomerase and oxidative pathways) and fungi (reductive pathway).[1][2][3][4][5] If the organism lacks the necessary enzymes, it will not be able to utilize this carbon source.[4]
-
Sub-optimal pH: The pH of the culture medium is critical. For many fermentative microorganisms, a low pH can induce a shift in metabolism from producing biomass to producing other products like ethanol.[6] For yeast like Saccharomyces cerevisiae, a low pH (e.g., 3.5) in the presence of D-Galacturonic Acid can be inhibitory to growth, especially on other sugars like galactose.[7][8]
-
Solution: Optimize the pH of your medium. Start with a pH around 5.0-6.5 and test a range to find the optimum for your specific strain.
-
-
Presence of Inhibitory Compounds: If you are using a hydrolysate from pectin-rich biomass (like citrus peels or sugar beet pulp), it may contain other compounds that inhibit microbial growth.[9]
-
Solution: Consider a pre-treatment or detoxification step for your hydrolysate. Alternatively, start with a defined medium using pure D-Galacturonic Acid to establish a baseline.
-
-
Co-substrate Requirement: Some microorganisms may require a co-substrate for efficient growth on D-Galacturonic Acid. For instance, providing a small amount of a more easily metabolizable sugar like glucose or xylose can sometimes kickstart growth.[10]
-
Redox Imbalance: The metabolism of D-Galacturonic Acid is not always redox-neutral.[4] An imbalance in cofactors like NAD(P)H can hinder growth. This is a known challenge in engineering yeast for D-Galacturonic Acid utilization.[9]
Q2: I am observing the production of unexpected byproducts. Why is this happening?
A2: The formation of unexpected byproducts is often linked to the specific metabolic pathway being used and the culture conditions.
-
Alternative Metabolic Routes: Microorganisms can have branched or alternative pathways. For example, in some bacteria, D-Galacturonic Acid can be converted into pyruvate and glyceraldehyde-3-phosphate via an adapted Entner-Doudoroff pathway.[11]
-
pH-Induced Metabolic Shift: As mentioned, pH can significantly influence the metabolic output. In Lactobacillus suebicus, cultivation at a low pH can lead to a switch from producing acids (like acetate and lactate) to non-acidic products.[6]
-
Engineered Strains: If you are using a genetically modified organism, the introduced pathway may not be perfectly balanced, leading to the accumulation of intermediates or the activation of unforeseen native pathways.
Q3: My yeast strain shows inhibited growth on other sugars when D-Galacturonic Acid is present. What is the mechanism behind this?
A3: This is a known phenomenon, particularly in Saccharomyces cerevisiae. At a low pH (around 3.5), the undissociated form of D-Galacturonic Acid can be inhibitory.[8] This inhibition can manifest as a complete halt in growth on sugars like galactose and a significant reduction in the consumption rate.[7][8] The proposed mechanisms include:
-
Competitive inhibition of sugar transporters.
-
Increased energy expenditure to maintain cellular homeostasis.
-
Potential intracellular accumulation of inhibitory intermediates.[8]
Solution: Maintain the culture pH well above the pKa of D-Galacturonic Acid (3.51).[8] Operating at a pH of 5.0 has been shown to alleviate this inhibition.[7][8]
Data Presentation: Growth and Production Parameters
The following tables summarize key quantitative data from various studies to provide a baseline for comparison.
Table 1: Growth and Fermentation Parameters of Lactobacillus suebicus on D-Galacturonic Acid
| Parameter | Value | Conditions | Reference |
| Specific Growth Rate | 0.20 h⁻¹ | Anaerobic bioreactor batch culture | [6] |
| Acetate Production Rate | 6.0 ± 0.1 mmol gₓ⁻¹ h⁻¹ | Anaerobic, D-Galacturonic Acid-limited chemostat (D=0.13 h⁻¹) | [6] |
| Lactate Production Rate | 5.2 ± 0.1 mmol gₓ⁻¹ h⁻¹ | Anaerobic, D-Galacturonic Acid-limited chemostat (D=0.13 h⁻¹) | [6] |
| Biomass Yield | 0.09 ± 0.0 g biomass (g galacturonate)⁻¹ | Anaerobic, D-Galacturonic Acid-limited chemostat (D=0.13 h⁻¹) | [6] |
Table 2: L-Galactonate Production by Engineered Fungi from D-Galacturonic Acid
| Organism | Co-substrate | Initial D-Galacturonic Acid | Final L-Galactonate Titer | Yield | Reference |
| Trichoderma reesei Δlgd1 | 11 g/L D-xylose | Not specified | 7.2 g/L | 0.60 - 0.85 g/g | [10] |
| Aspergillus niger ΔgaaB | 2 g/L D-xylose | 10 g/L | Varies with pH | Not specified | [10] |
Table 3: Impact of D-Galacturonic Acid on S. cerevisiae Galactose Consumption at pH 3.5
| Condition | Galactose Consumption Rate (mmol · g (dry weight)⁻¹ · h⁻¹) | Reference |
| Reference (no galacturonic acid) | 4.6 ± 0.4 | [8] |
| + 10 g/L galacturonic acid | 0.6 ± 0.0 | [8] |
Experimental Protocols
Protocol 1: General Microbial Growth Curve on D-Galacturonic Acid
-
Prepare a defined minimal medium: This should contain all necessary salts, nitrogen source, and trace elements, with D-Galacturonic Acid as the sole carbon source. A typical starting concentration is 5-10 g/L.
-
Sterilize the medium: Autoclave the medium. D-Galacturonic Acid can be filter-sterilized separately and added to the autoclaved medium to prevent degradation.
-
Inoculate the culture: Inoculate with a pre-culture of the microorganism grown in a non-repressing carbon source (e.g., glucose) and washed with a sterile saline solution. The initial optical density (OD) should be low (e.g., OD₆₀₀ of 0.05-0.1).
-
Incubate under optimal conditions: Maintain the appropriate temperature, aeration (or anaerobic conditions), and pH for your microorganism.
-
Monitor growth: At regular intervals, take samples to measure the OD at 600 nm.
-
Analyze substrate and product concentrations: At the same time points, take samples for analyzing the concentration of D-Galacturonic Acid and any expected products using methods like HPLC.
Protocol 2: Preparation of Samples for D-Galacturonic Acid Measurement
This protocol is adapted from a colorimetric assay kit user manual.[12]
-
For Cell/Bacteria Samples:
-
Centrifuge the culture to obtain a cell pellet.
-
Resuspend the pellet in an appropriate assay buffer (e.g., 1 ml per 5x10⁶ cells).
-
Lyse the cells using sonication.
-
Heat the solution at 90-95°C for 10 minutes.
-
Centrifuge at 8000g for 10 minutes at 4°C.
-
The supernatant is used for the assay.
-
-
For Tissue Samples:
-
Homogenize 0.1 g of tissue in 1 ml of assay buffer.
-
Incubate in a water bath at 80°C for 30 minutes.
-
Centrifuge at 8000g for 10 minutes at 4°C.
-
The supernatant is used for the assay.
-
-
For Liquid Samples (e.g., culture supernatant):
-
The sample can often be used directly after centrifugation to remove cells.
-
Visualizations
Metabolic Pathways and Workflows
Caption: Catabolic pathways for D-Galacturonic Acid in fungi and bacteria.
Caption: General workflow for a microbial growth experiment on D-Galacturonic Acid.
Caption: A logical troubleshooting guide for poor microbial growth on D-Galacturonic Acid.
References
- 1. D-galacturonic acid catabolism in microorganisms and its biotechnological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The D-galacturonic acid catabolic pathway in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Galacturonic Acid Inhibits the Growth of Saccharomyces cerevisiae on Galactose, Xylose, and Arabinose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Galacturonic acid reduction by S. cerevisiae for L-galactonate production from extracted sugar beet press pulp hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering Filamentous Fungi for Conversion of d-Galacturonic Acid to l-Galactonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway [frontiersin.org]
- 12. cohesionbio.com.cn [cohesionbio.com.cn]
Technical Support Center: Overcoming D-Galacturonic Acid Inhibition in Yeast Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with D-Galacturonic Acid (GalA) inhibition during yeast fermentation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the fermentation of pectin-rich hydrolysates containing D-Galacturonic Acid.
| Issue / Observation | Potential Cause | Recommended Action & Troubleshooting Steps |
| Slow or stalled fermentation of galactose, xylose, or arabinose, while glucose is consumed normally. | Inhibition by D-Galacturonic Acid: At low pH (below its pKa of ~3.5), the undissociated form of GalA enters the cell and competitively inhibits the Gal2p transporter, which is responsible for galactose, xylose, and arabinose uptake.[1][2][3] | 1. Monitor and Adjust pH: Maintain the fermentation pH above 4.5, and ideally around 5.0.[2][4] At this pH, GalA is predominantly in its dissociated form, which does not readily cross the cell membrane and is less inhibitory.[2][4] 2. Quantify GalA Concentration: Use HPLC or an enzymatic/colorimetric assay to determine the initial GalA concentration in your hydrolysate.[5][6] If concentrations are excessively high, consider upstream dilution or detoxification steps. 3. Use an Engineered Strain: Employ a Saccharomyces cerevisiae strain engineered to metabolize GalA. This will convert the inhibitor into a substrate.[7][8] |
| Engineered yeast strain shows poor growth or slow consumption of GalA when it is the sole carbon source. | Redox Imbalance: The heterologous fungal pathway for GalA catabolism has a net requirement for NAD(P)H.[9] Without a co-substrate to regenerate these cofactors, the pathway cannot function efficiently, leading to stalled metabolism.[9] | 1. Introduce a Co-substrate: Supplement the fermentation medium with a fermentable co-substrate that can generate the necessary reducing equivalents. Suitable options include glycerol, fructose, xylose, or arabinose.[9][10][11] 2. Optimize Co-substrate Feed: If using a fed-batch process, control the feed rate of the co-substrate to maintain a steady supply of NAD(P)H without causing significant carbon catabolite repression. |
| Engineered yeast strain consumes GalA but produces low yields of the desired product (e.g., ethanol). | 1. Sub-optimal Expression of Pathway Genes: Insufficient expression levels of one or more enzymes in the heterologous pathway can create a metabolic bottleneck. 2. Inefficient GalA Transport: Native hexose transporters have poor affinity for GalA, limiting its uptake rate, especially at pH > 4.0.[12] 3. Metabolic Burden: Expression of multiple heterologous genes can impose a metabolic load on the host cell, diverting resources from product formation. | 1. Promoter Engineering: Ensure that the genes of the GalA catabolic pathway are expressed under the control of strong, constitutive promoters (e.g., TEF1, PGK1).[10][13] 2. Express a Specific Transporter: Co-express a dedicated GalA transporter, such as Gat1 from Neurospora crassa, to enhance uptake efficiency.[7][10] 3. Codon Optimization: Ensure the coding sequences of the heterologous genes are codon-optimized for S. cerevisiae. 4. Adaptive Laboratory Evolution (ALE): Perform serial passaging of the engineered strain in media with increasing concentrations of GalA to select for mutants with improved performance. |
| Inconsistent results between different batches of hydrolysate. | Variability in Hydrolysate Composition: Pectin-rich feedstocks can vary significantly in their composition, including the concentration of GalA, neutral sugars, and other inhibitors like acetic acid and methanol.[14] | 1. Thoroughly Characterize Each Hydrolysate Batch: Before starting fermentation, analyze the concentration of all major sugars (glucose, galactose, xylose, arabinose, GalA) and potential inhibitors. 2. Standardize Pre-treatment: Use a consistent and robust pre-treatment and hydrolysis protocol to minimize batch-to-batch variation.[14] |
Frequently Asked Questions (FAQs)
Q1: Why is D-Galacturonic Acid inhibitory to Saccharomyces cerevisiae fermentation?
A1: The inhibitory effect of D-Galacturonic Acid (GalA) is primarily observed at a low pH (e.g., 3.5), which is near its pKa.[2][4] In its undissociated form, GalA can diffuse across the yeast cell membrane. The proposed mechanisms of inhibition include:
-
Competitive Inhibition of Sugar Transport: GalA competitively inhibits the hexose transporter Gal2p, which is essential for the uptake of galactose and the pentose sugars xylose and arabinose.[1][2] This significantly reduces the rate at which the yeast can consume these sugars. Glucose transport is generally not affected.[2]
-
Increased Energy Demand: Once inside the cell, the dissociated GalA anion can accumulate, forcing the cell to expend energy (ATP) to pump out protons to maintain intracellular pH homeostasis.[2][3]
-
Metabolic Intermediates: There is a hypothesis that the accumulation of phosphorylated intermediates like galacturonic acid 1-phosphate may also contribute to toxicity.[2][15]
Q2: At what concentration does D-Galacturonic Acid become inhibitory?
A2: The inhibitory concentration is highly dependent on the pH of the medium and the sugars being fermented. For example, in anaerobic batch cultures at pH 3.5, a concentration of 10 g/L of GalA was shown to reduce galactose consumption rates by 87% and completely block growth on galactose.[2][4] However, at pH 5.0, the same concentration had no significant effect on galactose fermentation.[2][4]
Q3: My yeast strain is not supposed to metabolize GalA. Why do I see a slight decrease in its concentration during fermentation?
A3: Wild-type Saccharomyces cerevisiae possesses endogenous aldo-keto reductases, primarily encoded by the GCY1 gene, that can slowly convert D-Galacturonic Acid to L-galactonate, the first intermediate in the fungal catabolic pathway.[16][17] This conversion is often more noticeable at a lower pH (e.g., 3.0), which facilitates a higher natural uptake of GalA.[16][18][19]
Q4: What is the primary strategy to overcome GalA inhibition?
A4: The most effective strategy is to metabolically engineer S. cerevisiae to catabolize GalA, thereby turning an inhibitor into a valuable carbon source. This involves introducing a heterologous metabolic pathway, typically the reductive pathway from filamentous fungi like Aspergillus niger or Trichoderma reesei.[7][10][20] A complete pathway requires the expression of several key genes, including a specific GalA transporter.[7][10]
Q5: What genes are necessary to engineer a GalA-utilizing S. cerevisiae strain?
A5: To create a functional GalA catabolic pathway, the following genes are typically integrated into the yeast's genome:[7][10]
-
D-Galacturonic Acid Transporter: gat1 from Neurospora crassa to ensure efficient uptake of GalA into the cell.[10]
-
D-Galacturonate Reductase: gaaA from Aspergillus niger or gar1 from Trichoderma reesei to convert GalA to L-galactonate.
-
L-Galactonate Dehydratase: lgd1 from Trichoderma reesei to convert L-galactonate to 2-keto-3-deoxy-L-galactonate.
-
2-keto-3-deoxy-L-galactonate Aldolase: gaaC from Aspergillus niger to cleave the intermediate into pyruvate and glycerol.
-
L-Glyceraldehyde Reductase: gaaD from Aspergillus niger to convert L-glyceraldehyde to glycerol.
Q6: Can engineered yeast ferment GalA as the sole carbon source?
A6: Generally, no. The fungal D-Galacturonic Acid catabolic pathway has a net requirement for reducing equivalents in the form of NAD(P)H.[9] When GalA is the only carbon source, the cell cannot regenerate enough NAD(P)H to sustain the pathway, leading to poor or no growth. Therefore, a co-substrate such as glycerol, fructose, or pentose sugars is required to provide the necessary redox power.[9][10][11]
Data Presentation
Table 1: Effect of D-Galacturonic Acid and pH on Galactose Fermentation by S. cerevisiae
| GalA Concentration (g/L) | pH | Galactose Consumption Rate (% of control) | Growth on Galactose | Reference |
| 10 | 5.0 | ~100% | Unaffected | [2][4] |
| 10 | 3.5 | 13% | Completely Inhibited | [2][4] |
Table 2: Performance of Engineered S. cerevisiae Strains on D-Galacturonic Acid
| Strain Description | Co-substrate | GalA Consumed (g/L) | Time (h) | Reference |
| Expressing fungal pathway + Gat1 transporter | 80 g/L Fructose | ~1.0 (20% of initial 5 g/L) | 24 | [10] |
| Engineered for L-galactonate production | Sorbitol (4% w/v) | ~10.0 | 48 | [21] |
| Engineered for co-fermentation | Xylose + Arabinose | ~15.3 | 72 | [22] |
| Engineered for co-fermentation | 40 g/L Xylose | ~20.0 | 72 | [23][24] |
Experimental Protocols
1. Protocol: Quantification of D-Galacturonic Acid via Enzymatic Assay
This protocol is based on the principle of measuring NADH formation, which is stoichiometric to the amount of D-galacturonic acid present. The increase in absorbance is measured at 340 nm.[5]
-
Materials:
-
Spectrophotometer (340 nm capability)
-
1 cm light path cuvettes
-
Micropipettes
-
Reagents from a D-Glucuronic/D-Galacturonic Acid assay kit (e.g., from Megazyme) including buffer, NAD+, and Uronate Dehydrogenase (UDH).
-
Sample (fermentation supernatant, clarified hydrolysate).
-
-
Sample Preparation:
-
Take an aliquot (~10 mL) of the fermentation broth.
-
Inactivate endogenous enzymes by heating at 90-95°C for 10 minutes.[5][25]
-
Centrifuge or filter the sample to obtain a clear supernatant.
-
Dilute the sample with distilled water so that the GalA concentration falls within the assay's linear range (e.g., 5-150 µg per cuvette).[5]
-
-
Assay Procedure (Manual Method):
-
Set up two cuvettes: "Blank" and "Sample".
-
Pipette reagents into cuvettes as follows:
Reagent Blank Sample Distilled Water 2.10 mL 2.00 mL Sample Solution - 0.10 mL Buffer Solution 0.20 mL 0.20 mL | NAD+ Solution | 0.20 mL | 0.20 mL |
-
Mix the contents of the cuvettes by gentle inversion and incubate for ~3 minutes at 25°C.
-
Read and record the initial absorbance (A1) for both cuvettes at 340 nm.
-
Start the reaction by adding 0.02 mL of Uronate Dehydrogenase (UDH) suspension to each cuvette.
-
Mix immediately and incubate at 25°C.
-
Read the final absorbance (A2) after approximately 10 minutes, or until the reaction is complete (absorbance is stable).[5]
-
-
Calculation:
-
Calculate the change in absorbance for both blank and sample: ΔA = A2 - A1.
-
Subtract the blank's ΔA from the sample's ΔA: ΔA_sample_corrected = ΔA_sample - ΔA_blank.
-
Calculate the concentration of GalA (in g/L) using the Beer-Lambert law, incorporating the molar extinction coefficient of NADH (6300 L·mol⁻¹·cm⁻¹), the molecular weight of GalA (194.14 g/mol ), and the volumes used.[5]
-
2. Protocol: Screening Yeast Strains for GalA Tolerance
This protocol allows for the rapid screening of different yeast strains or mutants for their ability to grow and ferment in the presence of inhibitory concentrations of GalA.
-
Materials:
-
Yeast strains to be tested.
-
Synthetic Defined (SD) medium containing a fermentable sugar (e.g., 20 g/L galactose).
-
Stock solution of D-Galacturonic Acid (e.g., 200 g/L, pH adjusted).
-
Sterile 96-well microplates.
-
Microplate reader capable of measuring optical density (OD) at 600 nm.
-
Anaerobic chamber or system for maintaining anaerobic conditions.
-
-
Procedure:
-
Prepare Media: Prepare SD-galactose medium buffered to pH 3.5. Aliquot the medium into sterile containers and add GalA stock solution to achieve final concentrations of 0 g/L, 5 g/L, 10 g/L, and 20 g/L.
-
Inoculum Preparation: Grow yeast strains overnight in non-inhibitory medium (e.g., YPD). Wash the cells twice with sterile water and resuspend to a starting OD600 of ~1.0.
-
Inoculation: In a 96-well plate, add 180 µL of the prepared media to each well. Inoculate each well with 20 µL of the prepared cell suspension. Include media-only wells as blanks.
-
Incubation: Seal the plate with a breathable seal (for aerobic screening) or place it in an anaerobic chamber (for fermentation screening). Incubate at 30°C.
-
Monitoring Growth: Measure the OD600 of the plate at regular intervals (e.g., every 2-4 hours) for 48-72 hours using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings at each time point.
-
Plot the growth curves (OD600 vs. time) for each strain at each GalA concentration.
-
Compare the growth rates and final cell densities to determine the relative tolerance of each strain to D-Galacturonic Acid.
-
Visualizations
Caption: Mechanism of D-Galacturonic Acid inhibition in S. cerevisiae.
Caption: Engineered pathway for D-Galacturonic Acid catabolism in yeast.
Caption: Logical workflow for troubleshooting GalA-related fermentation issues.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Galacturonic acid inhibits the growth of Saccharomyces cerevisiae on galactose, xylose, and arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Galacturonic Acid Inhibits the Growth of Saccharomyces cerevisiae on Galactose, Xylose, and Arabinose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. cohesionbio.com.cn [cohesionbio.com.cn]
- 7. cris.vtt.fi [cris.vtt.fi]
- 8. researchgate.net [researchgate.net]
- 9. Pectinolytic waste valorization – Fermentation of D-galacturonic acid by Saccharomyces cerevisiae using glycerol as a co-substrate [sopus.constructor.university]
- 10. The introduction of the fungal d-galacturonate pathway enables the consumption of d-galacturonic acid by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous fermentation of galacturonic acid and five-carbon sugars by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EP2546336A1 - Yeast strains that consume uronic acids and produce fermentation products such as ethanol - Google Patents [patents.google.com]
- 14. Valorisation of pectin-rich agro-industrial residues by yeasts: potential and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. Identification of the Aldo-Keto Reductase Responsible for d-Galacturonic Acid Conversion to l-Galactonate in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evidence for rapid uptake of D-galacturonic acid in the yeast Saccharomyces cerevisiae by a channel-type transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 20. researchgate.net [researchgate.net]
- 21. D-Galacturonic acid reduction by S. cerevisiae for L-galactonate production from extracted sugar beet press pulp hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. D-Galacturonic acid reduction by S. cerevisiae for L-galactonate production from extracted sugar beet press pulp hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Data for simultaneous fermentation of galacturonic acid and five-carbon sugars by engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scribd.com [scribd.com]
improving the stability of D-Galacturonic Acid Monohydrate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of D-Galacturonic Acid Monohydrate solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
Issue 1: Browning/Discoloration of the Solution
Question: My this compound solution has turned yellow or brown. What is causing this, and how can I prevent it?
Answer:
Discoloration of this compound solutions, particularly upon heating or storage, is a common issue resulting from non-enzymatic browning reactions.[1] The primary cause is the thermal degradation of the D-galacturonic acid molecule.
Degradation Pathway:
At elevated temperatures and across a range of pH values (pH 3, 5, and 8), D-galacturonic acid undergoes a series of reactions.[1] A key intermediate in this process is α-ketoglutaraldehyde.[1][2] This intermediate can then lead to the formation of several chromophoric (color-producing) substances, including reductic acid, 4,5-dihydroxy-2-cyclopenten-1-one (DHCP), and furan-2-carbaldehyde in weakly acidic conditions.[1] Under alkaline conditions, norfuraneol is a typical degradation product.[1] The presence of amino acids can accelerate this browning process through Maillard reactions.
Prevention Strategies:
-
Temperature Control: Prepare and store solutions at low temperatures (2-8°C). Avoid heating unless absolutely necessary for the experimental protocol.
-
pH Management: Maintain a neutral to slightly acidic pH (around 4-6) to minimize degradation. Both highly acidic and alkaline conditions can accelerate browning.
-
Fresh Preparation: Prepare solutions fresh for each experiment. It is not recommended to store aqueous solutions of this compound for more than one day.[3]
-
Inert Atmosphere: For sensitive applications, preparing and storing solutions under an inert gas (e.g., nitrogen or argon) can help prevent oxidative degradation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.
Issue 2: Solution Instability and Precipitation
Question: My this compound solution appears cloudy or has formed a precipitate. Why is this happening?
Answer:
Precipitation in this compound solutions can be attributed to several factors:
-
Limited Solubility: this compound has limited solubility in aqueous solutions, which is concentration and temperature-dependent.
-
pH-Dependent Solubility: The protonation state of the carboxylic acid group influences its solubility. At pH values around its pKa, the solubility can be at its minimum.
-
Interaction with Cations: D-Galacturonic acid can interact with divalent cations (e.g., Ca²⁺), which can lead to the formation of insoluble salts, a property utilized in the gelation of pectin.
-
Degradation Products: Some degradation products may have lower solubility than the parent compound, leading to precipitation over time.
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of your solution does not exceed the solubility limit under your experimental conditions.
-
Adjust pH: A slight adjustment of the pH away from the pKa may improve solubility.
-
Use a Co-solvent: For stock solutions, dissolving this compound in a suitable organic solvent like DMSO before further dilution in aqueous buffers can be an option. However, ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Chelating Agents: If cation-induced precipitation is suspected, the addition of a chelating agent like EDTA may help.
-
Filtration: If a precipitate has formed, it may be necessary to filter the solution through a 0.22 µm filter before use, although this will reduce the effective concentration.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: The stability of this compound solutions is highly dependent on the solvent and storage temperature.
| Solvent System | Storage Temperature | Recommended Duration |
| Aqueous Buffer | 2-8°C | Not recommended for more than 24 hours[3] |
| DMSO | -20°C | Up to 1 month |
| DMSO | -80°C | Up to 1 year |
Q2: How can I prepare a stable stock solution of this compound?
A2: For applications where an aqueous solution is not immediately used, preparing a stock solution in DMSO is recommended for longer-term storage.
Protocol for Preparing a DMSO Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add fresh, anhydrous DMSO to the desired final concentration.
-
Gently vortex or sonicate at room temperature until fully dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Q3: How can I monitor the stability of my this compound solution?
A3: The stability of this compound solutions can be monitored by High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.
Experimental Protocol: HPLC Analysis of D-Galacturonic Acid
This protocol is adapted from methods used for the quantification of galacturonic acid.[4][5]
-
Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.
-
Column: A column suitable for organic acid analysis, such as an Aminex HPX-87H column.
-
Mobile Phase: Isocratic elution with a dilute acid solution, for example, 5 mM sulfuric acid.
-
Flow Rate: A typical flow rate is 0.6 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 50°C.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the same solvent as the samples.
-
Sample Preparation: Dilute the test solution to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards and samples. Quantify the D-Galacturonic Acid concentration by comparing the peak area to the standard curve.
Q4: What are the primary degradation products I should look for?
A4: The primary degradation products depend on the conditions. In cases of thermal degradation in aqueous solutions, you may look for the formation of reductic acid, furan-2-carbaldehyde, and norfuraneol.[1] These can be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization or by specific HPLC methods.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always refer to the specific product information sheet and relevant scientific literature for their particular application. It is recommended to perform pilot stability studies for critical experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of the Carboxylic Function on the Degradation of d-Galacturonic Acid and Its Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Enzymatic Assays Using D-Galacturonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic assays involving D-Galacturonic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quantifying D-Galacturonic Acid released in enzymatic assays?
A1: The most common methods for quantifying D-Galacturonic Acid, typically as a product of pectinase (e.g., polygalacturonase) activity, are colorimetric assays that measure the generation of reducing sugars. These include the 3,5-Dinitrosalicylic acid (DNS or DNSA) method, the Nelson-Somogyi method, and the carbazole assay.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) can also be used for more precise quantification.[5][6][7]
Q2: Can I use D-glucose as a standard for a D-Galacturonic Acid assay?
A2: While D-glucose is a reducing sugar, it is not recommended as a substitute for D-Galacturonic Acid when preparing a standard curve for pectinase assays.[8][9][10] Different reducing sugars can yield different color intensities in assays like the DNS method.[11] Using glucose will lead to inaccurate quantification of the enzyme activity. If D-Galacturonic Acid is unavailable, results should be reported as "glucose equivalents," and this modification must be clearly stated in your methodology.[8][9]
Q3: What is the difference between endo- and exo-polygalacturonase activity, and how does it affect the assay?
A3: Endo-polygalacturonases cleave α-1,4-glycosidic bonds randomly within the polygalacturonic acid chain, while exo-polygalacturonases act on the ends of the chain.[12] This can affect the results of certain assays. For instance, the DNS method may overestimate the number of glycosidic bonds cleaved by endo-polygalacturonases because it gives a higher color response with di- and tri-galacturonic acids compared to the monomer.[3] The Nelson-Somogyi method, however, gives a more equivalent color response for mono-, di-, and tri-galacturonic acids.[3]
Q4: How should I prepare the polygalacturonic acid substrate solution?
A4: Polygalacturonic acid can be difficult to dissolve. A common method is to create a suspension in buffer and heat it while stirring.[13] It is important not to boil the solution excessively.[13] After dissolving, the solution should be cooled, and the pH should be readjusted to the desired value for the assay.
Troubleshooting Guide
Issue 1: High Background or Blank Readings
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-purity water and reagents. Ensure glassware is thoroughly cleaned. Prepare fresh DNS reagent if it has been stored for a long time.[11] |
| Substrate Auto-hydrolysis | The polygalacturonic acid substrate may undergo some level of spontaneous hydrolysis, especially at non-optimal pH or high temperatures, releasing reducing sugars. Prepare the substrate solution fresh and run a "substrate only" blank (substrate incubated without enzyme) to subtract any background absorbance. |
| Presence of Reducing Sugars in Enzyme Preparation | The enzyme preparation itself may contain reducing sugars. Run an "enzyme only" blank (enzyme incubated without substrate) to account for this.[13] |
Issue 2: Poor or Non-Linear Standard Curve
| Possible Cause | Troubleshooting Step |
| Improper Standard Preparation | Ensure the D-Galacturonic Acid standard is fully dissolved. Use a calibrated pipette for serial dilutions. It's important to note that D-Galacturonic acid is often sold as a monohydrate, which should be accounted for when calculating concentrations.[14] |
| Incorrect Assay Wavelength | Verify the spectrophotometer is set to the correct wavelength for your chosen assay (e.g., 540 nm for the DNS assay).[15] |
| Pipetting Errors | To minimize errors, especially when working with small volumes, prepare a master mix for the reaction components.[16] |
| Assay Range Exceeded | The absorbance values should fall within the linear range of the assay.[3] If the absorbance is too high, dilute your samples or reduce the reaction time. The linear range for a D-galacturonic acid standard curve is often up to about 100 µg.[13] |
| Inconsistent Incubation Time | Ensure all tubes (standards and samples) are incubated for the exact same amount of time, especially during the color development step.[14] |
Issue 3: Low or No Enzyme Activity Detected
| Possible Cause | Troubleshooting Step |
| Incorrect pH or Temperature | Enzyme activity is highly dependent on pH and temperature. Ensure the assay buffer is at the optimal pH for the enzyme and that the incubation is carried out at the recommended temperature.[1][17] |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. Keep enzymes on ice when not in use and store them at the recommended temperature.[13] Prepare fresh enzyme dilutions for each experiment. |
| Presence of Inhibitors | Samples may contain substances that inhibit the enzyme. For example, certain metal ions like Zn²⁺, Mn²⁺, and Hg²⁺ can inhibit polygalacturonase activity.[17] Consider sample purification steps if inhibition is suspected. |
| Substrate Not Dissolved | If the polygalacturonic acid is not properly dissolved, it will not be accessible to the enzyme. Ensure the substrate is fully solubilized.[13] |
Issue 4: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Mixing | Ensure all solutions are thoroughly mixed before taking aliquots and after adding reagents. |
| Variable Incubation Times | Use a timer to ensure consistent incubation periods for all samples.[16] |
| Temperature Fluctuations | Use a water bath or incubator that maintains a stable temperature throughout the experiment.[1] |
| Interfering Substances in the Sample | Substances like EDTA, ascorbic acid, and detergents can interfere with enzymatic assays.[16] If possible, remove these substances during sample preparation. |
Experimental Protocols
Protocol 1: Polygalacturonase Activity Assay using the DNS Method
This protocol is adapted from methods described for determining polygalacturonase activity by measuring the release of reducing sugars.[1][2]
1. Reagent Preparation:
- Acetate Buffer (0.05 M, pH 5.0): Prepare by mixing appropriate volumes of 0.05 M acetic acid and 0.05 M sodium acetate to achieve a pH of 5.0.
- Substrate Solution (1% w/v Polygalacturonic Acid): Dissolve 1 g of polygalacturonic acid in 100 mL of 0.05 M sodium acetate buffer (pH 5.0). Heat gently with stirring to dissolve. Cool to room temperature before use.[1]
- D-Galacturonic Acid Standard Stock Solution (1 mg/mL): Dissolve 100 mg of D-Galacturonic Acid in 100 mL of deionized water.
- DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Slowly add 30 g of sodium potassium tartrate tetrahydrate. Bring the final volume to 100 mL with purified water. Store in a dark bottle at room temperature.[11]
2. Standard Curve Preparation:
- Prepare a series of dilutions of the D-Galacturonic Acid standard stock solution in deionized water to obtain concentrations ranging from 0.1 to 1.0 mg/mL.
- For each standard, mix 1 mL of the standard solution with 1 mL of the DNS reagent in a test tube.
- Include a blank with 1 mL of deionized water and 1 mL of DNS reagent.
3. Enzyme Reaction:
- In a test tube, add 0.5 mL of the enzyme solution to 1.0 mL of the 1% polygalacturonic acid substrate solution.
- Prepare an enzyme blank by adding 0.5 mL of the enzyme solution to 1.0 mL of acetate buffer (without substrate).
- Prepare a substrate blank by adding 0.5 mL of acetate buffer to 1.0 mL of the 1% polygalacturonic acid substrate solution.
- Incubate all tubes at the optimal temperature for the enzyme (e.g., 45°C) for a specific time (e.g., 30 minutes).[1]
4. Color Development:
- Stop the enzyme reaction by adding 1.5 mL of DNS reagent to each tube.
- Place all tubes (including standards and blanks) in a boiling water bath for 5-15 minutes until a color change is observed.[11][18]
- Cool the tubes to room temperature in a water bath.
5. Absorbance Measurement:
- Add a specific volume of distilled water (e.g., 8 mL) to each tube and mix well.[11]
- Measure the absorbance at 540 nm using a spectrophotometer.
- Subtract the blank readings from the standard and sample readings.
6. Calculation of Enzyme Activity:
- Plot the absorbance of the standards against their concentration to create a standard curve.
- Determine the concentration of D-Galacturonic Acid released in your samples using the standard curve.
- One unit of polygalacturonase activity is typically defined as the amount of enzyme that releases 1 µmol of D-Galacturonic Acid per minute under the assay conditions.[17]
Visualizations
Caption: Workflow for DNS-based enzymatic assay of D-Galacturonic Acid.
Caption: Logical flow for troubleshooting common enzymatic assay issues.
References
- 1. Partial Purification and Characterization of Exo-Polygalacturonase Produced by Penicillium oxalicum AUMC 4153 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and Molecular Identification of Pectinase Producing Microbes from Coffee Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Polygalacturonase - Wikipedia [en.wikipedia.org]
- 13. Pectinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Purification and Properties of Polygalacturonase Produced by Thermophilic Fungus Thermoascus aurantiacus CBMAI-756 on Solid-State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extraction Purification and Enzyme Assay of Pectinase Enzyme from Aspergillus niger [ijraset.com]
dealing with matrix effects in D-Galacturonic Acid analysis of plant extracts
Welcome to the technical support center for the analysis of D-Galacturonic Acid in plant extracts. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of D-Galacturonic Acid in plant extracts?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, in this case, D-Galacturonic Acid.[1] In plant extracts, this includes a complex mixture of compounds such as proteins, lipids, salts, pigments (e.g., chlorophylls), sugars, and phenolics.[1] Matrix effects occur when these co-eluting components interfere with the ionization of D-Galacturonic Acid in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1]
Q2: What are the common causes of matrix effects in the analysis of plant extracts?
A2: Plant extracts are complex mixtures, and several factors can contribute to matrix effects:
-
High concentrations of endogenous compounds: Co-eluting substances like pigments, lipids, sugars, and phenolics can interfere with the ionization of the target analyte.[1]
-
Ion suppression: This is the most frequent matrix effect, where co-eluting compounds compete with the analyte for ionization, thereby reducing the analyte's signal.[1][4]
-
Ion enhancement: A less common effect where co-eluting compounds can improve the ionization efficiency of the analyte.[1]
-
Changes in physical properties: High concentrations of matrix components can alter the viscosity and surface tension of the droplets in the electrospray ionization (ESI) source, which in turn affects solvent evaporation and ion formation.[1]
Q3: How can I determine if my D-Galacturonic Acid analysis is affected by matrix effects?
A3: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of the D-Galacturonic Acid standard is continuously infused into the mobile phase after the analytical column but before the mass spectrometry (MS) detector. A blank matrix extract is then injected. Any deviation from the constant analyte signal indicates the presence of matrix effects.[1]
-
Post-Extraction Spike: This quantitative method compares the response of an analyte in a standard solution to the response of the analyte spiked into a blank matrix sample at the same concentration.[5] Differences in the responses indicate the degree of ion enhancement or suppression.
Q4: What are the most effective strategies to eliminate or reduce matrix effects?
A4: While completely eliminating matrix effects is often challenging, a combination of strategies is highly effective.[1] The optimal approach typically involves meticulous sample preparation to remove interfering compounds before they enter the analytical system.[1][6] This can be supplemented with chromatographic adjustments and appropriate calibration strategies.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your D-Galacturonic Acid analysis.
Issue 1: Poor Reproducibility and Inaccurate Quantification
-
Possible Cause: Significant and variable matrix effects between samples.[1]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method for a representative set of your samples. This will confirm if matrix effects are the source of the variability.[1]
-
Improve Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6][7]
-
Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or column chemistry to separate D-Galacturonic Acid from co-eluting interferences.[1]
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard, such as ¹³C₆-galacturonic acid, to compensate for signal variations caused by matrix effects.[8][9][10]
-
Consider Standard Addition: The method of standard addition can be used to correct for matrix effects by creating a calibration curve within the sample matrix itself.[2][3][11][12]
-
Issue 2: Low Signal Intensity and Poor Sensitivity for D-Galacturonic Acid
-
Possible Cause: Severe ion suppression due to co-eluting matrix components.[1]
-
Troubleshooting Steps:
-
Dilute the Sample: A simple and often effective method is to dilute the plant extract. A dilution factor of 25 to 40 has been shown to significantly reduce ion suppression.[1]
-
Enhance Sample Cleanup: Utilize advanced sample preparation techniques like mixed-mode SPE, which can dramatically reduce residual matrix components.[7]
-
Modify Chromatographic Conditions: Adjust the LC gradient to better separate the analyte from suppression zones identified through post-column infusion.[1]
-
Issue 3: Unexpected or "Ghost" Peaks in the Chromatogram
-
Possible Cause: Contamination from the sample preparation process, the LC system, or carryover from previous injections.[1]
-
Troubleshooting Steps:
-
Run Blanks: Inject a solvent blank and a matrix blank (an extract of the matrix without the analyte) to pinpoint the source of contamination.[1]
-
Clean the System: If ghost peaks persist, thoroughly clean the injector needle and port.[1] Ensure all solvents and mobile phase additives are of high purity (LC-MS grade).[1]
-
Optimize Needle Wash: Use a strong organic solvent in the needle wash solution to effectively remove residual analytes from the injector.[1]
-
Check for Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If present, extend the run time or add a high-organic wash step at the end of your gradient to elute strongly retained compounds.[1]
-
Data Presentation
Table 1: Comparison of Matrix Effect Reduction Strategies
The following table summarizes the effectiveness of various sample preparation techniques in reducing matrix effects for plant extracts. The values represent the percentage reduction in ion suppression compared to a simple protein precipitation method.
| Sample Preparation Method | Typical Reduction in Matrix Effect (%) | Advantages | Disadvantages |
| Dilution (1:10) | 20 - 50%[1] | Simple and fast. | May reduce analyte sensitivity.[1] |
| Liquid-Liquid Extraction (LLE) | 50 - 80%[1] | Effective for removing non-polar interferences. | Can be labor-intensive and may have lower recovery for polar analytes.[6][7] |
| Solid-Phase Extraction (SPE) | 70 - 95%[1] | Highly selective and effective at removing a wide range of interferences. Can be automated. | Can be more time-consuming and may require method development to optimize recovery.[1] |
| Mixed-Mode SPE | >90% | Dramatically reduces levels of residual matrix components. | May require more complex method development. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plant Extracts
This is a general protocol using a reversed-phase (C18) cartridge and can be adapted based on the specific plant matrix.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 volumes of water. Do not allow the cartridge to dry out.[1]
-
Sample Loading: Load the plant extract (previously reconstituted in a weak, aqueous solvent) onto the cartridge at a slow, steady flow rate.[1]
-
Washing: Wash the cartridge with 1-2 volumes of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.[1]
-
Elution: Elute the D-Galacturonic Acid with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.[1]
Protocol 2: Standard Addition Method for Calibration
-
Prepare Sample Aliquots: Take several equal-volume aliquots of your plant extract.
-
Spike with Standard: Add increasing, known amounts of a D-Galacturonic Acid standard solution to each aliquot, leaving one aliquot un-spiked.
-
Dilute to a Constant Volume: Dilute all spiked and un-spiked aliquots to the same final volume.
-
Analyze Samples: Analyze each prepared sample using your established analytical method.
-
Construct Calibration Curve: Plot the measured instrument response against the concentration of the added standard.
-
Determine Unknown Concentration: Extrapolate the linear regression line to the x-intercept. The absolute value of the x-intercept represents the concentration of D-Galacturonic Acid in the original, un-spiked sample.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. reddit.com [reddit.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of galacturonic acid in pectin-containing samples using a stable isotope dilution approach and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of galacturonic acid in pectin-containing samples using a stable isotope dilution approach and LC-MS | CoLab [colab.ws]
- 10. Quantification of galacturonic acid in pectin-containing sampl... [publikationen.bibliothek.kit.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Standard addition - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Pectinase Activity for Complete Hydrolysis
Welcome to the Technical Support Center for pectinase activity optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure complete hydrolysis in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing pectinase activity?
A1: The primary factors that significantly affect pectinase activity are pH, temperature, enzyme concentration, substrate (pectin) concentration, incubation time, and the presence of any inhibitors or activators.[1][2][3][4]
Q2: What is the optimal pH for pectinase activity?
A2: The optimal pH for pectinase activity can vary depending on the microbial source of the enzyme. Most fungal pectinases exhibit optimal activity in the acidic range, typically between pH 4.0 and 6.5.[5] However, some bacterial pectinases, particularly from Bacillus species, function optimally in neutral to alkaline conditions (pH 8.0 to 10.5).[6][7] It is crucial to consult the manufacturer's specifications for your specific pectinase or perform a pH optimization experiment.
Q3: What is the optimal temperature for pectinase activity?
A3: Similar to pH, the optimal temperature for pectinase activity is dependent on the enzyme's origin. Many pectinases work best in a temperature range of 30°C to 50°C.[2][3][8] Thermophilic fungi can produce pectinases with optimal temperatures around 60°C or even higher.[9][10] Exceeding the optimal temperature can lead to enzyme denaturation and a rapid loss of activity.[2][6]
Q4: How does enzyme concentration affect the rate of hydrolysis?
A4: Generally, increasing the enzyme concentration will increase the rate of pectin hydrolysis, provided that the substrate is not limiting.[11][12] However, there is a saturation point beyond which adding more enzyme will not significantly increase the reaction rate. For cost-effectiveness and process optimization, it is important to determine the minimal enzyme concentration required for complete hydrolysis within the desired timeframe.[13]
Q5: What is the effect of substrate concentration on pectinase activity?
A5: At a fixed enzyme concentration, the rate of reaction increases with the substrate (pectin) concentration up to a certain point.[3] Once the enzyme's active sites are saturated with the substrate, the reaction rate reaches its maximum (Vmax).[3] Very high substrate concentrations can sometimes lead to substrate inhibition, although this is less common.
Q6: Are there known inhibitors or activators for pectinase?
A6: Yes, certain metal ions can act as either inhibitors or activators. For instance, ions like Zn²⁺ and Ca²⁺ have been reported as inhibitors for some pectinases.[3] Conversely, Cu²⁺ has been shown to be an activator in some cases.[3] EDTA, a chelating agent, can also inhibit pectinase activity, suggesting the importance of metal ions for the function of some of these enzymes.[14] The presence of tannins, which can be found in fruit extracts, may also inhibit pectinase activity.
Troubleshooting Guide
Issue 1: Incomplete or Slow Pectin Hydrolysis
-
Possible Cause: Suboptimal pH of the reaction mixture.
-
Solution: Measure the pH of your reaction buffer and ensure it aligns with the optimal pH for your specific pectinase. If you are unsure of the optimal pH, perform a pH optimization experiment by testing the enzyme's activity across a range of pH values.
-
-
Possible Cause: Incorrect incubation temperature.
-
Solution: Verify that your incubator or water bath is set to the optimal temperature for your pectinase. Temperatures that are too low will result in a slower reaction rate, while temperatures that are too high can cause irreversible enzyme denaturation.[6]
-
-
Possible Cause: Insufficient enzyme concentration.
-
Solution: Increase the concentration of the pectinase enzyme in your reaction. It is advisable to perform an enzyme concentration optimization experiment to find the most efficient concentration for your specific application.
-
-
Possible Cause: Presence of inhibitors in the substrate.
-
Solution: Your substrate, especially if it's a crude extract from plant material, may contain natural inhibitors like phenols or heavy metal ions. Consider purifying your substrate or adding chelating agents like EDTA if metal ion inhibition is suspected (be aware that EDTA itself can be an inhibitor for some pectinases).[14]
-
-
Possible Cause: High viscosity of the reaction mixture.
-
Solution: High substrate concentrations can lead to a very viscous solution, which can limit enzyme-substrate interaction. If possible, dilute the substrate or consider using a combination of pectinases to break down the pectin more effectively and reduce viscosity.[15]
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Variability in substrate preparation.
-
Possible Cause: Inaccurate measurement of enzyme or substrate.
-
Solution: Double-check all your measurements and ensure your pipettes and balances are calibrated correctly. Small variations in enzyme or substrate concentration can lead to significant differences in results.
-
-
Possible Cause: Enzyme degradation during storage.
-
Solution: Store your pectinase enzyme according to the manufacturer's instructions, typically at low temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles, which can denature the enzyme.
-
Data Presentation: Optimal Conditions for Pectinase Activity
| Parameter | Fungal Pectinases (e.g., Aspergillus niger) | Bacterial Pectinases (e.g., Bacillus sp.) |
| Optimal pH | 3.5 - 6.0[1][5] | 7.0 - 10.5[6][7] |
| Optimal Temperature (°C) | 30 - 60[2][6][10] | 37 - 80[3][7] |
| Common Activators | Ca²⁺[9] | Cu²⁺[3] |
| Common Inhibitors | Zn²⁺, Ca²⁺[3], EDTA[14], Tannins | Zn²⁺, Mn²⁺[18] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Pectinase Activity
-
Prepare a series of buffers with a range of pH values (e.g., from 3.0 to 10.0, with 0.5 unit increments). Common buffers include citrate buffer (pH 3.0-6.0), phosphate buffer (pH 6.0-8.0), and Tris-HCl buffer (pH 8.0-9.0).
-
Prepare the substrate solution: Dissolve a known concentration of pectin (e.g., 1% w/v) in each of the prepared buffers.
-
Prepare the enzyme solution: Dilute the pectinase enzyme to a suitable concentration in a neutral buffer (e.g., pH 7.0 phosphate buffer).
-
Initiate the reaction: Add a fixed volume of the enzyme solution to an equal volume of the substrate solution at each pH.
-
Incubate the reaction mixtures at a constant, optimal temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution, such as dinitrosalicylic acid (DNS) reagent, which also allows for the quantification of reducing sugars.[6]
-
Measure the amount of reducing sugars released (commonly galacturonic acid) using a spectrophotometer (e.g., at 540 nm for the DNS method).[19]
-
Plot the enzyme activity (rate of reducing sugar release) against the pH to determine the optimal pH.
Protocol 2: Determination of Optimal Temperature for Pectinase Activity
-
Prepare the substrate solution by dissolving a known concentration of pectin (e.g., 1% w/v) in the optimal pH buffer determined from Protocol 1.
-
Prepare the enzyme solution as described in Protocol 1.
-
Set up a series of water baths or incubators at different temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C, 70°C, 80°C).
-
Equilibrate the substrate and enzyme solutions to each respective temperature before mixing.
-
Initiate the reaction by adding a fixed volume of the enzyme solution to an equal volume of the substrate solution at each temperature.
-
Incubate for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the reducing sugars as described in Protocol 1.
-
Plot the enzyme activity against the temperature to determine the optimal temperature.
Visualizations
References
- 1. Characterisation of pectin and optimization of pectinase enzyme from novel Streptomyces fumigatiscleroticus VIT-SP4 for drug delivery and concrete crack-healing applications: An eco-friendly approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciensage.info [sciensage.info]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Pectinase Activity Determination: An Early Deceleration in the Release of Reducing Sugars Throws a Spanner in the Works! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
- 9. Biochemical Characterization, Thermal Stability, and Partial Sequence of a Novel Exo-Polygalacturonase from the Thermophilic Fungus Rhizomucor pusillus A13.36 Obtained by Submerged Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of pectinases for quality apple juice through fermentation of orange pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of solid loading on the behaviour of pectin-degrading enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ars.usda.gov [ars.usda.gov]
- 17. Current Advancements in Pectin: Extraction, Properties and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: D-Galacturonic Acid HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of D-Galacturonic Acid. Aimed at researchers, scientists, and drug development professionals, this resource offers solutions in a user-friendly question-and-answer format to help you achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is peak tailing and how does it affect my D-Galacturonic Acid analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, exhibiting a "tail" on the right side.[1][2] For D-Galacturonic Acid, this can lead to inaccurate quantification due to difficulties in peak integration, reduced resolution from neighboring peaks, and poor reproducibility.[3][4] Peak tailing is often an indication of undesirable secondary interactions between D-Galacturonic Acid and the stationary phase.
Q2: I am observing significant peak tailing with my D-Galacturonic Acid standard. What are the likely causes?
A2: Peak tailing for an acidic compound like D-Galacturonic Acid in reversed-phase HPLC is commonly caused by one or more of the following factors:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based columns can interact with the carboxylic acid moiety of D-Galacturonic Acid, leading to a secondary retention mechanism that causes tailing.
-
Mobile Phase pH: The pKa of D-Galacturonic Acid is approximately 3.24-3.5. If the mobile phase pH is close to or above this pKa, the analyte will exist in both ionized (deprotonated) and non-ionized forms, which can result in peak broadening and tailing.
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to distorted peak shapes, including tailing.
-
Extra-Column Dead Volume: Excessive volume in the tubing, fittings, or detector flow cell can cause the analyte band to spread, resulting in broader and tailing peaks.
-
Column Degradation: A contaminated or old column can lose its efficiency, leading to poor peak shapes for all analytes.
Q3: How can I improve the peak shape of my D-Galacturonic Acid?
A3: To improve the peak shape of D-Galacturonic Acid, consider the following troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to at least one pH unit below the pKa of D-Galacturonic Acid (e.g., pH 2.2-2.5) will ensure that the analyte is in a single, non-ionized form, minimizing secondary interactions and improving peak symmetry.[3] Phosphoric acid or formic acid are common choices for acidifying the mobile phase.[1]
-
Select an Appropriate Column: Using a modern, high-purity silica column with good end-capping will reduce the number of available silanol groups for secondary interactions. Alternatively, consider a column with a different stationary phase chemistry that is less prone to such interactions.
-
Optimize Sample Concentration: If you suspect column overload, try diluting your sample and re-injecting. If the peak shape improves, you have identified the problem.
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume in your system.
-
Column Washing/Replacement: If you suspect column contamination, a thorough washing procedure with a strong solvent may help. If the problem persists, the column may need to be replaced.
Data Presentation
The following table summarizes the expected impact of mobile phase pH on the peak shape of D-Galacturonic Acid. A lower tailing factor indicates a more symmetrical peak.
| Mobile Phase pH | Expected D-Galacturonic Acid Ionic State | Expected Tailing Factor (Tf) | Peak Shape |
| 4.5 | Mixed (Ionized and Non-ionized) | > 1.5 | Significant Tailing |
| 3.5 (near pKa) | Mixed (Ionized and Non-ionized) | 1.2 - 1.5 | Moderate Tailing |
| 2.5 | Primarily Non-ionized | 1.0 - 1.2 | Symmetrical |
Note: These are expected values. Actual results may vary depending on the specific column and HPLC system used.
Experimental Protocols
Optimized HPLC Method for D-Galacturonic Acid Analysis
This protocol is designed to provide a starting point for the analysis of D-Galacturonic Acid with improved peak symmetry.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: 0.01 N Phosphoric Acid in water (pH ~2.2)[1]
-
Flow Rate: 0.7 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm[1]
-
Sample Preparation: Dissolve the D-Galacturonic Acid standard or sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Troubleshooting Workflow for D-Galacturonic Acid Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues in the HPLC analysis of D-Galacturonic Acid.
Caption: Troubleshooting workflow for D-Galacturonic Acid peak tailing.
References
Technical Support Center: Enhancing the Efficiency of D-Galacturonic Acid Derivatization
Welcome to the technical support center for D-Galacturonic Acid (GalA) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common derivatization techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for D-Galacturonic Acid derivatization?
A1: The most common derivatization methods for D-Galacturonic Acid target its carboxylic acid group and include:
-
Esterification: Typically performed to create methyl or ethyl esters, often through Fischer-Speier esterification under acidic conditions.
-
Amidation: Involves coupling an amine to the carboxylic acid, commonly facilitated by carbodiimide reagents like EDC in the presence of NHS.
-
Methylation: Specifically refers to the formation of a methyl ester, which can be achieved through various methods including the use of diazomethane or by Fischer esterification with methanol.
Q2: I am getting a low yield for my D-Galacturonic Acid esterification. What are the possible causes and solutions?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. To drive the equilibrium towards the ester product, you can:
-
Use a large excess of the alcohol.
-
Remove water as it forms, for example, by using a Dean-Stark apparatus.
-
Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in the correct concentration.
-
Increase the reaction time or temperature, but be mindful of potential side reactions like dehydration or browning.[1][2][3]
Q3: My D-Galacturonic Acid amidation reaction with EDC/NHS is inefficient. What can I do to improve it?
A3: Inefficiency in EDC/NHS coupling can be caused by several factors:
-
pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (around 4.5-6.0), while the coupling of the activated ester with the amine is favored at a slightly basic pH (7.2-8.0). A two-step process with pH adjustment can improve yields.[4]
-
Reagent Stability: EDC is unstable in aqueous solutions, so it should be prepared fresh.
-
Side Reactions: The primary side product is the formation of an N-acylurea, which is an inactive byproduct. Using NHS or sulfo-NHS helps to stabilize the activated intermediate and reduce the formation of N-acylurea.
-
Stoichiometry: Optimizing the molar ratios of EDC, NHS, and the amine to the carboxylic acid is crucial. A molar excess of the coupling reagents is often used.
Q4: I am observing browning or discoloration in my D-Galacturonic Acid derivatization reaction. What is causing this and how can I prevent it?
A4: Browning during the derivatization of D-Galacturonic Acid, especially at elevated temperatures, is often due to degradation reactions. D-Galacturonic acid can undergo decarboxylation and form various degradation products, including furfurals and phenolic compounds, which can polymerize and cause discoloration.[5][6] To minimize this:
-
Use milder reaction conditions (lower temperature, shorter reaction time) where possible.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purify the D-Galacturonic Acid starting material to remove any impurities that might catalyze degradation.
Q5: How can I accurately quantify the yield or degree of derivatization of my D-Galacturonic Acid product?
A5: Several methods can be used for quantification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful technique for determining the degree of derivatization by comparing the integrals of specific proton signals from the D-Galacturonic Acid backbone and the attached derivative.[7]
-
Chromatography (HPLC, GC): After appropriate sample preparation and calibration with standards, HPLC or GC can be used to quantify the derivatized product.[8]
-
Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and selectivity for quantifying derivatives and can also help in identifying side products.[9][10]
-
Colorimetric Assays: While less specific, colorimetric methods can be used to estimate the amount of unreacted D-Galacturonic Acid.[11]
Troubleshooting Guides
Low Derivatization Yield
| Symptom | Possible Cause | Suggested Solution |
| Low Esterification Yield | Reaction at equilibrium | Use a large excess of alcohol; remove water using a Dean-Stark trap or molecular sieves.[1][2][3] |
| Inactive catalyst | Use fresh, anhydrous acid catalyst. Consider using a stronger acid catalyst if appropriate for your substrate. | |
| Insufficient reaction time/temperature | Gradually increase reaction time and/or temperature while monitoring for side product formation. | |
| Low Amidation Yield | Suboptimal pH | Perform a two-step reaction: activate the carboxylic acid at pH 4.5-6.0, then add the amine and adjust the pH to 7.2-8.0.[4] |
| EDC hydrolysis | Prepare EDC solution immediately before use. | |
| N-acylurea formation | Use NHS or sulfo-NHS to stabilize the activated intermediate. | |
| Steric hindrance | If either the amine or the carboxylic acid is sterically hindered, consider using a different coupling agent such as HATU or HBTU. | |
| Low Methylation Yield (with Diazomethane) | Diazomethane decomposition | Generate diazomethane in situ and use it immediately. Avoid contact with rough glass surfaces and strong acids. |
| Incomplete reaction | Ensure an excess of diazomethane is used (persistent yellow color). |
Side Product Formation
| Symptom | Possible Cause | Suggested Solution |
| Browning/Discoloration | Thermal degradation of D-Galacturonic Acid | Use milder reaction temperatures and shorter reaction times. Work under an inert atmosphere.[5][6] |
| Formation of N-acylurea (in amidation) | Rearrangement of the O-acylisourea intermediate | Add NHS or sulfo-NHS to the reaction mixture to form a more stable active ester. |
| Formation of Anhydride (in amidation) | Intramolecular reaction of activated carboxylic acids | This can be more prevalent with some polymeric substrates. Optimizing the stoichiometry of EDC and NHS can help minimize this.[12][13][14] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of D-Galacturonic Acid (Methyl Ester)
Materials:
-
D-Galacturonic Acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Suspend D-Galacturonic Acid (1.0 eq) in anhydrous methanol (at least 10-fold molar excess).
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension while stirring.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by TLC or HPLC.
-
After cooling to room temperature, slowly neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of the residue).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl galacturonate.
-
Purify the product by column chromatography if necessary.
Protocol 2: Amidation of D-Galacturonic Acid using EDC/NHS
Materials:
-
D-Galacturonic Acid
-
Amine of choice (e.g., an amino acid ester)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Hydrochloric acid (0.1 M) and Sodium hydroxide (0.1 M) for pH adjustment
-
Dialysis tubing (appropriate molecular weight cutoff)
Procedure:
-
Dissolve D-Galacturonic Acid (1.0 eq) in MES buffer.
-
Add NHS (1.5 eq) and EDC (1.5 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Dissolve the amine (1.2 eq) in PBS.
-
Add the amine solution to the activated D-Galacturonic Acid solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with 0.1 M NaOH and stir at room temperature for 2-4 hours or overnight at 4°C.
-
Quench the reaction by adding a small amount of hydroxylamine or by proceeding directly to purification.
-
Purify the product by dialysis against deionized water to remove unreacted starting materials and coupling byproducts.
-
Lyophilize the dialyzed solution to obtain the purified amide derivative.
Quantitative Data Summary
The efficiency of D-Galacturonic Acid derivatization can vary significantly depending on the chosen method and reaction conditions. The following table provides a summary of typical yields and reaction times reported in the literature for different derivatization approaches.
| Derivatization Method | Reagents | Typical Yield (%) | Typical Reaction Time | Key Conditions |
| Methyl Esterification | Diazomethane | >90% | < 30 minutes | Ethereal solution, room temperature |
| Fischer Esterification (Methyl) | Methanol, H₂SO₄ | 65-95% | 2-10 hours | Reflux, excess methanol[1][3] |
| Fischer Esterification (Ethyl) | Ethanol, H₂SO₄ | 60-90% | 4-12 hours | Reflux, excess ethanol |
| Amidation (EDC/NHS) | Amine, EDC, NHS | 40-80% | 2-12 hours | Aqueous buffer, pH control[12][14] |
| Amidation (HATU) | Amine, HATU, DIPEA | 70-95% | 1-4 hours | Anhydrous DMF or DCM |
Visualizations
Experimental Workflow for D-Galacturonic Acid Derivatization
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chembam.com [chembam.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Processing Study on Amidated Pectin by De-esterification of High Ester Citrus Pectin [spkx.net.cn]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a method for simultaneous analysis of glycosaminoglycan disaccharides and evaluating the quality of chondroitin sulfate and hyaluronic acid in food raw materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. ars.usda.gov [ars.usda.gov]
- 12. Different EDC/NHS activation mechanisms between PAA and PMAA brushes and the following amidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Collection - Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions - Langmuir - Figshare [figshare.com]
strategies to minimize interference from neutral sugars in uronic acid assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from neutral sugars in uronic acid assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for uronic acid quantification, and what are their limitations?
A1: The most common colorimetric methods for quantifying uronic acids are the carbazole assay and the m-hydroxydiphenyl (or Blumenkrantz) assay.[1] Both rely on the dehydration of uronic acids in concentrated sulfuric acid to form furfural derivatives, which then react with a colorimetric reagent.
However, a significant limitation of these methods is interference from neutral sugars, which are often present in excess in biological samples.[2] Neutral sugars also react with the reagents and the strong acid, leading to the formation of colored products that can result in an overestimation of the uronic acid content.
Q2: How do neutral sugars interfere with uronic acid assays?
A2: Neutral sugars interfere in two main ways:
-
Browning Reaction: When heated in concentrated sulfuric acid, neutral sugars dehydrate and degrade, forming brown-colored products. This browning contributes to the overall absorbance reading, leading to falsely elevated uronic acid values.[2]
-
Chromogen Formation: Neutral sugars can react with the colorimetric reagents (carbazole or m-hydroxydiphenyl) to produce their own colored compounds, further contributing to the background signal.
Q3: What is the principle behind using sulfamate to reduce neutral sugar interference?
A3: Sulfamic acid or its salts (sulfamate) are used to suppress the interference from neutral sugars, particularly the browning reaction that occurs upon heating in concentrated sulfuric acid.[2] Sulfamate is thought to react with the furfural derivatives produced from neutral sugars, preventing them from polymerizing into colored compounds.
Q4: Which is more effective at minimizing neutral sugar interference: the carbazole or the m-hydroxydiphenyl assay?
A4: The m-hydroxydiphenyl assay is generally more effective at minimizing neutral sugar interference than the carbazole assay.[3] The primary reason is that the reaction with m-hydroxydiphenyl occurs at room temperature, avoiding a second heating step that significantly contributes to color formation from neutral sugars in the carbazole method.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background absorbance in blank samples | Contamination of reagents or glassware. Browning reaction from residual neutral sugars in the sample matrix. | Use high-purity reagents and thoroughly clean all glassware. Incorporate a sulfamate addition step to minimize browning.[2] |
| Overestimation of uronic acid content | Significant interference from a high concentration of neutral sugars. | Switch from the carbazole assay to the modified sulfamate/m-hydroxydiphenyl assay, which is more specific for uronic acids in the presence of excess neutral sugars.[2][3] Consider alternative methods like HPLC for complex samples.[4] |
| Low sensitivity for specific uronic acids (e.g., mannuronic acid) | The chosen assay method has a lower response factor for that particular uronic acid. | For samples containing mannuronic acid, ensure the addition of sodium tetraborate to the sulfuric acid reagent, as it is essential for its detection.[2][5] |
| Precipitate formation after adding reagents | Incompatibility of reagents, for example, sulfamate precipitating in the m-hydroxydiphenyl assay under certain conditions. | While some older reports suggested incompatibility, current modified protocols show that a small amount of sulfamate can be used effectively with the m-hydroxydiphenyl reagent without significant precipitation if volumes are consistent.[2] Ensure proper mixing and adherence to the protocol. |
| Inconsistent or non-reproducible results | Variations in heating time, temperature, or reagent volumes. Pipetting errors with viscous sulfuric acid. | Strict adherence to the protocol is crucial. Use a heat block for consistent temperature control and a repipette for accurate dispensing of sulfuric acid. |
Strategies to Minimize Neutral Sugar Interference
Several strategies can be employed to minimize the interference of neutral sugars in uronic acid assays. The choice of method depends on the sample composition and the required accuracy.
Chemical Modification & Assay Optimization
The most common approach involves modifying existing colorimetric assays. The modified sulfamate/m-hydroxydiphenyl assay is a robust method for this purpose.
Key Improvements:
-
Replacement of Carbazole with m-Hydroxydiphenyl: This eliminates the second heating step, which is a major source of interference from neutral sugars.
-
Addition of Sulfamate: This suppresses the browning reaction caused by the initial heating of sugars in sulfuric acid.[2]
-
Inclusion of Sodium Tetraborate: This enhances the color yield for certain uronic acids, such as D-glucuronic acid, and is essential for the detection of D-mannuronic acid.[5]
Quantitative Impact of Modifications:
The following table summarizes the effect of different reagents on the absorbance of a neutral sugar (D-galactose) and a uronic acid (D-galacturonic acid).
| Condition | D-galactose (2 µmol) Absorbance | D-galacturonic acid (200 nmol) Absorbance |
| Carbazole, no sulfamate | High | High |
| Carbazole, with sulfamate | Markedly reduced | Slightly reduced |
| m-hydroxydiphenyl, no sulfamate | Substantial | High |
| m-hydroxydiphenyl, with sulfamate | Markedly reduced | High |
Data compiled from descriptions in Filisetti-Cozzi and Carpita (1991).
Chromatographic Methods
For complex samples where colorimetric methods may not be sufficiently specific, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative.[4]
Advantages of HPLC:
-
Separation: Neutral sugars and different types of uronic acids can be physically separated before quantification.
-
High Specificity and Sensitivity: Provides more accurate quantification without interference.
-
Simultaneous Analysis: Allows for the simultaneous determination of various monosaccharides.[6]
Common HPLC Approaches:
-
Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive method for the direct analysis of carbohydrates.
-
Derivatization followed by Reverse-Phase HPLC: Sugars are labeled with a fluorescent tag (e.g., 1-phenyl-3-methyl-5-pyrazolone, PMP) for enhanced detection.[6]
Enzymatic Methods
Enzymatic assays can provide high specificity for certain uronic acids. For example, uronate dehydrogenase can be used to specifically quantify D-glucuronic and D-galacturonic acids.
Principle: The enzyme catalyzes the oxidation of the uronic acid, with the concomitant reduction of NAD+, which can be measured spectrophotometrically at 340 nm.
Advantages:
-
Highly specific to the target uronic acid.
-
Can be performed under mild conditions.
Limitations:
-
Requires specific enzymes for each type of uronic acid.
-
May not be suitable for complex polysaccharides without prior hydrolysis.
Experimental Protocols
Modified Sulfamate/m-Hydroxydiphenyl Assay
This protocol is adapted from Filisetti-Cozzi and Carpita (1991).
Reagents:
-
Sulfuric Acid/Borate Reagent: 25 mM sodium tetraborate in concentrated sulfuric acid.
-
Sulfamate Reagent: 4 M sulfamic acid/potassium sulfamate, pH 1.6.
-
m-Hydroxydiphenyl Reagent: 0.5% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH. Store in the dark at 4°C.
-
Uronic Acid Standard: A solution of known concentration (e.g., D-galacturonic acid) for the standard curve.
Procedure:
-
Pipette 200 µL of the sample or standard into a glass test tube.
-
Add 20 µL of the sulfamate reagent and mix.
-
Add 1.2 mL of the ice-cold sulfuric acid/borate reagent and vortex immediately.
-
Heat the tubes at 100°C for 20 minutes in a heating block.
-
Cool the tubes to room temperature in a water bath.
-
Add 40 µL of the m-hydroxydiphenyl reagent and vortex immediately.
-
Incubate at room temperature for 15-60 minutes.
-
Measure the absorbance at 520 nm.
Visualizations
Caption: Workflow for the modified sulfamate/m-hydroxydiphenyl uronic acid assay.
Caption: Chemical pathways illustrating neutral sugar interference and its inhibition by sulfamate.
References
- 1. laminarinase.narod.ru [laminarinase.narod.ru]
- 2. Measurement of uronic acids without interference from neutral sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of uronic acids without interference from neutral sugars. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
improving the long-term storage protocol for D-Galacturonic Acid Monohydrate
This technical support center provides guidance on the long-term storage and handling of D-Galacturonic Acid Monohydrate. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of the compound for research, scientific, and drug development applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
Issue 1: The this compound powder has developed a yellow or brownish tint.
-
Question: Why has my white this compound powder changed color, and is it still usable?
-
Answer: Discoloration, typically yellowing or browning, is a primary indicator of degradation.[1] This can be caused by exposure to elevated temperatures, light, or non-neutral pH conditions during storage. The color change is often due to non-enzymatic browning reactions and the formation of degradation products.[1][2] It is strongly recommended to perform a purity analysis before using discolored material, as its chemical properties may be altered. For sensitive applications, using a fresh, unopened lot is advised.
Issue 2: The compound is not dissolving properly in water, even with sonication.
-
Question: I am having difficulty dissolving this compound in water. What could be the cause and how can I resolve this?
-
Answer: While this compound is generally soluble in water, its solubility can be influenced by pH. The free acid form, especially if it forms polymeric structures, can have reduced solubility.[3][4] Solubility is often improved in slightly alkaline conditions.[3] Additionally, using fresh, high-purity water is crucial, as the presence of certain ions can affect solubility. Ensure the compound has been stored correctly, as degradation can also impact solubility characteristics.
Issue 3: I am observing unexpected peaks in my HPLC analysis of a freshly prepared solution.
-
Question: My HPLC chromatogram for a new solution of this compound shows multiple unexpected peaks. What could be the reason?
-
Answer: The presence of unexpected peaks can indicate degradation of the compound either in solid form prior to dissolution or in the solution itself. D-Galacturonic acid can exist in equilibrium between its cyclic and open-chain forms, and prolonged standing in solution, especially at non-optimal pH or temperature, can lead to the formation of degradation products.[5][6] It is advisable to prepare solutions fresh and analyze them promptly. If the solid material is old or has been improperly stored, degradation may have already occurred.
Issue 4: Experimental results are inconsistent when using different lots of this compound.
-
Question: I am seeing variability in my experimental outcomes when I switch to a new bottle of this compound, despite following the same protocol. Why is this happening?
-
Answer: Lot-to-lot variability can occur due to minor differences in purity or the presence of trace impurities. It is also possible that older lots have undergone some degradation, even if not visually apparent. To ensure consistency, it is good practice to qualify a new lot by running a standard experiment and comparing the results to those from a previous, trusted lot. Always refer to the Certificate of Analysis for the specific purity of each lot.
Logical Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. D-Galacturonic Acid: A Highly Reactive Compound in Nonenzymatic Browning. 2. Formation of Amino-Specific Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Influence of the Carboxylic Function on the Degradation of d-Galacturonic Acid and Its Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to D-Galacturonic Acid Quantification: Colorimetric vs. Chromatographic Methods
For researchers, scientists, and drug development professionals requiring accurate measurement of D-Galacturonic acid, a key component of pectins and other complex carbohydrates, selecting the appropriate analytical method is paramount. This guide provides an objective comparison of two primary techniques: traditional colorimetric assays and modern chromatographic methods, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Method Comparison
The choice between colorimetric and chromatographic methods for D-Galacturonic acid quantification hinges on the specific requirements of the analysis, including sample complexity, required sensitivity, and throughput needs.
| Parameter | Colorimetric Method (m-hydroxybiphenyl) | Chromatographic Method (HPAEC-PAD) |
| Principle | Chemical reaction with a chromogenic agent in strong acid, followed by spectrophotometric measurement. | Anion-exchange separation of carbohydrates at high pH, followed by electrochemical detection. |
| Specificity | Generally good for uronic acids, but can be susceptible to interference from neutral sugars and other sample matrix components.[1] | High specificity due to chromatographic separation of individual monosaccharides.[2] |
| Sensitivity | Detection limits are typically in the low mg/L range.[1] | High sensitivity, with detection limits often in the µg/L to ng/L range.[3][4] |
| Linearity Range | Typically linear over a concentration range of approximately 0.05 to 1.5 g/L.[1] | Wide linear range, for instance, from 0.1 to 12.5 mg/L, with high correlation coefficients (R² ≥ 0.999).[4] |
| Precision (%RSD) | Intra-day and inter-day precision can be good, but may be affected by manual pipetting and timing of the reaction. | Excellent precision, with relative standard deviations (RSDs) for retention times and peak areas often below 1% and 3%, respectively.[4] |
| Throughput | Can be adapted for high-throughput analysis using microplates. | Generally lower throughput due to serial sample injection and chromatographic run times. |
| Equipment | Requires a spectrophotometer or microplate reader. | Requires a specialized HPLC system with a pulsed amperometric detector. |
| Sample Preparation | Often requires acid hydrolysis to release monosaccharides from polymers. | Also requires hydrolysis for polymeric samples, followed by filtration. |
Performance Data: A Quantitative Look
The following tables summarize key performance metrics for both colorimetric and chromatographic methods, based on published data.
Table 1: Colorimetric Method (m-hydroxybiphenyl) Performance Data
| Parameter | Reported Value |
| Linearity Range | 5 - 150 µ g/assay [1] |
| Limit of Detection (LOD) | ~15.5 mg/L[1] |
| Limit of Quantification (LOQ) | Not explicitly stated in all sources, but can be inferred from the lower end of the linear range. |
| Recovery (%) | 85.01 - 107.9%[5] |
| Precision (Intra-day %CV) | 0.80 - 3.44% (carbazole method)[5] |
| Precision (Inter-day %CV) | Not explicitly stated |
Table 2: Chromatographic Method (HPAEC-PAD) Performance Data
| Parameter | Reported Value |
| Linearity Range | 0.1 - 12.5 mg/L (R² ≥ 0.9993)[4] |
| Limit of Detection (LOD) | 4.91 - 18.75 µg/L[4] |
| Limit of Quantification (LOQ) | 16.36 - 62.50 µg/L[4] |
| Recovery (%) | 91.25 - 108.81%[4] |
| Precision (Intra-day %RSD) | Retention Time: 0.15 - 0.44%; Peak Area: 0.22 - 2.31%[4] |
| Precision (Inter-day %RSD) | Retention Time: 0.4 - 1.0%; Peak Area: 1.7 - 6.6%[3] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the colorimetric and chromatographic analysis of D-Galacturonic acid.
Caption: Workflow for the colorimetric quantification of D-Galacturonic acid.
Caption: Workflow for the chromatographic quantification of D-Galacturonic acid.
Experimental Protocols
Colorimetric Method: m-Hydroxybiphenyl Assay
This protocol is a generalized procedure based on the widely used Blumenkrantz and Asboe-Hansen method.
-
Reagent Preparation:
-
Sulfuric Acid-Tetraborate Solution: Dissolve 120 mg of sodium tetraborate decahydrate in 100 mL of concentrated sulfuric acid. This should be done in an ice bath with caution.
-
m-Hydroxybiphenyl Reagent: Dissolve 150 mg of m-hydroxybiphenyl in 100 mL of 0.5% (w/v) NaOH. This solution should be stored in a dark bottle at 4°C.
-
D-Galacturonic Acid Standard Stock Solution: Prepare a 1 mg/mL stock solution of D-Galacturonic acid in deionized water. From this, prepare a series of working standards (e.g., 10 to 100 µg/mL).
-
-
Sample Preparation:
-
If the sample is a polysaccharide, it must first be hydrolyzed to release monosaccharides. A common method is to treat the sample with 2 M trifluoroacetic acid at 121°C for 1 hour, followed by evaporation of the acid.
-
Dissolve the hydrolyzed sample or liquid sample in deionized water to an expected concentration within the standard curve range.
-
-
Assay Procedure:
-
Pipette 200 µL of the sample or standard into a glass test tube.
-
Add 1.2 mL of the cold sulfuric acid-tetraborate solution and vortex immediately.
-
Heat the tubes in a boiling water bath for 5 minutes.
-
Cool the tubes in an ice bath.
-
Add 20 µL of the m-hydroxybiphenyl reagent and vortex immediately.
-
Incubate at room temperature for 20 minutes to allow for color development.[6]
-
Measure the absorbance at 520-525 nm against a reagent blank.
-
-
Quantification:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of D-Galacturonic acid in the samples from the standard curve.
-
Chromatographic Method: HPAEC-PAD
This protocol outlines a typical HPAEC-PAD analysis for D-Galacturonic acid.
-
Reagent and Eluent Preparation:
-
Eluent A: Deionized water (18.2 MΩ·cm).
-
Eluent B: 200 mM Sodium Hydroxide (NaOH).
-
Eluent C: 500 mM Sodium Acetate (NaOAc) in 100 mM NaOH.
-
All eluents should be sparged with helium to remove dissolved gases.
-
-
Sample Preparation:
-
Perform acid hydrolysis as described for the colorimetric method if the sample is polymeric.
-
After hydrolysis and neutralization (if necessary), dilute the sample with deionized water to fall within the linear range of the instrument.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography system equipped with a pulsed amperometric detector with a gold working electrode.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis, such as a Dionex CarboPac™ PA10 (2 x 250 mm) with a corresponding guard column.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.[4]
-
Flow Rate: 0.25 mL/min.
-
Gradient Elution: A typical gradient might involve a combination of Eluents A, B, and C to separate neutral sugars and uronic acids. For example, an initial isocratic step with low NaOH concentration, followed by a gradient of NaOAc to elute the more strongly retained uronic acids. A final high concentration NaOH wash is used to clean the column.
-
-
Detection:
-
Pulsed Amperometric Detection (PAD) using a standard carbohydrate waveform.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of D-Galacturonic acid.
-
Identify the D-Galacturonic acid peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of D-Galacturonic acid by comparing the peak area of the sample to the standard curve.
-
Conclusion
Both colorimetric and chromatographic methods offer viable approaches for the quantification of D-Galacturonic acid.
Colorimetric methods , particularly the m-hydroxybiphenyl assay, are advantageous for their simplicity, low cost of instrumentation, and suitability for high-throughput screening in microplate format. However, they can be prone to interference from other components in complex samples, potentially affecting accuracy.
Chromatographic methods , especially HPAEC-PAD, provide superior specificity, sensitivity, and precision. The ability to simultaneously separate and quantify multiple monosaccharides makes it a powerful tool for detailed carbohydrate analysis. The main drawbacks are the higher initial investment in equipment and the lower sample throughput compared to microplate-based colorimetric assays.
The selection of the most appropriate method will ultimately depend on the specific research question, the nature of the samples, and the available resources. For applications requiring high accuracy and the analysis of complex mixtures, HPAEC-PAD is the method of choice. For rapid screening of a large number of samples where high precision is not the primary concern, a colorimetric assay may be more suitable.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. tucson.ars.ag.gov [tucson.ars.ag.gov]
- 3. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. cohesionbio.com.cn [cohesionbio.com.cn]
A Comparative Guide to the Validation of HPLC Methods for D-Galacturonic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of D-Galacturonic Acid, a primary component of pectin and a key molecule in various biological and industrial processes, is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose. However, the reliability and accuracy of any HPLC method hinge on its thorough validation using a certified reference standard.
This guide provides a comprehensive comparison of a validated HPLC method for D-Galacturonic Acid with alternative analytical techniques. It includes detailed experimental protocols, performance data, and logical workflows to assist in selecting the most suitable method for specific research needs.
The Cornerstone of Accuracy: Certified Reference Standards
Method validation begins with a well-characterized reference standard. Certified analytical standards for D-(+)-Galacturonic acid are commercially available from various suppliers, ensuring the traceability and accuracy of quantification.
Available Certified Standards:
-
D-(+)-Galacturonic acid monohydrate (analytical standard) is available from suppliers like Sigma-Aldrich.[1][2] It is used as a reference material for quantifying the analyte in various samples, including plant-derived polysaccharides.[1]
-
LGC Standards also provides D-Galacturonic Acid Monohydrate as a certified reference material.[3]
-
The sodium salt of D-Galacturonic acid (≥95.0% purity) is another available form.[4]
Primary Technique: Validated HPLC-UV/RID Method
HPLC coupled with Ultraviolet (UV) or Refractive Index (RI) detection is a common and reliable method for D-Galacturonic Acid quantification. Below is a typical experimental protocol and expected validation performance.
Experimental Protocol: HPLC-UV/RID
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or RI detector.
2. Chromatographic Conditions:
-
Column: A C18 column or an ion-exclusion column is typically used.
-
Mobile Phase: Isocratic elution with an acidic aqueous solution, such as water acidified to pH 2.2 with a suitable acid (e.g., sulfuric acid or phosphoric acid).[5]
-
Column Temperature: 38 - 42 °C.[7]
-
Detection:
-
Injection Volume: 10 - 20 µL.[6]
3. Standard & Sample Preparation:
-
Standard Solution: Prepare a stock solution of the D-(+)-Galacturonic acid certified standard (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.05 to 1.0 mg/mL.
-
Sample Preparation: For samples containing pectin, hydrolysis is required to release free D-Galacturonic Acid. This can be achieved through acid hydrolysis or, more effectively, enzymatic hydrolysis using pectinase to avoid degradation of the analyte.[9][10] After hydrolysis, samples should be filtered through a 0.45 µm syringe filter before injection.
Caption: Experimental workflow for HPLC-based D-Galacturonic Acid quantification.
HPLC Method Validation Performance
The performance of the HPLC method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).
| Validation Parameter | Typical Performance Characteristics |
| Specificity | The method should demonstrate the ability to assess the analyte unequivocally in the presence of other components (e.g., neutral sugars, other organic acids). |
| Linearity | A linear relationship between concentration and detector response. Typically observed in the range of 7.1 to 155.0 mg/L with a correlation coefficient (r²) of ≥ 0.999.[11][12] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) for multiple injections of the same sample should be ≤ 2.0%.[7] |
| Precision (Intermediate) | RSD between results from different analysts, on different days, or with different equipment should be ≤ 2.0%.[7] |
| Accuracy (Recovery) | Recovery of spiked analyte into a placebo or sample matrix should typically be within 98.0 - 102.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. Reported as low as 0.04 mg/mL.[5] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The method should be unaffected by small, deliberate variations in parameters like mobile phase pH, column temperature, and flow rate.[7] |
Comparison with Alternative Analytical Methods
While HPLC is a workhorse technique, other methods offer distinct advantages, particularly in terms of sensitivity and selectivity, especially for complex matrices.
| Feature | HPLC-UV/RID | HPAEC-PAD | LC-MS | Enzymatic/Colorimetric |
| Principle | Chromatographic separation followed by UV absorbance or refractive index change. | Anion-exchange separation of underivatized carbohydrates at high pH, detected electrochemically.[11][13] | Chromatographic separation coupled with mass spectrometry for highly selective detection.[14] | Enzymatic release of analyte followed by a color-forming reaction (e.g., with m-hydroxydiphenyl).[15] |
| Sensitivity | Moderate. | High. Superior to RI and low-wavelength UV detection.[8] | Very High. Offers enhanced sensitivity and precision.[14] | Low to Moderate.[14] |
| Selectivity | Moderate. Potential for interference from co-eluting compounds.[8] | High. Highly selective for mono- and aminosaccharides and glycuronic acids.[8] | Very High. Mass-to-charge ratio detection provides excellent specificity. | Low. Prone to interference from neutral sugars and other compounds.[14] |
| Sample Prep | Requires hydrolysis for polymers. Derivatization is generally not needed. | Direct analysis of underivatized carbohydrates is possible.[13] | Requires hydrolysis. May need specific buffers compatible with MS. | Can be complex, involving multiple reaction and heating steps. |
| Throughput | Moderate. | Moderate. | Moderate to High. | High (especially with microplate format).[16][17] |
| Cost | Low to Moderate (instrumentation is common). | High (specialized system). | High (expensive instrumentation). | Low (requires a simple spectrophotometer). |
| Best For | Routine QC, analysis of relatively simple mixtures. | Complex carbohydrate mixtures, high-sensitivity quantification.[18] | Trace-level analysis, complex matrices, structural confirmation. | Rapid screening, high-throughput analysis where high precision is not critical. |
Advanced Alternative: HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful alternative for carbohydrate analysis, including D-Galacturonic Acid. It allows for the direct quantification of underivatized carbohydrates with high sensitivity and resolution.[8][13]
Experimental Protocol: HPAEC-PAD
1. Instrumentation:
-
Inert, metal-free HPLC system (e.g., Dionex ICS-3000 or similar) with a pulsed amperometric detector equipped with a gold working electrode.[11]
2. Chromatographic Conditions:
-
Column: High-performance anion-exchange column, such as a Dionex CarboPac™ series (e.g., PA10).[11]
-
Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) is used for elution. For example, a gradient from 18 mM NaOH to a mixture of 200 mM NaOH and 500 mM NaOAc.[11]
-
Flow Rate: 0.25 - 0.8 mL/min.[13]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: Pulsed Amperometry using a waveform optimized for carbohydrate detection.
Caption: Principle of HPAEC-PAD for carbohydrate analysis.
Conclusion
The validation of an HPLC method using a certified D-Galacturonic Acid standard is essential for generating reliable and accurate quantitative data. The standard HPLC-UV/RID approach offers a robust and cost-effective solution for routine analysis. However, for applications requiring higher sensitivity, enhanced selectivity, or the analysis of complex carbohydrate mixtures, advanced techniques like HPAEC-PAD and LC-MS present powerful alternatives. The choice of method should be guided by the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation.
References
- 1. D- (+)-Galacturonic acid analytical standard 91510-62-2 [sigmaaldrich.com]
- 2. D- (+)-Galacturonic acid analytical standard 91510-62-2 [sigmaaldrich.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. D -Galacturonic acid = 95.0 T 14984-39-5 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tucson.ars.ag.gov [tucson.ars.ag.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Quantification of galacturonic acid in pectin-containing sampl... [publikationen.bibliothek.kit.edu]
- 15. Combined enzymatic and colorimetric method for determining the uronic acid and methylester content of pectin: Application to tomato products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. 1H-NMR, HPSEC-RID, and HPAEC-PAD Characterization of Polysaccharides Extracted by Hydrodynamic Cavitation from Apple and Pomegranate By-Products for Their Valorization: A Focus on Pectin [mdpi.com]
A Comparative Guide: D-Galacturonic Acid versus D-Glucuronic Acid as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Galacturonic acid and D-Glucuronic acid as substrates for various enzymes. The following sections detail their roles in distinct metabolic pathways, present comparative enzymatic performance data, and outline experimental protocols for relevant enzyme assays.
Introduction
D-Galacturonic acid and D-Glucuronic acid are hexuronic acids, six-carbon sugar acids that play significant roles in biological systems. While structurally similar, differing only in the stereochemistry at the C4 position, this subtle difference dictates their recognition by specific enzymes and their subsequent metabolic fates. D-Galacturonic acid is the primary monomeric unit of pectin, a major component of plant cell walls.[1] In contrast, D-Glucuronic acid is a key player in the glucuronidation pathway in vertebrates, a crucial phase II metabolic process for the detoxification and excretion of drugs, xenobiotics, and endogenous compounds.[2][3]
Enzymatic Processing: A Tale of Two Pathways
The enzymatic utilization of D-Galacturonic acid and D-Glucuronic acid is largely segregated into distinct metabolic routes. In bacteria, both can enter the Ashwell pathway for catabolism, while in vertebrates, D-Glucuronic acid is central to conjugation reactions.
Bacterial Catabolism: The Ashwell Pathway
Many bacteria can utilize both D-Galacturonic acid and D-Glucuronic acid as carbon sources through a series of enzymatic reactions known as the Ashwell pathway. A key enzyme in this pathway, uronate isomerase , can act on both uronic acids, converting them to their corresponding keto-sugars.[4]
References
- 1. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway [frontiersin.org]
- 3. Polygalacturonase production by calcium alginate immobilized Enterobacter aerogenes NBO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of D-Galacturonic Acid Content in Pectins from Diverse Fruit Sources
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Pectin, a complex heteropolysaccharide found in the cell walls of terrestrial plants, is primarily composed of D-galacturonic acid (GalA). This acidic sugar is the principal component that dictates the physicochemical and bioactive properties of pectin, including its gelling capacity and its potential as a drug delivery vehicle and a modulator of cellular processes. For researchers in drug development and related scientific fields, understanding the GalA content in pectins from various fruit sources is crucial for selecting the appropriate type of pectin for specific applications. This guide provides a comparative analysis of GalA content in pectins derived from different fruits, supported by experimental data and detailed methodologies.
Quantitative Comparison of D-Galacturonic Acid Content
The D-Galacturonic Acid (GalA) content of pectin is a key indicator of its purity and potential functionality. Commercial-grade pectin typically requires a GalA content of at least 65%. The data presented below, collated from various scientific studies, highlights the variability in GalA content based on the fruit source and the extraction method employed.
| Fruit Source | Extraction Method | Analytical Method | D-Galacturonic Acid (GalA) Content (%) | Reference(s) |
| Apple | Organic Acid Mixture | Not Specified | 87.58 | [1] |
| Citric Acid Extraction | Not Specified | Not Specified (High Yield) | [1] | |
| Citrus Fruits | ||||
| Orange Peel | Acid Hydrolysis (Citric or HCl) | Not Specified | >50 | |
| Lime Peel | Acid Hydrolysis (Citric or HCl) | Not Specified | ~90 | |
| Seven Citrus Varieties | Room Temperature Extraction | Titration | >65 (Anhydrouronic Acid) | [2] |
| Mango Peel | Hot Acidified Water | Colorimetry | 90.30 ± 0.64 | |
| Not Specified | Not Specified | 73.92 | ||
| Passion Fruit Peel | Acidic Solvent (Citric Acid) | Not Specified | 62.92 ± 0.02 | |
| Acid Extraction | Not Specified | 88.2 | ||
| Banana Peel | Acid Extraction | Not Specified | 77.44 | |
| Ultrasonic Assisted Solvent Extraction | Titration | 79.96 | [3] |
Note: The variability in the reported GalA content can be attributed to the different extraction techniques (e.g., acid type, temperature, duration) and analytical methods used in each study. Direct comparison between values obtained by different methods should be made with caution.
Experimental Protocols
Accurate determination of D-Galacturonic Acid content is paramount. Below are detailed methodologies for two common analytical techniques.
m-Hydroxydiphenyl Spectrophotometric Method
This colorimetric assay is a widely used method for the quantitative determination of uronic acids, including D-galacturonic acid.
Principle: Pectin is first hydrolyzed in hot sulfuric acid to yield sugar residues and their furfural derivatives. The free galacturonic acid is then quantified by colorimetry after reaction with m-hydroxydiphenyl (MHDP), which forms a specific pink-colored complex with a maximum absorbance at 520 nm.
Reagents:
-
Sulfuric Acid/Sodium Tetraborate Solution (0.0125 M): Dissolve 1.192 g of sodium tetraborate (Na₂B₄O₇·10H₂O) in 250 mL of concentrated sulfuric acid.
-
m-Hydroxydiphenyl (MHDP) Solution (0.15% w/v): Dissolve 0.15 g of m-hydroxydiphenyl in 100 mL of 0.5% (w/v) sodium hydroxide solution. This solution should be prepared fresh daily.
-
D-Galacturonic Acid Standard Solutions: Prepare a stock solution of 100 mg/L D-galacturonic acid in distilled water. From this stock, prepare a series of standard solutions with concentrations ranging from 10 to 100 µg/mL.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the pectin sample in distilled water to a known concentration. Dilute as necessary to ensure the absorbance reading falls within the range of the standard curve.
-
Reaction:
-
Pipette 1.0 mL of the sample or standard solution into a cold test tube.
-
Add 6.0 mL of the sulfuric acid/sodium tetraborate solution and mix thoroughly.
-
Heat the tubes in a boiling water bath for 15 minutes.
-
Cool the tubes in an ice bath.
-
Add 0.1 mL of the m-hydroxydiphenyl solution and mix immediately.
-
Allow the color to develop for 10-15 minutes at room temperature.
-
-
Measurement: Measure the absorbance of the solution at 520 nm using a spectrophotometer. Use a blank containing distilled water instead of the sample/standard.
-
Quantification: Construct a standard curve by plotting the absorbance of the standard solutions against their known concentrations. Determine the concentration of D-galacturonic acid in the sample by interpolating its absorbance on the standard curve.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a more precise and specific method for the quantification of D-galacturonic acid, especially when combined with enzymatic hydrolysis of pectin.
Principle: Pectin is hydrolyzed to its constituent monosaccharides, including D-galacturonic acid. The hydrolysate is then analyzed by HPLC. The separation is typically achieved on a C18 column, and detection is performed using a UV detector.[4][5] Pre-column derivatization can be used to enhance detection sensitivity.[4]
Instrumentation and Conditions (General Example):
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis or Refractive Index (RI) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a dilute acid solution, such as 0.01 N phosphoric acid or water acidified to pH 2.2.[5][6]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 210 nm for underivatized GalA or a higher wavelength if a derivatizing agent is used (e.g., 304 nm for p-aminobenzoic acid derivatization).[4][6]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Procedure:
-
Pectin Hydrolysis:
-
Acid Hydrolysis: Treat the pectin sample with an acid (e.g., sulfuric acid or trifluoroacetic acid) at an elevated temperature to break the glycosidic bonds.
-
Enzymatic Hydrolysis (Recommended): Use a commercial pectinase enzyme to hydrolyze the pectin under optimized conditions (e.g., specific enzyme concentration, temperature, and time) to release intact D-galacturonic acid with minimal degradation.[7][8]
-
-
Sample Preparation: After hydrolysis, neutralize the sample if acid was used, and filter it through a 0.22 µm syringe filter before injection into the HPLC system.
-
Analysis: Inject the prepared sample and a series of D-galacturonic acid standards into the HPLC system.
-
Quantification: Identify the D-galacturonic acid peak in the chromatogram based on its retention time compared to the standard. Quantify the amount of GalA by comparing the peak area of the sample to the peak areas of the standards from the calibration curve.
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the analytical workflow and the biological relevance of pectin-derived molecules, the following diagrams are provided.
Experimental Workflow for GalA Determination
Caption: Workflow for the determination of D-Galacturonic Acid in pectin samples.
Biological Signaling Pathways Modulated by Pectic Oligosaccharides
While D-galacturonic acid itself is a primary structural component, its oligomeric forms, known as pectic oligosaccharides (POS), exhibit significant biological activity. POS have been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
Caption: Modulation of the NF-κB signaling pathway by pectic oligosaccharides.
MAPK Signaling Pathway
Caption: Pectic oligosaccharide-mediated activation of the MAPK signaling cascade.
References
- 1. A Comparative Study of Pectin Green Extraction Methods from Apple Waste: Characterization and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Analysis of the Physico-Chemical Properties of Pectin Isolated from the Peels of Seven Different Citrus Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic dissection of spatial organization in NF-κB signaling pathways by hybrid simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. pectinworld.com [pectinworld.com]
- 7. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Comparative Analysis of Antibody Cross-Reactivity Against D-Galacturonic Acid and Other Uronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of commercially available antibodies against D-Galacturonic Acid with other structurally related uronic acids. Due to the limited availability of direct comparative data in the public domain, this document outlines the experimental protocols and data presentation formats necessary for researchers to conduct their own objective performance comparisons. The focus is on antibodies targeting D-Galacturonic Acid, a key component of pectin, and their potential cross-reactivity with D-Glucuronic acid, L-Iduronic acid, and N-Acetylneuraminic acid.
Introduction to Uronic Acid Antibody Specificity
D-Galacturonic acid is the primary monosaccharide component of homogalacturonan, a major pectic polysaccharide in plant cell walls.[1] Antibodies raised against D-Galacturonic acid, or more commonly against polygalacturonic acid, are valuable tools for studying pectin structure and function. However, the structural similarity among uronic acids necessitates a thorough evaluation of antibody specificity. For instance, the well-characterized monoclonal antibodies JIM5 and JIM7, which bind to homogalacturonan, exhibit specificity that is dependent on the degree and pattern of methyl-esterification of the polygalacturonic acid chain.[2][3][4] This highlights that the binding epitope often extends beyond a single uronic acid monomer. Understanding the cross-reactivity of these antibodies is crucial for the accurate interpretation of experimental results in plant biology, immunology, and drug development.
Commercially Available Anti-Homogalacturonan Antibodies
Several monoclonal antibodies that recognize homogalacturonan are commercially available and are commonly used as probes for D-Galacturonic acid-containing structures. These include:
-
JIM5: Recognizes epitopes with a low degree of methyl-esterification or unesterified polygalacturonic acid.[4]
-
JIM7: Binds to more heavily methyl-esterified homogalacturonan.[4][5]
-
LM18, LM19, LM20: A set of antibodies that recognize different aspects of pectic homogalacturonan.[6]
-
PAM1: Binds to block-wise de-esterified homogalacturonan.[2]
While these antibodies are known to bind to polygalacturonic acid, their cross-reactivity with other uronic acids is not extensively documented. Therefore, the following experimental protocols are provided to enable researchers to perform this characterization.
Experimental Protocols
To assess the cross-reactivity of an anti-D-Galacturonic Acid antibody, two primary ELISA-based methods are recommended: Direct ELISA and Competitive Inhibition ELISA.
Direct ELISA for Cross-Reactivity Screening
This protocol is designed to determine the direct binding of the antibody to various uronic acids or uronic acid-containing polymers immobilized on an ELISA plate.
Methodology:
-
Antigen Coating:
-
Prepare solutions of D-Galacturonic acid, D-Glucuronic acid, L-Iduronic acid, and N-Acetylneuraminic acid (and/or polymers containing these acids) at a concentration of 10 µg/mL in a coating buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6).
-
Add 100 µL of each antigen solution to the wells of a 96-well high-binding ELISA microplate.
-
Include wells with coating buffer only as a negative control.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Primary Antibody Incubation:
-
Dilute the anti-D-Galacturonic Acid antibody to its optimal working concentration in blocking buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Competitive Inhibition ELISA for Quantitative Cross-Reactivity
This method quantifies the cross-reactivity by measuring the ability of soluble uronic acids to inhibit the binding of the antibody to its primary target (D-Galacturonic acid or polygalacturonic acid) coated on the plate.[7][8]
Methodology:
-
Plate Coating and Blocking:
-
Coat the ELISA plate with polygalacturonic acid (the primary antigen) and block the wells as described in the Direct ELISA protocol.
-
-
Inhibition Step:
-
Prepare a series of dilutions for each competing uronic acid (D-Galacturonic acid, D-Glucuronic acid, L-Iduronic acid, N-Acetylneuraminic acid) in blocking buffer.
-
Prepare the anti-D-Galacturonic Acid antibody at twice its optimal concentration in blocking buffer.
-
In a separate plate or tubes, mix equal volumes of the diluted competing uronic acids and the 2x antibody solution.
-
Incubate this mixture for 2 hours at room temperature to allow the antibody to bind to the soluble inhibitors.
-
-
Incubation on Coated Plate:
-
Transfer 100 µL of the antibody/inhibitor mixtures to the polygalacturonic acid-coated and blocked ELISA plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Secondary Antibody Incubation and Detection:
-
Proceed with the secondary antibody incubation and detection steps as described in the Direct ELISA protocol.
-
Data Presentation
The quantitative data obtained from the cross-reactivity experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical Direct ELISA Cross-Reactivity Data
| Antigen (Coated on Plate) | Mean OD 450nm ± SD | % Cross-Reactivity* |
| Polygalacturonic Acid | 1.85 ± 0.08 | 100% |
| D-Glucuronic Acid | 0.12 ± 0.02 | 6.5% |
| L-Iduronic Acid | 0.08 ± 0.01 | 4.3% |
| N-Acetylneuraminic Acid | 0.05 ± 0.01 | 2.7% |
| Negative Control (Buffer) | 0.04 ± 0.01 | 2.2% |
*Calculated as: [(OD of Test Antigen - OD of Negative Control) / (OD of Primary Antigen - OD of Negative Control)] x 100
Table 2: Hypothetical Competitive Inhibition ELISA Data (IC50 Values)
| Competing Inhibitor | IC50 (µg/mL) | Relative Cross-Reactivity* |
| Polygalacturonic Acid | 10 | 100% |
| D-Glucuronic Acid | > 1000 | < 1% |
| L-Iduronic Acid | > 1000 | < 1% |
| N-Acetylneuraminic Acid | > 1000 | < 1% |
*Calculated as: (IC50 of Primary Inhibitor / IC50 of Test Inhibitor) x 100
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Direct ELISA to assess antibody binding to various uronic acids.
Caption: Workflow for Competitive Inhibition ELISA to quantify cross-reactivity.
Conclusion
This guide provides the necessary framework for researchers to systematically evaluate the cross-reactivity of antibodies against D-Galacturonic Acid. By following the detailed experimental protocols and data presentation guidelines, scientists can generate robust and comparable data to make informed decisions about the selection and application of these important research tools. The provided workflows and hypothetical data tables serve as a template for conducting and reporting such comparative studies.
References
- 1. Monoclonal Antibody Toolkit for Plant Cell Walls [glygen.ccrc.uga.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Antibody Details Page [glycomics.ccrc.uga.edu]
- 6. An extended set of monoclonal antibodies to pectic homogalacturonan [pubmed.ncbi.nlm.nih.gov]
- 7. An ELISA protocol to improve the accuracy and reliability of serological antibody assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
A Comparative Guide to D-Galacturonic Acid Quantification Methods for Researchers
For researchers, scientists, and professionals in drug development, the accurate quantification of D-Galacturonic Acid, a key component of pectins, is crucial for various applications ranging from food science to pharmaceutical research. This guide provides an objective comparison of common analytical methods for D-Galacturonic Acid quantification, supported by available experimental data. While a direct inter-laboratory comparison study was not identified, this document compiles performance data from individual studies to offer a comprehensive overview.
Data Presentation: A Comparative Overview of Method Performance
The selection of an appropriate quantification method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of several common methods based on data from individual validation studies.
| Analytical Method | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (Repeatability) | Accuracy (Recovery) | Key Considerations |
| Enzymatic UV Assay | Enzymatic oxidation of D-Galacturonic Acid by uronate dehydrogenase, with spectrophotometric detection of NADH at 340 nm.[1] | 5 - 150 µ g/assay (~0.5 - 1.5 g/L)[1][2] | ~15.5 mg/L[1] | Not explicitly stated, but the working range starts at 5 µ g/assay . | Absorbance difference of 0.005 to 0.010 in duplicate determinations.[1] | Quantitative recovery of internal standard is expected.[2] | Specific for D-glucuronic and D-galacturonic acid but does not differentiate between them.[2] Potential for interference from other sample components.[1] |
| LC-MS with Stable Isotope Dilution | Degradation of D-Galacturonic Acid to 5-formyl-2-furancarboxylic acid (5FFA), followed by UHPLC-ESI-MS quantification using a ¹³C-labeled internal standard.[3][4] | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | High precision is reported.[3][4] | Use of a stable isotope internal standard compensates for degradation and extraction variability.[3][4] | Offers enhanced sensitivity and precision compared to photometric assays and is suitable for complex matrices like dietary fiber.[3][4] |
| HPLC-DAD | Pre-column derivatization with p-aminobenzoic acid (p-ABA) followed by reversed-phase HPLC separation and UV detection at 304 nm.[5] | 7.1 - 155.0 mg/L[6] | 1.2 mg/L[5] | 3.9 mg/L[5] | Intra-day CV < 2.3%, Inter-day CV < 3.8%[6] | 90 - 98%[5] | A simple and reproducible method suitable for routine analysis of fruit juices.[6] |
| Colorimetric (m-hydroxydiphenyl) | Acid hydrolysis of pectin followed by colorimetric reaction with m-hydroxydiphenyl, with absorbance measured at 520 nm. | Calibration curve is generated using standards (e.g., 20, 40, 60 µg/mL).[7] | Not explicitly stated. | Not explicitly stated. | Requires careful mixing for reproducible absorbance. | Not explicitly stated. | Specific for uronic acids, but can be affected by neutral sugars which cause browning. |
| Colorimetric (3,5-dimethylphenol) | Hydrolysis in sulfuric acid followed by a coloring step with 3,5-dimethylphenol, with absorbance measured at 450 nm.[8] | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Time-dependent color change requires rapid and precise reading.[9] | Not explicitly stated. | A microtiter plate format can minimize errors due to fading of the chromophore and is advantageous for analyzing a large number of samples.[9] |
Experimental Workflows
The general experimental workflows for the different D-Galacturonic Acid quantification methods are outlined below. The diagram highlights the key stages from sample preparation to final measurement.
Caption: General workflows for D-Galacturonic Acid quantification methods.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on information from the cited literature and should be adapted and validated for specific laboratory conditions and sample types.
Enzymatic UV Assay (Based on Megazyme K-URONIC Kit)
This method relies on the specific oxidation of D-glucuronic acid and D-galacturonic acid by uronate dehydrogenase in the presence of NAD⁺. The resulting NADH is measured spectrophotometrically at 340 nm.[1]
Principle: D-Galacturonic acid + NAD⁺ + H₂O --(Uronate Dehydrogenase)--> D-galactarate + NADH + H⁺
The amount of NADH formed is stoichiometric with the amount of D-Galacturonic acid.[1]
Procedure: [1]
-
Sample Preparation:
-
For plant materials, mill to pass a 0.5 mm screen. Extract 1.0 g of the sample with 90 mL of 80°C water. Quantitatively transfer to a 100 mL volumetric flask, adjust the volume with distilled water, mix, and filter.[1]
-
For fermentation samples or cell culture media, inactivate enzymes by heating at 90-95°C for 10 minutes, then centrifuge or filter.[1]
-
Dilute the sample to obtain a D-Galacturonic acid concentration between 0.05 and 1.5 g/L.[1]
-
-
Assay:
-
Pipette 0.1 mL of the sample solution into a cuvette.
-
Add 2.0 mL of distilled water, 0.2 mL of Buffer, and 0.2 mL of NAD⁺ solution. Mix well.
-
Read the initial absorbance (A₁) at 340 nm after 3 minutes.
-
Start the reaction by adding 0.02 mL of uronate dehydrogenase (UDH) suspension.
-
Incubate at approximately 25°C for about 10 minutes.
-
Read the final absorbance (A₂) at 340 nm.
-
A reagent blank is prepared by substituting the sample with distilled water.
-
-
Calculation: The concentration of D-Galacturonic acid is calculated based on the change in absorbance (ΔA = A₂ - A₁) and the molar extinction coefficient of NADH.
Colorimetric m-Hydroxydiphenyl Assay
This method involves the hydrolysis of pectic substances to release D-Galacturonic acid, which then reacts with m-hydroxydiphenyl in a sulfuric acid medium to produce a colored complex.
Principle: Pectin is first hydrolyzed with hot sulfuric acid to yield sugar residues. D-Galacturonic acid then reacts with m-hydroxydiphenyl (MHDP) to form a pink-colored complex with a maximum absorbance at 520 nm.
Procedure: [7]
-
Reagent Preparation:
-
Sodium tetraborate in sulfuric acid (0.0125 M): Dissolve 1.192 g of sodium tetraborate decahydrate in 250 mL of concentrated sulfuric acid.[7]
-
m-Hydroxydiphenyl solution (0.15%): Dissolve 0.15 g of m-hydroxydiphenyl in 100 mL of 0.5% sodium hydroxide solution. Store refrigerated and protected from light.[7]
-
-
Sample Preparation and Hydrolysis:
-
Pectin is extracted from the sample, for example, at 55°C to limit degradation.
-
The extracted pectin is then hydrolyzed using hot sulfuric acid.
-
-
Colorimetric Reaction:
-
To an aliquot of the hydrolyzed sample, add the sodium tetraborate in sulfuric acid reagent and heat in a boiling water bath.
-
Cool the mixture in an ice bath.
-
Add the m-hydroxydiphenyl solution and incubate to allow for color development.
-
Measure the absorbance at 520 nm against a reagent blank.
-
-
Calculation: A calibration curve is prepared using standard solutions of D-Galacturonic acid. The absorbance generated by neutral sugars, which can cause browning, should be subtracted.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method involves the derivatization of D-Galacturonic acid to enhance its detection by UV-Vis spectrophotometry, followed by separation and quantification using HPLC.[5]
Principle: D-Galacturonic acid is derivatized with p-aminobenzoic acid (p-ABA) before analysis. The derivatized compound is then separated on a C18 reversed-phase column and detected by a diode array detector at 304 nm.[5]
-
Sample Preparation:
-
Derivatization:
-
The derivatization procedure with p-ABA is performed on the prepared sample.[5]
-
-
HPLC Analysis:
-
Quantification: A calibration curve is constructed using derivatized D-Galacturonic acid standards. The identification of the peak is confirmed by comparing its retention time and UV spectrum with that of the standard.[6]
Conclusion
The choice of a D-Galacturonic Acid quantification method is a critical decision that impacts the accuracy and reliability of research outcomes. Enzymatic UV assays offer specificity and are available in convenient kit formats, making them suitable for routine analysis, although they may not distinguish between D-glucuronic and D-galacturonic acids. Colorimetric methods are simple and cost-effective but can be susceptible to interference from other sugars and require careful control of reaction conditions. Chromatographic methods, particularly LC-MS and HPLC-DAD, provide high sensitivity, specificity, and the ability to analyze complex mixtures. LC-MS with stable isotope dilution stands out for its high precision and accuracy, making it a powerful tool for challenging sample matrices. The HPLC-DAD method offers a robust and reproducible alternative for routine quantitative analysis. Ultimately, the optimal method will depend on the specific research question, the nature of the sample, and the analytical capabilities of the laboratory. Validation of the chosen method within the user's own laboratory is essential to ensure data quality and consistency.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. epraise.com.tw [epraise.com.tw]
- 3. Quantification of galacturonic acid in pectin-containing samples using a stable isotope dilution approach and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of galacturonic acid in pectin-containing samples using a stable isotope dilution approach and LC-MS | CoLab [colab.ws]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. What are the units of the unsaturated product obtained from calculation (Unsaturated product = ΔA/L x ε) of the Pectin Identification Kit (K-PECID)? : Megazyme [support.megazyme.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
D-Galacturonic Acid as a reference standard for pectin depolymerization studies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of polysaccharide research, particularly in the study of pectin and its enzymatic or chemical degradation, the use of a reliable reference standard is paramount for accurate and reproducible results. D-Galacturonic Acid (GalA), the primary structural component of pectin, serves as the cornerstone for quantifying the extent of pectin depolymerization. This guide provides a comprehensive comparison of analytical methods using D-Galacturonic Acid as a reference standard, offering insights into their principles, performance, and practical applications.
The Central Role of D-Galacturonic Acid
Pectin, a complex heteropolysaccharide found in plant cell walls, is predominantly composed of α-1,4-linked D-galacturonic acid residues.[1] The depolymerization of pectin, a critical process in various industrial and biological contexts, results in the release of smaller oligosaccharides and, ultimately, monomeric GalA. Therefore, the quantification of released GalA or the total GalA content is a direct measure of pectin degradation. D-Galacturonic acid's stability and commercial availability in high purity make it an ideal external standard for calibrating assays and validating analytical methods.
Comparative Analysis of Quantification Methods
The choice of analytical method for quantifying pectin depolymerization is crucial and depends on factors such as the required sensitivity, specificity, sample matrix complexity, and available instrumentation. Here, we compare the most common methods that utilize D-Galacturonic Acid as a reference standard.
Table 1: Performance Comparison of Key Analytical Methods for D-Galacturonic Acid Quantification
| Method | Principle | Linearity Range (D-Galacturonic Acid) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| DNS (3,5-Dinitrosalicylic Acid) Assay | Colorimetric; measures reducing sugars. | 0.94 to 9.4 mmol/L[2] | Not consistently reported; less sensitive than other methods.[3] | Not consistently reported. | Simple, rapid, and inexpensive. | Non-specific for GalA (reacts with all reducing sugars); can overestimate activity with oligosaccharides[3][4]; potential interference from other compounds. |
| Enzymatic Assay (Uronate Dehydrogenase) | Spectrophotometric; specific oxidation of uronic acids. | 5 to 150 µ g/assay [5][6] | ~15.5 mg/L[5] | 0.179% (w/w)[7] | Highly specific for D-glucuronic and D-galacturonic acids.[5] | More expensive than DNS; requires specific enzyme. |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation with various detectors (e.g., UV, RI). | 7.1 to 155.0 mg/L (with derivatization)[1] | 0.04 mg/mL[8]; 1.2 mg/L (with derivatization)[1] | 3.9 mg/L (with derivatization)[1] | High specificity, accuracy, and can simultaneously quantify different monosaccharides. | Requires more expensive equipment and longer analysis time. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chromatographic separation coupled with mass-based detection. | Not explicitly stated, but highly sensitive. | Not explicitly stated, but offers enhanced sensitivity over photometric methods.[9] | Not explicitly stated. | Very high sensitivity and specificity; robust against matrix effects with internal standards.[9] | High initial and operational costs; requires specialized expertise. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and comparable data. Below are step-by-step methodologies for the most frequently employed assays in pectin depolymerization studies.
Protocol 1: Pectinase Activity Assay using the DNS Method
This protocol is adapted from established methods for determining the release of reducing sugars from a polygalacturonic acid substrate.[2][10][11]
Materials:
-
0.1 M Citrate/Phosphate Buffer, pH 5.0
-
0.5% (w/v) Polygalacturonic Acid Substrate Solution
-
D-Galacturonic Acid Standard Solution (1 mg/mL)
-
DNS Reagent (1% 3,5-dinitrosalicylic acid, 1.6% NaOH, 30% Rochelle salt in water)
-
Pectinase enzyme solution of unknown activity
-
Spectrophotometer
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of D-Galacturonic Acid standards ranging from 10 µg to 125 µg in triplicate.
-
To each standard tube, add 2 mL of DNS reagent.
-
Incubate in a boiling water bath for 13 minutes.
-
Cool the tubes in an ice bath and add 2 mL of distilled water.
-
Measure the absorbance at 540 nm against a reagent blank.
-
Plot a standard curve of absorbance versus µg of D-Galacturonic Acid.
-
-
Enzyme Reaction:
-
Prepare triplicate "Test" tubes containing 6 mL of the substrate solution and 1 mL of the appropriately diluted enzyme solution.
-
Prepare triplicate "Reagent Blank" tubes with 6 mL of substrate and 1 mL of buffer.
-
Prepare triplicate "Sample Blank" tubes with 6 mL of buffer and 1 mL of the enzyme solution.
-
Incubate all tubes in a 37°C water bath for exactly 60 minutes.
-
-
Colorimetric Reaction and Measurement:
-
Stop the enzyme reaction by placing the tubes in an ice bath.
-
Transfer 100 µL from each tube to a new set of tubes.
-
Add 2 mL of DNS reagent to each new tube and mix.
-
Incubate in a boiling water bath for 13 minutes.
-
Cool the tubes and add 2 mL of distilled water.
-
Measure the absorbance at 450 nm.
-
-
Calculation:
-
Determine the amount of D-Galacturonic Acid released in the "Test" samples using the standard curve, after subtracting the absorbances of the "Reagent Blank" and "Sample Blank".
-
One unit of pectinase activity is defined as the amount of enzyme that liberates 1 µmole of D-Galacturonic Acid from polygalacturonic acid per minute under the specified conditions.
-
Protocol 2: Enzymatic Assay for D-Galacturonic Acid using Uronate Dehydrogenase
This protocol is based on a commercially available kit and offers high specificity.[5]
Materials:
-
Uronate Dehydrogenase Assay Kit (containing buffer, NAD+, and uronate dehydrogenase)
-
D-Galacturonic Acid Standard Solution
-
Sample containing an unknown concentration of D-Galacturonic Acid
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Sample and Standard Preparation:
-
Prepare a D-Galacturonic Acid standard solution of a known concentration.
-
Dilute the unknown sample to fall within the linear range of the assay (5 to 150 µg per assay).
-
-
Assay Procedure (Cuvette-based):
-
Pipette buffer, NAD+ solution, and the sample or standard into a cuvette.
-
Mix and read the initial absorbance (A1) at 340 nm after 2-3 minutes.
-
Start the reaction by adding the uronate dehydrogenase suspension.
-
Mix and monitor the increase in absorbance until the reaction is complete (approximately 10 minutes).
-
Read the final absorbance (A2).
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A2 - A1) for both the sample and the standard.
-
The concentration of D-Galacturonic Acid in the sample is calculated based on the ratio of the change in absorbance of the sample to that of the standard.
-
Protocol 3: HPLC Analysis of Pectin Hydrolysates
This protocol provides a general framework for the analysis of D-Galacturonic Acid in pectin hydrolysates.[8][12]
Materials:
-
Pectin hydrolysate sample
-
D-Galacturonic Acid Standard Solutions
-
HPLC system with a suitable column (e.g., C18 or an ion-exchange column) and detector (e.g., UV at 210 nm or a Refractive Index detector)
-
Mobile phase (e.g., 0.01 N Phosphoric acid)
-
0.22 µm syringe filters
Procedure:
-
Sample and Standard Preparation:
-
Prepare a series of D-Galacturonic Acid standards of known concentrations.
-
Filter the pectin hydrolysate sample and the standard solutions through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Inject 10 µL of each standard and sample.
-
Run the analysis and record the chromatograms.
-
Identify the D-Galacturonic Acid peak in the samples by comparing its retention time with that of the standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the D-Galacturonic Acid standards against their concentrations.
-
Determine the concentration of D-Galacturonic Acid in the sample by interpolating its peak area on the calibration curve.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for planning and executing pectin depolymerization studies. The following diagrams, generated using Graphviz, illustrate the overall experimental process and the principle of the enzymatic assay.
Caption: Experimental workflow for pectin depolymerization studies.
Caption: Principle of the enzymatic assay for D-Galacturonic Acid.
Conclusion
D-Galacturonic Acid is an indispensable reference standard for the accurate quantification of pectin depolymerization. The selection of an appropriate analytical method should be guided by the specific research question, required sensitivity and specificity, and available resources. While colorimetric assays like the DNS method offer simplicity and speed, they lack specificity. In contrast, enzymatic and chromatographic methods such as HPLC and LC-MS provide superior specificity and sensitivity, making them the methods of choice for detailed and precise studies. By employing well-defined protocols and a thorough understanding of the principles behind each method, researchers can ensure the reliability and validity of their findings in the dynamic field of pectin research.
References
- 1. researchgate.net [researchgate.net]
- 2. Pectinase Activity Determination: An Early Deceleration in the Release of Reducing Sugars Throws a Spanner in the Works! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. scribd.com [scribd.com]
- 7. D-Glucuronic D-Galacturonic Assay Kit - D-Hexuronic Acid | Megazyme [megazyme.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantification of galacturonic acid in pectin-containing samples using a stable isotope dilution approach and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pectinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. mdpi.com [mdpi.com]
- 12. pectinworld.com [pectinworld.com]
comparing the metabolic pathways of D-Galacturonic Acid in different microorganisms
A Comparative Guide to D-Galacturonic Acid Metabolic Pathways in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
D-Galacturonic acid (D-GalA), the primary constituent of pectin, represents a significant carbon source for many microorganisms. Understanding the diverse metabolic pathways employed by bacteria, fungi, and archaea to catabolize this sugar acid is crucial for applications ranging from biofuel production and bioremediation to the development of novel antimicrobial agents. This guide provides an objective comparison of these pathways, supported by available experimental data, detailed methodologies, and visual representations to facilitate comprehension and further research.
Bacterial Metabolic Pathways for D-Galacturonic Acid
Bacteria have evolved two primary pathways for the catabolism of D-Galacturonic Acid: the isomerase pathway and the oxidative pathway.
The Isomerase Pathway
The isomerase pathway is a well-characterized route for D-GalA metabolism in many bacteria, including Escherichia coli. This pathway involves the isomerization of D-galacturonate to D-tagaturonate, which is then further metabolized to intermediates of central metabolism. A novel variation of this pathway has been identified in Lactobacillus suebicus, linking it to the phosphoketolase pathway.[1][2]
The Oxidative Pathway
The oxidative pathway, found in bacteria such as Pseudomonas species, involves the direct oxidation of D-galacturonate. This pathway ultimately converts D-GalA into α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle.
Comparative Data of Key Enzymes in Bacterial D-Galacturonic Acid Metabolism
| Enzyme | Microorganism | Pathway | Substrate | K_m (mM) | V_max (U/mg) | Optimal pH | Cofactor | Reference |
| Uronate Isomerase | Escherichia coli | Isomerase | D-Galacturonic Acid | 1.2 | 130 | 8.0 | Mg²⁺/Mn²⁺ | (Ashwell et al., 1960) |
| Uronate Dehydrogenase | Agrobacterium tumefaciens | Oxidative | D-Galacturonic Acid | 0.15 | 25 | 8.5 | NAD⁺ | (Moon et al., 2009) |
| Fructuronate Reductase | Lactobacillus suebicus | Fermentative | D-Tagaturonate | - | 0.99 (NADH), 0.2 (NADPH) | - | NADH/NADPH | [1] |
| 6-Phosphogluconate Dehydrogenase | Lactobacillus suebicus | Fermentative | 6-Phosphogluconate | - | - | - | NADP⁺ | [1] |
Note: Enzyme kinetic data can vary significantly based on experimental conditions. The values presented here are for comparative purposes.
Fungal Metabolic Pathway for D-Galacturonic Acid
Fungi primarily utilize a reductive pathway for the catabolism of D-GalA. This pathway is conserved across many filamentous fungi, including important industrial organisms like Aspergillus niger and Trichoderma reesei.[3][4][5]
The Reductive Pathway
The fungal reductive pathway initiates with the reduction of D-galacturonate to L-galactonate. Subsequent enzymatic steps convert L-galactonate into pyruvate and glycerol, which then enter central metabolic pathways.[4][6]
Key Enzymes in the Fungal Reductive Pathway
| Enzyme | Microorganism | Gene | Substrate | Cofactor Preference | Reference |
| D-Galacturonate Reductase | Aspergillus niger | gaaA | D-Galacturonic Acid | NADPH | [4][7] |
| D-Galacturonate Reductase | Trichoderma reesei | gar1 | D-Galacturonic Acid | NADPH | [4][7] |
| L-Galactonate Dehydratase | Aspergillus niger | gaaB | L-Galactonate | - | [3][5] |
| L-Galactonate Dehydratase | Trichoderma reesei | lgd1 | L-Galactonate | - | [5][8] |
| 2-Keto-3-deoxy-L-galactonate Aldolase | Aspergillus niger | gaaC | 2-Keto-3-deoxy-L-galactonate | - | [3] |
| L-Glyceraldehyde Reductase | Aspergillus niger | gaaD | L-Glyceraldehyde | NADPH | [3] |
Archaeal Metabolism of D-Galacturonic Acid
Current scientific literature has not described a complete catabolic pathway for D-Galacturonic Acid in archaea. While D-GalA has been identified as a component of the complex, highly sulfated heteropolysaccharide cell walls of some extreme halophiles like Halococcus morrhuae, there is no evidence to date that archaea utilize it as a primary carbon and energy source.[9][10] The metabolism of other sugars, such as D-galactose, has been characterized in some archaea, for example, via the DeLey-Doudoroff pathway in Haloferax volcanii, but this is distinct from D-GalA catabolism. Further research is needed to elucidate if and how archaea metabolize D-Galacturonic Acid.
Visualizing the Metabolic Pathways
Bacterial Isomerase Pathway for D-Galacturonic Acid Metabolism
References
- 1. A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the Aldo-Keto Reductase Responsible for d-Galacturonic Acid Conversion to l-Galactonate in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a D-galacturonate reductase efficiently using NADH as a cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-galactonate dehydratase is part of the fungal path for D-galacturonic acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabolism of carbohydrates by extremely halophilic bacteria: identification of galactonic acid as a product of galactose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of halophilic archaea - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of D-Galacturonic Acid extraction from apple vs citrus pectin
A Comparative Guide to the Extraction of D-Galacturonic Acid from Apple vs. Citrus Pectin
For researchers, scientists, and drug development professionals, the selection of a suitable starting material for the production of D-Galacturonic Acid (D-GalA) is a critical decision. D-GalA, a primary component of pectin, is a valuable building block for various applications, including the synthesis of pharmaceuticals and bioactive compounds. Apple and citrus pectins are the two most common commercial sources, each with distinct characteristics that influence the efficiency and outcome of D-GalA extraction. This guide provides an objective comparison of D-GalA extraction from these two sources, supported by experimental data and detailed protocols.
Performance Comparison: Apple vs. Citrus Pectin
The choice between apple and citrus pectin for D-GalA extraction depends on several factors, including the desired yield, purity, and the specific extraction method employed. Generally, citrus pectin is reported to have a higher galacturonic acid content compared to apple pectin. This inherently suggests a potentially higher theoretical yield of D-GalA from citrus sources.
Data Presentation
The following tables summarize quantitative data from various studies on the extraction of D-GalA from apple and citrus pectin using acid and enzymatic hydrolysis.
Table 1: D-Galacturonic Acid Yield from Acid Hydrolysis
| Pectin Source | Acid Used | Temperature (°C) | Time (h) | D-Galacturonic Acid Yield (%) | Reference |
| Apple | Trifluoroacetic Acid (2M) | 120 | 2.5 | 61.3 | [1] |
| Citrus | Hydrochloric Acid | Boiling | - | ~19 | [2] |
| Citrus | Sulphuric Acid | 80-90 | 1-3 | - | [3][4] |
| Citrus | Citric Acid | 70-80 | - | - | [5] |
Note: Direct yield percentages for D-Galacturonic Acid from acid hydrolysis of citrus pectin are not consistently reported in the provided search results. The focus is often on pectin extraction yield rather than the subsequent hydrolysis to D-GalA.
Table 2: D-Galacturonic Acid Yield from Enzymatic Hydrolysis
| Pectin Source | Enzyme(s) | Temperature (°C) | Time (h) | D-Galacturonic Acid Yield/Concentration | Reference |
| Apple | Celluclast 1.5L | 48.3 | 18.23 | 97.46 g/100g pectin (purity) | [6][7] |
| Citrus | Pectinolytic Fermented Solids (Aspergillus oryzae) | - | - | 247 mmol/L | [1] |
| Citrus | Pectinase | 25 | 5 min (assay) | - | [8] |
| Pomelo (Citrus) | Recombinant Trichoderma reesei enzyme | 60 | 48 | 151.1 mg/g pomelo peel | [9] |
Table 3: Purity of D-Galacturonic Acid from Different Pectin Sources
| Pectin Source | Extraction Method | Purity of D-Galacturonic Acid | Reference |
| Apple | Enzymatic (Celluclast 1.5L) | 97.46 - 99.45 g/100g pectin | [6][7] |
| Citrus | - | Polygalacturonic acid >85% pure, Uronic acid content ~94-96% w/w | [10] |
| Citrus | - | Galacturonic acid ≥74.0% (dried basis) |
Experimental Protocols
Detailed methodologies for the key extraction processes are provided below. These protocols are based on established methods found in the literature and can be adapted for specific laboratory conditions.
Protocol 1: Acid Hydrolysis of Pectin for D-Galacturonic Acid Extraction
This protocol describes a general procedure for the acid-catalyzed hydrolysis of pectin to release D-Galacturonic Acid.
Materials:
-
Apple or Citrus Pectin
-
2M Trifluoroacetic Acid (TFA) or 2M Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Calcium Carbonate (CaCO₃) or Sodium Hydroxide (NaOH) for neutralization
-
Ethanol
-
Reaction vessel with reflux condenser
-
Heating mantle or water bath
-
pH meter
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Dissolution: Suspend a known amount of pectin (e.g., 10 g) in deionized water (e.g., 200 mL).
-
Acidification: Slowly add the acid (TFA or H₂SO₄) to the pectin suspension to achieve the desired concentration (e.g., 2M).
-
Hydrolysis: Heat the mixture to the desired temperature (e.g., 100-120°C) under reflux for a specified time (e.g., 2-4 hours).[1][11]
-
Neutralization: Cool the reaction mixture and neutralize it to a pH of approximately 6.0-7.0 using CaCO₃ or NaOH.
-
Filtration: Filter the neutralized solution to remove any insoluble material.
-
Precipitation of D-Galacturonic Acid: Add ethanol to the filtrate to precipitate the D-Galacturonic Acid. The volume of ethanol required may vary but is typically 3-4 volumes.
-
Isolation and Drying: Collect the precipitate by centrifugation or filtration and wash with ethanol. Dry the purified D-Galacturonic Acid under vacuum.
Protocol 2: Enzymatic Hydrolysis of Pectin for D-Galacturonic Acid Extraction
This protocol outlines a general method for the enzymatic degradation of pectin to produce D-Galacturonic Acid.
Materials:
-
Apple or Citrus Pectin
-
Pectinase enzyme complex (e.g., from Aspergillus niger or a commercial preparation like Celluclast 1.5L)
-
Buffer solution (e.g., sodium acetate buffer, pH 4.0-5.0)
-
Deionized Water
-
Incubator or temperature-controlled water bath
-
pH meter
-
Centrifuge
-
Ultrafiltration system (optional)
-
Ethanol
Procedure:
-
Pectin Solution Preparation: Prepare a solution of pectin (e.g., 1% w/v) in the appropriate buffer.
-
Enzyme Addition: Add the pectinase enzyme to the pectin solution. The optimal enzyme concentration should be determined experimentally but can start from a manufacturer's recommendation (e.g., 42.5 µL/g of pomace for Celluclast 1.5L).[6][7]
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-50°C) for a duration determined by the desired degree of hydrolysis (e.g., 18-24 hours).[6][7]
-
Enzyme Inactivation: Heat the reaction mixture (e.g., to 90-100°C for 10 minutes) to inactivate the enzyme.
-
Clarification: Centrifuge the solution to remove any solids.
-
Purification (Optional): The hydrolysate can be further purified using ultrafiltration to separate D-Galacturonic Acid from larger oligosaccharides and residual enzyme.
-
Isolation: Precipitate the D-Galacturonic Acid from the clarified or purified solution using ethanol, followed by collection and drying as described in the acid hydrolysis protocol.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for D-Galacturonic Acid extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. US2338534A - Preparation of d-galacturonic acid and its salts - Google Patents [patents.google.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Pectin and galacturonic acid from citrus wastes [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Pectin Enzymatic Extraction from Malus domestica ‘Fălticeni’ Apple Pomace with Celluclast 1.5L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Enzymatic Assay of Pectinase [sigmaaldrich.com]
- 9. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of D-Galacturonic Acid and L-Iduronic Acid in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
D-Galacturonic acid (GalA) and its C5 epimer, L-Iduronic acid (IdoA), are acidic sugars that play pivotal, yet distinct, roles in biological processes. While GalA is the primary component of pectins found in plant cell walls, IdoA is a key constituent of glycosaminoglycans (GAGs) in animals, such as dermatan sulfate and heparin.[1][2][3][4][5] This guide provides a comparative overview of their functions in biological assays, supported by experimental data and detailed protocols.
Distinct Biological Contexts and Activities
Direct comparative studies of free D-Galacturonic acid and L-Iduronic acid in the same biological assays are scarce due to their fundamentally different roles in nature. The biological activities of these uronic acids are predominantly realized when they are incorporated into their respective polysaccharides.
L-Iduronic Acid: A Key Player in Animal Physiology
The presence of IdoA in GAGs imparts significant conformational flexibility to the polysaccharide chain, allowing it to exist in an equilibrium of chair and skew-boat forms.[1][2] This flexibility is crucial for specific interactions with a wide array of proteins, influencing various physiological and pathological processes.
-
Cell Signaling and Development: GAGs containing IdoA, such as heparan sulfate, are essential for modulating signaling pathways involving growth factors like Fibroblast Growth Factor 2 (FGF2). The absence of IdoA in heparan sulfate has been shown to impair FGF2 signaling, affecting cell proliferation and migration.[6]
-
Anticoagulation: The anticoagulant activity of heparin and some dermatan sulfates is critically dependent on IdoA residues for binding to antithrombin and heparin cofactor II.[7]
-
Viral Entry: Dermatan sulfate and heparan sulfate, both containing IdoA, are the only GAGs that have been shown to inhibit Respiratory Syncytial Virus (RSV) infection in cell culture, highlighting the importance of IdoA in viral pathogenesis.[1][2]
-
Inflammation and Wound Healing: IdoA-containing GAGs are involved in inflammatory responses and tissue repair processes by interacting with chemokines and adhesion molecules.[7]
D-Galacturonic Acid: A Foundation of Plant Structure and Signaling
D-Galacturonic acid is the monomeric unit of pectin, a major component of the plant cell wall.[4][5] While primarily structural, pectin and its GalA-rich fragments, known as oligogalacturonides (OGAs), can act as signaling molecules in plants, triggering defense responses against pathogens.[8] In the context of animal and human biology, pectin and its derivatives are increasingly being investigated for their therapeutic potential.
-
Cancer Cell Signaling: Modified citrus pectin, which is rich in GalA, has been shown to interfere with cancer cell signaling by binding to galectins, thereby inhibiting tumor growth and metastasis.[9]
-
Anticoagulant Activity: While native pectin has limited anticoagulant properties, chemically sulfated pectin has demonstrated significant anticoagulant activity by interacting with heparin cofactor II, similar to IdoA-containing GAGs.[10]
-
Anti-inflammatory Effects: Pectic polysaccharides have been reported to possess anti-inflammatory properties.[11][12]
Quantitative Data Comparison
The following tables summarize quantitative data from various biological assays, highlighting the different biological activities of polysaccharides rich in either L-Iduronic acid or D-Galacturonic acid.
Table 1: Inhibition of Viral Infectivity
| Polysaccharide/Compound | Virus | Cell Line | Assay Type | IC₅₀ / EC₅₀ | Reference |
| Heparan Sulfate (IdoA-containing) | Respiratory Syncytial Virus (RSV) | HEp-2 | Cell Protection Assay | Not specified, but inhibitory | [1][2] |
| Dermatan Sulfate (IdoA-containing) | Respiratory Syncytial Virus (RSV) | HEp-2 | Cell Protection Assay | Not specified, but inhibitory | [1][2] |
Table 2: Effects on Cell Behavior
| Polysaccharide/Compound | Cell Type | Biological Effect | Assay | Quantitative Measurement | Reference |
| Heparan Sulfate lacking IdoA | Mouse Embryonic Fibroblasts | Reduced cell migration in response to FGF2 | Scratch Assay | Hsepi(-/-) cells resistant to FGF2-induced migration restoration | [6] |
| Heparan Sulfate lacking IdoA | Mouse Embryonic Fibroblasts | Delayed ERK phosphorylation | Western Blot | Delayed phosphorylation compared to wild type | [6] |
| Sulfated Pectin (GalA-rich) | Not specified | Anticoagulant activity | Not specified | Efficient anticoagulant activity | [10] |
Experimental Protocols
Scratch Assay for Cell Migration
This assay is used to assess the effect of a compound on collective cell migration.
Principle: A "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the scratch is monitored over time.
Protocol:
-
Seed cells in a 6-well plate and culture until they form a confluent monolayer.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the test compound (e.g., IdoA- or GalA-containing polysaccharides) or control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
The area of the scratch is measured at each time point to quantify the rate of cell migration.
Viral Inhibition Assay
This assay determines the ability of a compound to inhibit viral infection of host cells.
Principle: Host cells are pre-incubated with the test compound and then challenged with the virus. The level of viral replication is measured and compared to untreated controls.
Protocol:
-
Seed host cells (e.g., HEp-2 cells for RSV) in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the test compound (e.g., GAGs) in culture medium.
-
Remove the medium from the cells and add the compound dilutions. Incubate for a specified period.
-
Add a known titer of the virus to each well.
-
Incubate for a period sufficient for viral replication (e.g., 48-72 hours).
-
Quantify viral replication using a suitable method, such as a plaque assay, TCID₅₀ assay, or by measuring the expression of a viral protein (e.g., via ELISA or Western blot).
-
The IC₅₀ value is calculated as the concentration of the compound that inhibits viral replication by 50%.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.
Principle: One molecule (the ligand) is immobilized on a sensor chip. A solution containing the other molecule (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Immobilize the ligand (e.g., a growth factor like FGF2) onto a suitable sensor chip.
-
Prepare a series of dilutions of the analyte (e.g., heparan sulfate with and without IdoA).
-
Inject the analyte dilutions over the sensor surface and record the binding response.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
The binding data is fitted to a suitable model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Signaling Pathways and Logical Relationships
L-Iduronic Acid in Heparan Sulfate-Mediated FGF2 Signaling
The presence of IdoA in heparan sulfate is crucial for its interaction with FGF2 and the subsequent activation of downstream signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and migration.
D-Galacturonic Acid (in Pectin) and Plant Defense Signaling
Oligogalacturonides (OGAs), derived from the breakdown of pectin, act as Damage-Associated Molecular Patterns (DAMPs) in plants, triggering a defense response.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the effects of IdoA- and GalA-containing polysaccharides on cell migration.
References
- 1. Iduronic acid - Wikipedia [en.wikipedia.org]
- 2. usbio.net [usbio.net]
- 3. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Galacturonic acid - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 7. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling role of oligogalacturonides derived during cell wall degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Citrus Extract Blocks Cancer Cell Signaling - Life Extension [lifeextension.com]
- 10. Identification of potential targets for an anticoagulant pectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Structural Characterization and Anti-inflammatory Activity of a Galactorhamnan Polysaccharide From Citrus medica L. var. sarcodactylis [frontiersin.org]
- 12. Biological Activity and Pharmacological Application of Pectic Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cellular Responses: A Comparative Analysis of Gene Expression on D-Galacturonic Acid vs. Glucose
A deep dive into the transcriptomic landscapes of microorganisms reveals distinct and highly regulated genetic responses when utilizing D-Galacturonic Acid (GalA), a primary component of pectin, compared to the universally preferred sugar, glucose. This guide provides a comparative analysis of gene expression, supported by experimental data, to illuminate the metabolic and regulatory pathways governing the assimilation of these two carbon sources. This information is critical for researchers in metabolic engineering, biofuel production, and drug development targeting microbial pathways.
Quantitative Gene Expression Analysis
The shift from glucose to D-Galacturonic Acid as a carbon source triggers a significant reprogramming of the cellular transcriptome. In the basidiomycete yeast Rhodosporidium toruloides, a genome-wide analysis identified distinct clusters of genes that are highly expressed in the presence of D-glucose, glycerol, or D-galacturonate. Specifically, 625 genes showed the highest expression on D-galacturonate, compared to 869 genes on D-glucose[1]. This highlights the specialized enzymatic and transport machinery required for GalA metabolism.
Similarly, in the plant pathogenic fungus Sclerotinia sclerotiorum, the genes encoding enzymes for D-galacturonic acid catabolism (Ssgar1, Ssgar2, Sslgd1, and Sslga1) are transcriptionally induced by polygalacturonic acid in culture media and during host infection[2]. In Botrytis cinerea, the expression of two non-homologous galacturonate reductase genes (Bcgar1 and Bcgar2), a galactonate dehydratase gene (Bclgd1), and a 2-keto-3-deoxy-L-galactonate aldolase gene (Bclga1) were all highly induced in the presence of GalA, pectate, or pectin[3].
In contrast, studies on human trabecular meshwork cells exposed to high glucose conditions showed significant differential expression of 25 genes associated with oxidative stress, apoptosis, autophagy, immune response, and fibrosis, indicating a stress response rather than a primary metabolic shift[4].
The following table summarizes the key genes and their observed expression changes in response to D-Galacturonic Acid.
| Gene/Protein | Organism | Function in D-Galacturonic Acid Metabolism | Observed Expression Change on D-Galacturonic Acid | Reference |
| GAAA (gaaA) | Aspergillus niger | D-galacturonic acid reductase | Strongly induced | [5] |
| GAAB (gaaB) | Aspergillus niger | L-galactonate dehydratase | Strongly induced | [5] |
| GAAC (gaaC) | Aspergillus niger | 2-keto-3-deoxy-galactonate aldolase | Strongly induced | [5] |
| GAAD (gaaD) | Aspergillus niger | L-glyceraldehyde reductase | Strongly induced | [5] |
| HumR | Caulobacter crescentus | Transcriptional repressor of hexuronate metabolism | Repression relieved by galacturonate | [6] |
| ExuR | Escherichia coli | Transcription factor regulating sugar acid metabolism | Galacturonic acid binding hinders DNA interaction, modulating gene expression | [7] |
| Ssgar1, Ssgar2 | Sclerotinia sclerotiorum | D-galacturonic acid catabolism | Transcriptionally induced | [2] |
| Sslgd1 | Sclerotinia sclerotiorum | D-galacturonic acid catabolism | Transcriptionally induced | [2] |
| Sslga1 | Sclerotinia sclerotiorum | D-galacturonic acid catabolism | Transcriptionally induced | [2] |
| Bcgar1, Bcgar2 | Botrytis cinerea | Galacturonate reductase | Highly induced | [3] |
| Bclgd1 | Botrytis cinerea | Galactonate dehydratase | Highly induced | [3] |
| Bclga1 | Botrytis cinerea | 2-keto-3-deoxy-L-galactonate aldolase | Highly induced | [3] |
| Hexose Transporter | Rhodosporidium toruloides | D-galacturonic acid transport | D-galUA-specific induction | [1] |
| Putative ZnCys TF | Rhodosporidium toruloides | Putative D-galacturonic acid transcription factor | D-galUA-specific induction | [1] |
Signaling and Metabolic Pathways
The catabolism of D-Galacturonic Acid in fungi follows a conserved pathway that is distinct from glucose metabolism. This pathway involves a series of enzymatic reactions that convert GalA into intermediates that can enter central metabolic pathways like glycolysis.[8][9]
In many filamentous fungi, the pathway proceeds as follows:
-
D-galacturonic acid is reduced to L-galactonate by D-galacturonic acid reductase.
-
L-galactonate is then dehydrated to 2-keto-3-deoxy-L-galactonate .
-
This intermediate is cleaved by an aldolase into pyruvate and L-glyceraldehyde .
Regulation of this pathway is tightly controlled at the transcriptional level. In bacteria like Caulobacter crescentus, a LacI-family transcriptional repressor, HumR, controls the expression of the hexuronate metabolism genes. The presence of galacturonate relieves this repression.[6] In E. coli, the transcription factor ExuR regulates the transport and catabolism of sugar acids. Galacturonic acid acts as a signaling molecule by binding to ExuR, which in turn modulates the expression of genes involved in its metabolism and also virulence factors.[7]
In contrast, glucose metabolism primarily proceeds through glycolysis, the pentose phosphate pathway, and the TCA cycle, which are regulated by a different set of transcription factors and signaling molecules responsive to glucose availability.
Experimental Protocols
A comparative transcriptomic analysis of gene expression in response to D-Galacturonic Acid versus glucose typically involves the following key experimental steps:
-
Cell Culture and Carbon Source Treatment:
-
Microbial strains (e.g., Aspergillus niger, Rhodosporidium toruloides) are pre-cultured in a standard medium with a readily metabolizable carbon source like fructose or glucose.
-
The cells are then harvested, washed, and transferred to a minimal medium containing either D-Galacturonic Acid or glucose as the sole carbon source at a defined concentration (e.g., 1% w/v).
-
Cultures are incubated under controlled conditions (temperature, pH, agitation), and samples are collected at various time points (e.g., 2, 4, 8, 24 hours) for RNA extraction.[5]
-
-
RNA Extraction and Sequencing:
-
Total RNA is extracted from the collected cell samples using standard protocols (e.g., Trizol-based methods followed by column purification).
-
The quality and integrity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
For mRNA sequencing (mRNA-seq), poly(A) RNA is enriched from the total RNA, followed by fragmentation and cDNA synthesis.
-
Sequencing libraries are prepared by ligating adapters to the cDNA fragments and amplifying the libraries.
-
The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
The raw sequencing reads are processed to remove low-quality reads and adapter sequences.
-
The cleaned reads are mapped to the reference genome of the organism.
-
Gene expression levels are quantified, often as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).
-
Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated in the D-Galacturonic Acid condition compared to the glucose condition. Statistical tests are applied to determine the significance of the expression changes (e.g., p-value < 0.05 and a log2 fold change threshold).[1]
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. The D-galacturonic acid catabolic pathway genes differentially regulate virulence and salinity response in Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The D-galacturonic acid catabolic pathway in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Glucose-Induced Transcriptomic Changes in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of D-galacturonate metabolism in Caulobacter crescentus by HumR, a LacI-family transcriptional repressor - Advances in Bioscience and Biotechnology - SCIRP [scirp.org]
- 7. Diet-derived galacturonic-acid regulates virulence and intestinal colonization in enterohemorrhagic E. coli and Citrobacter rodentium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering Filamentous Fungi for Conversion of d-Galacturonic Acid to l-Galactonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of D-Galacturonic Acid Monohydrate: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must adhere to proper chemical waste disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe and legal disposal of D-Galacturonic Acid Monohydrate.
1. Waste Characterization and Regulatory Consultation
The primary step in the proper disposal of any chemical is to determine if it is classified as hazardous waste. According to safety data sheets, this compound is not considered a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, it is crucial to note that waste classification can be influenced by various factors, including any substances it may have been mixed with.
Chemical waste generators are legally obligated to determine if a discarded chemical is classified as hazardous waste. This involves consulting federal, state, and local hazardous waste regulations to ensure complete and accurate classification[1][2][3]. The Environmental Protection Agency (EPA) provides guidelines for this classification in 40 CFR Parts 261.3[2]. It is imperative to contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain the necessary forms and labels for waste disposal[4].
2. Disposal Procedures
Once the waste has been characterized in consultation with your EHS office, the appropriate disposal method can be determined.
For Non-Hazardous this compound Waste:
If determined to be non-hazardous and in accordance with local regulations, smaller quantities of pure this compound may be permissible for disposal with regular household waste. However, this should always be confirmed with your institution's EHS office.
For Potentially Hazardous this compound Waste (Mixtures or as per local regulations):
If the this compound is mixed with other chemicals or if local regulations mandate it, it must be disposed of as hazardous chemical waste. The following steps should be followed:
-
Containerization: Store the chemical waste in a suitable, well-sealed container. Plastic bottles are often preferred over glass to minimize the risk of breakage, provided they are compatible with the waste material[4].
-
Labeling: The container must be clearly labeled as "Hazardous Waste"[4]. The label should include:
-
The full common chemical name(s) of the contents. For mixtures, list each chemical. Abbreviations and chemical formulas are not acceptable[4].
-
The quantity or volume of the waste[4].
-
The date of waste generation[4].
-
The place of origin (e.g., department, room number)[4].
-
The name and contact information of the Principal Investigator[4].
-
-
Storage: Store the waste container in a designated and secure area, segregated from incompatible materials[5]. The container should be kept closed except when adding waste[5][6].
-
Disposal Request: Submit a hazardous waste pickup request to your institution's EHS department. Do not attempt to transport hazardous waste yourself[7].
Disposal via Sanitary Sewer:
Disposal of any chemical down the sanitary sewer is generally not permitted without explicit written permission from the relevant EHS authority[4].
Decontamination of Empty Containers:
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste[5][7]. After thorough rinsing and air drying, the defaced container may be disposed of in the regular trash[5][7].
Summary of Disposal Guidelines
| Waste Type | Disposal Procedure | Key Considerations |
| Pure this compound | Consult EHS for determination as non-hazardous. May be suitable for regular trash if regulations permit. | Always verify with local and institutional policies. |
| This compound Mixtures | Treat as hazardous waste. Follow containerization, labeling, and storage protocols. Arrange for EHS pickup. | Full chemical composition must be listed on the label. |
| Empty Containers | Triple-rinse with a suitable solvent. Collect rinsate as hazardous waste. Dispose of the decontaminated container in regular trash after defacing the label. | Ensure the solvent used for rinsing is compatible with the container material. |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. pfw.edu [pfw.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling D-Galacturonic Acid Monohydrate
Essential Safety and Handling Guide for D-Galacturonic Acid Monohydrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standards/Notes |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 is recommended.[1] |
| Skin Protection | Impermeable and resistant gloves (e.g., nitrile rubber) and protective clothing | The specific glove material should be chosen based on the breakthrough time and permeation rate for the substance at the intended concentration and temperature.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) | Recommended when engineering controls are not sufficient to control airborne levels, if irritation is experienced, or when generating dust.[1][2][3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to maintain a safe laboratory environment when working with this compound.
1. Engineering Controls:
-
Use a local exhaust ventilation system or a fume hood to control airborne dust.[1]
2. Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid ingestion and inhalation of dust.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep the container tightly closed when not in use.[1]
3. Storage:
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1] |
| Spill | Clean up spills immediately, observing precautions in the Protective Equipment section. Sweep up the material and place it into a suitable container for disposal. Avoid generating dust.[1][2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of waste in accordance with all applicable local, regional, and national regulations.[4][6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]
-
Contaminated Packaging: Uncleaned packaging should be disposed of in the same manner as the product itself.
Visualizing Safe Handling and Emergency Protocols
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflows.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making workflow for emergency situations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
